(5-Bromo-2-(trifluoromethyl)phenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-bromo-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEJEQQBRZHCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-54-8 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of (5-bromo-2-(trifluoromethyl)phenyl)methanol
An In-depth Technical Guide to the Synthesis and Characterization of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Introduction
This compound is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a trifluoromethyl group for modulating electronic and pharmacokinetic properties, and a versatile hydroxymethyl group—makes it a valuable intermediate in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, offering field-proven insights for researchers in drug discovery and chemical development.
Strategic Synthesis: Reduction of Carboxylic Acid Precursors
The most direct and reliable method for synthesizing this compound is through the reduction of its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)benzoic acid. This precursor is readily available from commercial suppliers. The choice of reducing agent is critical and depends on the desired selectivity and reaction scale.
Method 1: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)
Borane is a highly effective reagent for the reduction of carboxylic acids, often showing excellent chemoselectivity over other carbonyl functional groups like esters.[1][2][3] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the primary alcohol.[3]
Causality Behind Experimental Choices: The high reactivity of borane with the acidic proton of the carboxylic acid initiates the reduction process, making it faster than its reaction with less acidic carbonyls.[3] This selectivity is a key advantage in complex molecule synthesis. BH₃·THF is also preferred for its relative safety and ease of handling compared to other potent hydrides.[1]
Experimental Protocol: Borane Reduction
-
Preparation: To a solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF, ~1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane, followed by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[4][5][6] Due to its high reactivity, especially with protic solvents like water, it must be handled with extreme care under strictly anhydrous conditions.[1]
Causality Behind Experimental Choices: LiAlH₄ is a source of the highly nucleophilic hydride ion (H⁻). The mechanism involves an initial acid-base reaction with the carboxylic acid proton, followed by coordination of the aluminum to the carbonyl oxygen, which activates it for subsequent hydride attacks.[5] This potent activation allows for the reduction of the relatively unreactive carboxylate group.
Experimental Protocol: LiAlH₄ Reduction
-
Preparation: Add a solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Reaction: After the addition, the reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC.
-
Quenching (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the reactive species and producing a granular, easily filterable precipitate.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography as described in the borane method.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [7] |
| Molecular Formula | C₈H₆BrF₃O | N/A |
| Molecular Weight | 255.03 g/mol | N/A |
| Melting Point | 66.0 to 70.0 °C | [7] |
| CAS Number | 869725-53-1 | [7] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8 | d | 1H | H-6 |
| Aromatic | ~7.6 | dd | 1H | H-4 |
| Aromatic | ~7.4 | d | 1H | H-3 |
| Methylene | ~4.9 | s (or d) | 2H | -CH₂OH |
| Hydroxyl | ~2.0-2.5 | br s | 1H | -OH |
Note: The benzylic protons (-CH₂OH) may appear as a doublet if coupled to the hydroxyl proton, or as a singlet if exchange with trace acid/water in the solvent is rapid. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
| ¹³C NMR | Chemical Shift (δ, ppm) | Key Feature |
| Aromatic C-Br | ~120 | |
| Aromatic C-CF₃ | ~130 (q) | Quartet due to ¹J(C-F) coupling |
| Aromatic CH | ~128-135 | Multiple signals |
| Aromatic C-CH₂OH | ~138 | |
| -CF₃ | ~124 (q) | Quartet due to ¹J(C-F) coupling |
| -CH₂OH | ~60-65 |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Trifluoromethyl | ~ -62 to -63 | s | -CF₃ |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1100 | Very Strong | C-F stretch (-CF₃) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expect to see a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will be at m/z 254 and 256 and should have a relative intensity ratio of approximately 1:1.
-
Key Fragments: Common fragmentation pathways include the loss of water (M-18) and the formation of the stable substituted benzyl cation [M-OH]⁺.
Safety and Handling
-
Reagents: Lithium aluminum hydride is highly flammable and reacts violently with water. It must be handled under an inert atmosphere in a fume hood. Borane-THF complex is also flammable and an irritant.
-
Product: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Conclusion
This guide outlines robust and reproducible methods for the synthesis of this compound via the reduction of its corresponding benzoic acid. The detailed characterization data provided serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By understanding the causality behind the choice of reagents and protocols, scientists can confidently produce this valuable intermediate for applications in medicinal chemistry and beyond.
References
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Khan Academy. (n.d.). Reduction of carboxylic acids.
- Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide.
- Organic Chemistry. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
The Strategic Utility of (5-bromo-2-(trifluoromethyl)phenyl)methanol in Modern Organic Synthesis: A Technical Guide for Researchers
Abstract
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. Among these, (5-bromo-2-(trifluoromethyl)phenyl)methanol has emerged as a pivotal intermediate, offering a unique combination of reactive handles and beneficial structural motifs. This technical guide provides an in-depth analysis of the applications of this compound in organic synthesis, with a particular focus on its role in the construction of complex molecular architectures for pharmaceutical research. We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its application in the synthesis of bioactive molecules, including kinase inhibitors.
Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design.[1] This is attributed to the unique properties conferred by the -CF3 group, including increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1] The trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its pKa and conformational preferences.[1] Consequently, trifluoromethyl-substituted building blocks are crucial in the development of new chemical entities.[1]
This compound stands out as a particularly valuable building block due to its dual functionality. The trifluoromethyl group provides the aforementioned benefits, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions. The benzylic alcohol functionality offers a further point for chemical modification, typically through oxidation to the corresponding aldehyde.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value |
| CAS Number | 1214349-54-8 |
| Molecular Formula | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol |
| Appearance | White to off-white solid |
| Storage | Sealed in dry, room temperature |
This data is compiled from commercially available sources.[2]
Core Synthetic Transformations
The synthetic utility of this compound is primarily centered around three key transformations: oxidation of the benzylic alcohol, palladium-catalyzed cross-coupling reactions at the bromide position, and functional group interconversions.
Oxidation to 5-bromo-2-(trifluoromethyl)benzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a critical first step in many synthetic routes, as the aldehyde functionality is a versatile precursor for the construction of various heterocyclic systems common in kinase inhibitors.[3]
This protocol is a general representation and may require optimization for specific scales and laboratory conditions.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-bromo-2-(trifluoromethyl)benzaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound and its derivatives provides a key site for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex drug candidates.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromo-substituted ring and various boronic acids or esters.[4] This reaction is widely used to construct biaryl scaffolds present in many kinase inhibitors.
This is a general protocol and requires optimization based on the specific boronic acid used.[5]
-
Reaction Setup: To a reaction vessel, add this compound or its aldehyde derivative (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) under an inert atmosphere and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of the bromo-substituted arene with a wide variety of primary and secondary amines.[6] This reaction is instrumental in synthesizing the diarylamine core of many kinase inhibitors.[7]
This is a representative protocol. The choice of ligand and base is crucial and depends on the amine substrate.[1]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction tube with the bromo-substituted substrate (1.0 equivalent), the amine coupling partner (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.05 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Solvent and Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitoring and Quenching: Monitor the reaction's progress. After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic phases, dry, and concentrate. Purify the residue by column chromatography.
Application in the Synthesis of Kinase Inhibitors
This compound is a key precursor in the synthesis of various kinase inhibitors. After oxidation to the aldehyde, it can undergo condensation with amino-heterocycles to form imines, which can then be cyclized to generate the core scaffold of the inhibitor. The bromo-substituent is often carried through several steps and then utilized in a late-stage cross-coupling reaction to introduce further diversity and modulate the biological activity of the final compound.[3]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifluoromethyl group enhances the pharmacological properties of target compounds, while the bromo and hydroxyl functionalities provide orthogonal synthetic handles for a variety of chemical transformations. The protocols and strategies outlined in this guide demonstrate the importance of this reagent in the modern synthetic chemist's toolbox for the development of novel therapeutics, especially kinase inhibitors. The strategic application of this building block allows for the efficient construction of diverse molecular libraries for structure-activity relationship studies, ultimately accelerating the drug discovery process.
References
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Chaudhuri, S., Zaki, H., & Levine, M. (2022). Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights. Results in Chemistry, 4, 100373. [Link]
- Wikipedia. (2023, October 27).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14894-14995. [Link]
- Journal of Chemical Research. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Journal of Organic Chemistry. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of a Key Fluorinated Building Block: A Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol
An In-depth Exploration of its Discovery, Historical Synthesis, and Modern Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity make it a highly sought-after substituent in the development of new therapeutics.[1][2] The strategic placement of a trifluoromethyl group can lead to improved potency, selectivity, and pharmacokinetic properties.[3] This guide focuses on a specific and valuable building block within this chemical space: (5-bromo-2-(trifluoromethyl)phenyl)methanol. Its dual functionality, possessing both a reactive benzyl alcohol moiety and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.
The Undocumented Discovery and a Plausible Historical Synthesis
While a singular, definitive "discovery" paper for this compound (CAS Number: 1214349-54-8) is not readily found in the annals of chemical literature, its emergence can be traced to the growing demand for novel fluorinated building blocks in the latter half of the 20th century. The synthesis of such compounds was often first disclosed within the patent literature as intermediates for larger, more complex molecules.
A logical and historically precedented route to this compound would have involved a two-step process: the synthesis of the corresponding benzoic acid followed by its reduction.
Part 1: Synthesis of the Precursor - 5-bromo-2-(trifluoromethyl)benzoic acid
The synthesis of the necessary precursor, 5-bromo-2-(trifluoromethyl)benzoic acid, would have likely started from more readily available materials. A common approach in the mid to late 20th century would have involved the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt.
A plausible synthetic pathway is outlined below:
Caption: Plausible historical synthesis route to the key precursor.
In this proposed pathway, the readily available 2-amino-5-bromobenzoic acid undergoes diazotization, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group. The subsequent conversion of the nitrile to a trifluoromethyl group, a more challenging transformation, could be achieved through a Halex reaction using hydrogen fluoride and a catalyst like antimony pentafluoride.
Part 2: Reduction to this compound
With the benzoic acid precursor in hand, the final step to obtain this compound would be a reduction. Historically, several reliable methods were available for the reduction of carboxylic acids to benzyl alcohols.
Caption: Common historical reduction methods for benzoic acids.
The use of powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) was a common and effective method. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH3·THF), offered a milder and often more selective option for this transformation.
A Modern and Optimized Synthetic Protocol
While the historical synthesis provides context, modern synthetic chemistry has refined these processes for improved efficiency, safety, and scalability. A contemporary approach would likely involve the direct reduction of a commercially available starting material.
Experimental Protocol: Reduction of 5-bromo-2-(trifluoromethyl)benzoic acid
Objective: To synthesize this compound via the reduction of 5-bromo-2-(trifluoromethyl)benzoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-(trifluoromethyl)benzoic acid | 269.02 | 10.0 g | 0.0372 |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 2.12 g | 0.0558 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Deionized Water | 18.02 | 2.1 mL | - |
| 15% Sodium Hydroxide Solution | - | 2.1 mL | - |
| Deionized Water | 18.02 | 6.3 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Diethyl Ether | 74.12 | - | - |
| Hexanes | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reducing Agent: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (2.12 g, 0.0558 mol) at 0 °C (ice bath).
-
Addition of Starting Material: 5-bromo-2-(trifluoromethyl)benzoic acid (10.0 g, 0.0372 mol) is dissolved in anhydrous THF (100 mL) and added dropwise to the stirred suspension of LiAlH4 over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Quenching: The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, sequential dropwise addition of deionized water (2.1 mL), 15% aqueous sodium hydroxide (2.1 mL), and finally deionized water (6.3 mL).
-
Workup: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Applications in Drug Discovery and Chemical Research
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formation.
This trifluoromethylated building block has been utilized in the synthesis of inhibitors for various biological targets, including enzymes and receptors implicated in a range of diseases. Its structural motifs are found in compounds investigated for their potential as anti-cancer, anti-inflammatory, and anti-viral agents.
Conclusion
This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its specific discovery may be embedded within the broader context of pharmaceutical patent literature, its synthetic accessibility and versatile reactivity have solidified its role as a key building block for the creation of novel and complex molecules. The continued exploration of synthetic methodologies and the application of such fluorinated intermediates will undoubtedly continue to drive innovation in drug discovery and materials science.
References
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.PharmaChem. (2023). [Link]
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.Org. Lett.2012, 14 (1), 170–173. [Link]
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.Molecules2021, 26 (17), 5122. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.J. Biomed. Res. Environ. Sci.2024, 5 (2), 168-212. [Link]
- Preparation method of m-trifluoromethyl-benzyl-alcohol.
- A new synthetic route to polyfluorobenzyl alcohol.
- Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols.RSC Adv., 2022, 12, 1239-1256. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.J. Med. Chem.2012, 55 (17), 7848–7861. [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.Org. Lett.2021, 23 (12), 4688–4692. [Link]
- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation.J. Am. Chem. Soc.2024, 146 (23), 15686–15691. [Link]
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
Sources
An In-depth Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
(5-bromo-2-(trifluoromethyl)phenyl)methanol is a key synthetic intermediate whose value in medicinal chemistry is underscored by the unique properties of its constituent functional groups. The strategic placement of a bromine atom, a trifluoromethyl (-CF3) group, and a hydroxymethyl (-CH2OH) group on a phenyl ring creates a versatile scaffold for the synthesis of complex molecular architectures.
The trifluoromethyl group is a well-established bioisostere for a chlorine atom and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation.[2] The bromo substituent provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functionalities. The primary alcohol offers a site for nucleophilic and electrophilic reactions, allowing for the construction of ethers, esters, and other derivatives, further expanding its synthetic utility. This combination of features makes this compound a valuable building block in the design and synthesis of novel therapeutic agents.[3][4]
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its practical utility in a drug discovery and development setting.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrF₃O | [5] |
| Molecular Weight | 255.03 g/mol | [5] |
| CAS Number | 869725-53-1, 1214349-54-8 | [4][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 66.0-70.0 °C | [5] |
| Boiling Point | 265.6 ± 35.0 °C at 760 mmHg | |
| Purity | >98.0% (GC) | [5] |
| Synonyms | 2-Bromo-5-(trifluoromethyl)benzyl alcohol, 4-Bromo-3-(hydroxymethyl)benzotrifluoride | [5] |
| Storage | Sealed in a dry, room temperature environment. | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [6] |
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid or aldehyde. These precursors, 5-bromo-2-(trifluoromethyl)benzoic acid and 5-bromo-2-(trifluoromethyl)benzaldehyde, are commercially available.
Method 1: Reduction of 5-bromo-2-(trifluoromethyl)benzoic acid with Lithium Aluminum Hydride (LiAlH₄)
This method is highly efficient for the reduction of carboxylic acids to primary alcohols.
Figure 1: Synthesis of this compound via reduction of the corresponding carboxylic acid.
Detailed Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (LiAlH₄) (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[7] The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: Reduction of 5-bromo-2-(trifluoromethyl)benzaldehyde with Sodium Borohydride (NaBH₄)
This method is a milder alternative and is highly selective for the reduction of aldehydes to primary alcohols.
Figure 2: Synthesis of this compound via reduction of the corresponding aldehyde.
Detailed Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 5-bromo-2-(trifluoromethyl)benzaldehyde (1.0 equivalent) dissolved in methanol. The solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-7.9 (d, 1H): A doublet corresponding to the aromatic proton ortho to the -CF₃ group and meta to the bromine.
-
δ 7.6-7.7 (dd, 1H): A doublet of doublets for the aromatic proton meta to both the -CF₃ and the bromine.
-
δ 7.4-7.5 (d, 1H): A doublet for the aromatic proton ortho to the bromine and meta to the -CF₃ group.
-
δ 4.8 (s, 2H): A singlet for the two protons of the benzylic alcohol (-CH₂OH).
-
δ 2.0-2.5 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃):
-
δ 140-142: Quaternary carbon attached to the -CH₂OH group.
-
δ 133-135: Aromatic CH carbon.
-
δ 130-132: Aromatic CH carbon.
-
δ 128-130 (q): Aromatic CH carbon, showing quartet splitting due to coupling with the fluorine atoms of the -CF₃ group.
-
δ 124-126 (q, ¹JCF ≈ 270-275 Hz): The carbon of the -CF₃ group, appearing as a quartet with a large coupling constant.
-
δ 121-123: Quaternary carbon attached to the bromine.
-
δ 62-64: The carbon of the benzylic alcohol (-CH₂OH).
IR (KBr, cm⁻¹):
-
3400-3200 (broad): O-H stretching of the alcohol.
-
3100-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching of the -CH₂- group.
-
1600, 1480: Aromatic C=C stretching.
-
1300-1100 (strong): C-F stretching of the -CF₃ group.
-
1050-1000: C-O stretching of the primary alcohol.
-
~700: C-Br stretching.
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional groups.
Figure 3: Key reaction pathways for this compound.
Reactions at the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-bromo-2-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will lead to the formation of 5-bromo-2-(trifluoromethyl)benzoic acid.
-
Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields a variety of ethers. This is a common strategy for linking this building block to other parts of a target molecule.
-
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) under appropriate conditions (e.g., Fischer esterification) produces the corresponding ester.
Reactions at the Bromo Group
The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl group.
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system introduces an alkyne moiety.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine provides access to substituted anilines.
Applications in Drug Discovery: A Versatile Building Block
While specific drugs in the public domain that are explicitly synthesized from this compound are not readily identifiable, its structural motifs are prevalent in many pharmaceutical compounds. Its utility lies in its role as a versatile building block for constructing more complex molecules with desired pharmacological properties.
For instance, it can be envisioned as a key starting material in the synthesis of novel kinase inhibitors, a major class of therapeutic agents. The following hypothetical scheme illustrates how this compound could be utilized in the synthesis of a potential kinase inhibitor.
Figure 4: Illustrative synthetic route to a hypothetical kinase inhibitor using this compound as a starting material.
In this example, the hydroxymethyl group is first converted to an ether to link it to another part of the molecule. Subsequently, the bromo group is utilized in a Suzuki coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase domain. The trifluoromethyl group in this hypothetical molecule would contribute to enhanced metabolic stability and potentially improved binding affinity.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifluoromethyl group offers metabolic stability and can enhance biological activity, while the bromo and hydroxymethyl groups provide orthogonal handles for a wide range of synthetic transformations. The straightforward synthesis of this compound from readily available precursors, combined with its diverse reactivity, makes it an attractive starting material for the construction of novel and complex molecules with therapeutic potential. As the demand for more effective and safer drugs continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of modern drug development.
References
- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Supporting information for - The Royal Society of Chemistry. (n.d.).
- Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. (n.d.). SciELO.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Department of Chemistry, Third Year Advanced Practical Organic Chemistry.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- (5-bromo-2-(trifluoromethoxy)phenyl)methanol(685126-86-7) 1 H NMR. (n.d.). ChemicalBook.
- Workup: Aluminum Hydride Reduction. (n.d.). Department of Chemistry: University of Rochester.
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- The Crucial Role of 2-Bromo-5-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- (5-bromo-2-(trifluoromethoxy)phenyl)methanol. (n.d.). ChemicalBook.
- This compound. (n.d.). CymitQuimica.
- Application Notes and Protocols: The Role of 5-Bromo-2-methylbenzoic Acid in Canagliflozin Synthesis. (n.d.). Benchchem.
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. (n.d.). Google Patents.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate.
- 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI.
- [2-Bromo-5-(trifluoromethyl)phenyl]methanol. (n.d.). TCI Chemicals.
- (5-Bromo-2-methylphenyl)methanol. (n.d.). PubChem.
- Process for the synthesis of organic compounds. (2006). European Patent Office.
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.
- Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. (2019). The Pharmaceutical and Chemical Journal.
- [2-bromo-5-(trifluoromethyl)phenyl]methanol. (n.d.). ChemShuttle.
- [5-bromo-2-(trifluoromethyl)phenyl]methanol. (n.d.). Sunway Pharm Ltd.
- Phenylmethanol. (n.d.).
- 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). (n.d.). ResearchGate.
- (5-Bromo-2-methoxyphenyl)methanol. (n.d.). SpectraBase.
Sources
- 1. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 2384555-32-0|(2,4-Dibromo-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 2092564-68-4|3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. (5-bromo-2-(trifluoromethoxy)phenyl)methanol(685126-86-7) 1H NMR [m.chemicalbook.com]
The Architect's Molecule: A Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol in Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of (5-bromo-2-(trifluoromethyl)phenyl)methanol, a key building block that elegantly combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of a brominated aromatic ring and a reactive benzylic alcohol. We will explore its synthesis, key chemical transformations, and its pivotal role in the construction of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.
Introduction: The Strategic Advantage of Fluorine and Bromine in a Single Scaffold
The design of novel therapeutics is a multidimensional challenge, requiring a delicate balance of potency, selectivity, metabolic stability, and bioavailability. The chemical structure of a drug candidate is the primary determinant of these properties. This compound has emerged as a valuable building block precisely because it offers medicinal chemists a pre-packaged set of solutions to some of these challenges.
The trifluoromethyl group (-CF3) is a powerful tool for modulating a molecule's properties.[1] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life for the drug.[1]
The bromo substituent serves as a versatile synthetic handle. It is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the facile and controlled introduction of a wide range of molecular fragments, enabling the rapid exploration of chemical space and the optimization of lead compounds.
The benzylic alcohol moiety (-CH2OH) provides a reactive site for further functionalization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing numerous avenues for molecular elaboration.
This guide will dissect the synthesis and utility of this powerful trifecta of functional groups, providing both the theoretical underpinnings and practical, field-proven insights into its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | (3-bromo-5-(trifluoromethyl)phenyl)methanol | (2-bromo-5-(trifluoromethyl)phenyl)methanol |
| CAS Number | 1214349-54-8 | 172023-97-1 | 869725-53-1 |
| Molecular Formula | C₈H₆BrF₃O | C₈H₆BrF₃O | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol | 255.03 g/mol | 255.03 g/mol |
| Appearance | Solid | White to off-white solid | White to almost white powder/crystal |
| Storage | Room Temperature, Sealed in Dry | 2-8°C | 2-8°C |
Note: Experimental data for the title compound is limited in publicly available literature; some data is inferred from structurally similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring. A characteristic singlet or a doublet (depending on the solvent and concentration) for the benzylic -CH₂- protons would be observed, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The benzylic carbon and the carbons attached to bromine and the trifluoromethyl group would also have distinct chemical shifts.
-
¹⁹F NMR: A singlet would be expected for the -CF₃ group.
-
IR Spectroscopy: The infrared spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for C-H, C=C (aromatic), C-Br, and C-F bonds.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom (M and M+2 peaks of nearly equal intensity).
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be approached from several viable starting materials. Below, we outline two of the most logical and experimentally sound synthetic routes.
Route 1: Reduction of Commercially Available 5-bromo-2-(trifluoromethyl)benzoic acid
This is arguably the most direct approach, leveraging a commercially available starting material. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.
Caption: Synthesis via Sandmeyer reaction and subsequent functional group manipulations.
Experimental Protocol: Sandmeyer Reaction and Subsequent Reduction
-
Step 1: Diazotization of the Aniline
-
Dissolve 5-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in a mixture of water and sulfuric acid at 0 °C. [3] 2. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Step 2: Hydrolysis to the Phenol
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
After the addition is complete, continue to heat the mixture for 30 minutes.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent to yield crude 5-bromo-2-(trifluoromethyl)phenol.
-
-
Step 3: Formylation of the Phenol (Reimer-Tiemann Reaction)
-
Dissolve the crude phenol in a solution of sodium hydroxide in water.
-
Heat the solution to 60-70 °C and add chloroform dropwise with vigorous stirring.
-
After the addition, continue to heat for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Steam distill the mixture to isolate the 5-bromo-2-(trifluoromethyl)benzaldehyde.
-
-
Step 4: Reduction of the Aldehyde
-
Dissolve the aldehyde in methanol or ethanol.
-
Add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by flash column chromatography to obtain this compound.
-
Key Reactions in Medicinal Chemistry
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromo group is primed for cross-coupling reactions, while the alcohol can be used for nucleophilic substitutions or oxidation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of our building block, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring.
Diagram 3: Suzuki-Miyaura Cross-Coupling
Caption: C-C bond formation via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Self-Validation: This protocol includes degassing to ensure an inert atmosphere, which is critical for the stability and activity of the palladium catalyst. The use of a biphasic solvent system and a phase-transfer-promoting base facilitates the reaction between the organic-soluble aryl bromide and the often water-soluble boronic acid.
-
Step 1: Reaction Setup
-
To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
-
Step 2: Reaction
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Step 3: Workup and Purification
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. [4]This reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
Diagram 4: Buchwald-Hartwig Amination
Caption: C-N bond formation via Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Self-Validation: The choice of a specialized ligand (e.g., XPhos, SPhos) is critical for the efficiency of this reaction, and the protocol specifies its inclusion. The use of a strong, non-nucleophilic base like sodium tert-butoxide is also key to deprotonating the amine without competing in the reaction.
-
Step 1: Reaction Setup
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or LHMDS) to a dry reaction vessel.
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
-
Step 2: Reaction
-
Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Application in the Synthesis of a TRPA1 Antagonist
While not yet incorporated into an FDA-approved drug, this compound and its close structural analogs are valuable intermediates in the synthesis of investigational new drugs. For instance, the structurally related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of potent and selective antagonists of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1). [5]TRPA1 is an ion channel involved in the signaling of pain, inflammation, and respiratory irritation, making it an attractive target for the development of novel analgesics and anti-inflammatory agents.
The synthesis of these antagonists often involves a Suzuki coupling reaction with the bromo-substituted pyridine ring, demonstrating the direct applicability of the chemical principles discussed in this guide. The trifluoromethyl group in this position is crucial for the compound's potency and pharmacokinetic properties.
Diagram 5: Role in TRPA1 Antagonist Synthesis
Sources
- 1. How is benzoic acid converted to Benzyl alcohol [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 [chemicalbook.com]
- 5. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (5-bromo-2-(trifluoromethyl)phenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3][4] The (5-bromo-2-(trifluoromethyl)phenyl)methanol scaffold represents a particularly compelling starting point for novel drug discovery programs. This technical guide provides an in-depth exploration of the potential research applications for derivatives of this compound, grounded in established principles of medicinal chemistry and supported by actionable experimental protocols. We will delve into the rationale behind targeting specific therapeutic areas, propose novel molecular designs, and provide detailed synthetic and screening methodologies to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of the this compound Core
The this compound moiety is a richly functionalized scaffold, offering multiple avenues for chemical modification and optimization of biological activity. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly enhance metabolic stability, increase binding affinity, and improve membrane permeability.[5][6][7] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse substituents and explore the chemical space around the core structure. The benzylic alcohol provides a key point for derivatization, allowing for the introduction of various functional groups to modulate solubility, polarity, and target engagement.
Potential Therapeutic Applications and Derivative Design
The unique combination of a trifluoromethyl group and a bromine atom on the phenyl ring suggests several promising avenues for therapeutic intervention. The following sections outline potential applications, propose novel derivatives, and provide detailed experimental workflows.
Kinase Inhibitors for Oncological Indications
Rationale: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket. The trifluoromethyl group can enhance binding affinity through favorable interactions with the protein backbone, while the bromo-substituent provides a vector for targeting specific sub-pockets.
Proposed Derivatives: We propose the synthesis of a library of ether and amine derivatives at the benzylic position. The bromine atom can be utilized in Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce a variety of aromatic and heteroaromatic systems, known to be present in approved kinase inhibitors.
Table 1: Proposed Kinase Inhibitor Derivatives
| Derivative ID | R Group (at benzylic position) | R' Group (at bromo position) | Rationale |
| KI-001 | -O-(2-morpholinoethyl) | -phenyl | Introduces a solubilizing group and a classic biaryl motif. |
| KI-002 | -NH-(pyridin-4-ylmethyl) | -1H-pyrazol-4-yl | Incorporates a nitrogen-containing heterocycle for potential hydrogen bonding. |
| KI-003 | -O-(tetrahydro-2H-pyran-4-yl) | -quinolin-6-yl | Explores a more rigid ether linkage and a larger aromatic system. |
Experimental Workflow: Synthesis of Kinase Inhibitor Derivatives
Caption: Synthetic routes to kinase inhibitor derivatives.
Protocol 1: General Procedure for Etherification
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the corresponding alkyl halide (R-X, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
To a solution of the bromo-derivative (1.0 eq) in a 3:1 mixture of dioxane and water, add the corresponding boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 8-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Modulators of Nuclear Hormone Receptors
Rationale: The lipophilic nature of the trifluoromethyl group can facilitate entry into the hydrophobic ligand-binding domain of nuclear hormone receptors. The overall shape and electronic profile of the proposed derivatives can mimic endogenous ligands.
Proposed Derivatives: Esterification of the benzylic alcohol with various carboxylic acids can introduce functionalities that interact with key residues in the ligand-binding pocket. The bromine atom can be further functionalized to enhance selectivity.
Table 2: Proposed Nuclear Hormone Receptor Modulator Derivatives
| Derivative ID | R Group (at benzylic position, R-C(O)O-) | R' Group (at bromo position) | Rationale |
| NHRM-001 | 4-cyanobenzoyl | -Br | Introduces a polar group for potential hydrogen bonding. |
| NHRM-002 | cyclohexanecarbonyl | -phenyl | Increases lipophilicity and introduces a biaryl motif. |
| NHRM-003 | 2-naphthoyl | -Br | Explores a larger, more rigid aromatic system. |
Experimental Workflow: Synthesis of Nuclear Hormone Receptor Modulators
Caption: Synthesis of nuclear hormone receptor modulators.
Protocol 3: General Procedure for Esterification
-
To a solution of this compound (1.0 eq), the corresponding carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purify the crude product by column chromatography.
Agrochemical Applications: Novel Fungicides and Herbicides
Rationale: The trifluoromethyl group is a common feature in many successful agrochemicals due to its ability to enhance potency and metabolic stability. The bromophenyl scaffold provides a robust platform for the development of new active ingredients.
Proposed Derivatives: We propose the synthesis of derivatives incorporating toxophoric groups commonly found in fungicides and herbicides. The benzylic alcohol can be converted to ethers and esters containing these active moieties.
Table 3: Proposed Agrochemical Derivatives
| Derivative ID | R Group (at benzylic position) | Proposed Activity |
| AGRO-001 | -O-CH2-(1,2,4-triazol-1-yl) | Fungicide |
| AGRO-002 | -O-C(O)-(2,4-dichlorophenoxy)acetyl | Herbicide |
| AGRO-003 | -O-(pyridin-2-yl) | Fungicide/Herbicide |
Experimental Workflow: Synthesis of Agrochemical Derivatives
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
structural analogs and isomers of (5-bromo-2-(trifluoromethyl)phenyl)methanol
An In-Depth Technical Guide to the Structural Analogs and Isomers of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character that can profoundly influence a molecule's biological profile.[1][2] This guide provides a comprehensive technical exploration of this compound, a versatile chemical scaffold, and delves into the synthesis, characterization, and potential applications of its structural isomers and key analogs. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to illuminate the therapeutic potential resident within this class of compounds.
The Core Scaffold: this compound
The title compound, this compound, serves as our central point of reference. Its structure is characterized by a benzene ring substituted with three key functional groups: a hydroxymethyl (-CH2OH) group, a bromine atom (-Br), and a trifluoromethyl (-CF3) group. The ortho positioning of the bulky and electron-withdrawing CF3 group relative to the hydroxymethyl moiety, combined with the meta bromine, creates a distinct electronic and steric environment.
The presence of both bromine and trifluoromethyl groups is significant. Bromine can participate in halogen bonding and serves as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the CF3 group is a well-established bioisostere for groups like methyl and isopropyl, known to enhance metabolic stability and cell membrane permeability.[3]
Table 1: Physicochemical Properties of the Core Compound
| Property | Value | Source |
| CAS Number | 1214349-54-8 | [4] |
| Molecular Formula | C8H6BrF3O | [4] |
| Molecular Weight | 255.03 g/mol | [4] |
| Appearance | Solid (typical) | N/A |
| Storage | Sealed, dry, room temperature | [4] |
Positional Isomerism: A Study in Regiochemistry
The relative positions of the bromo, trifluoromethyl, and hydroxymethyl groups on the phenyl ring define a set of positional isomers, each with unique properties and synthetic accessibility. Understanding these isomers is critical, as even minor positional shifts can dramatically alter biological activity by changing the molecule's shape and how it interacts with a target protein.
Table 2: Comparison of Key Positional Isomers
| Isomer Name | CAS Number | Key Structural Feature | Supplier Availability |
| (2-bromo-5-(trifluoromethyl)phenyl)methanol | 869725-53-1 | Br is ortho to -CH2OH; CF3 is meta | TCI Chemicals, Parchem[5][6] |
| (3-bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 | Br and CF3 are meta to -CH2OH | Sigma-Aldrich, Oakwood Chemical[7][8] |
| This compound | 1214349-54-8 | CF3 is ortho to -CH2OH; Br is meta | Sunway Pharm Ltd[4] |
The synthetic route to each isomer often dictates its availability and cost. For example, the starting material for (2-bromo-5-(trifluoromethyl)phenyl)methanol might be 2-bromo-5-(trifluoromethyl)benzoic acid, whereas the synthesis of our core compound would likely start from 5-bromo-2-(trifluoromethyl)benzoic acid or a related derivative.
Logical Relationship of Isomers and Analogs
The following diagram illustrates the relationship between the core compound, its key positional isomers, and a representative structural analog.
Caption: Relationship between the core compound, its isomers, and analogs.
Key Structural Analogs: Modifying for Effect
Structural analogs are compounds where specific functional groups of the parent molecule are replaced. This is a fundamental strategy in drug design to probe structure-activity relationships (SAR) and optimize properties.
The Trifluoromethoxy (-OCF3) Analog
Replacing the trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group yields (5-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7).[9]
-
Causality of the Change: The -OCF3 group is also highly lipophilic and metabolically stable. However, it is considered a "super-lipophilic" group and is more of a conformational blocker due to the oxygen bridge. It has different electronic properties compared to -CF3, being a strong π-donor and σ-acceptor, which can alter binding interactions with biological targets.
Halogen Substitution Analogs
Replacing the bromine atom with other halogens (e.g., Chlorine, Iodine) is another common analoging strategy.
-
Causality of the Change: The size, electronegativity, and potential for halogen bonding vary down the halogen group. A chloro analog would be smaller and more electronegative, while an iodo analog would be larger and a better halogen bond donor. These changes can fine-tune binding affinity and specificity. Studies on related scaffolds have shown that chloro and bromo derivatives often exhibit potent biological activity.[10][11]
Synthetic Strategies and Methodologies
The synthesis of these compounds typically involves a multi-step process, most commonly the reduction of a corresponding carboxylic acid or aldehyde precursor.
General Synthetic Workflow
A robust and widely applicable method is the reduction of a substituted benzoic acid. The choice of starting material is the primary determinant of the final isomeric configuration.
Caption: General synthetic workflow for substituted benzyl alcohols.
Protocol 4.1: Synthesis of this compound
This protocol describes a representative synthesis via the reduction of the corresponding benzoic acid.
Materials:
-
5-bromo-2-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-(trifluoromethyl)benzoic acid (e.g., 10 mmol). Dissolve the acid in 50 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Expert Insight: Cooling is crucial to moderate the exothermic reaction between the borane complex and the carboxylic acid, preventing side reactions and ensuring controlled reduction.
-
-
Addition of Reducing Agent: Slowly add the 1 M solution of BH3-THF (e.g., 12 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over 30 minutes.
-
Expert Insight: Borane is a selective reducing agent that efficiently reduces carboxylic acids to alcohols without affecting the aromatic ring or the halogen. A slight excess ensures the reaction goes to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess borane and hydrolyze the borate ester intermediate. Vigorous gas evolution (hydrogen) will be observed. Continue addition until the gas evolution ceases.
-
Trustworthiness: This step is self-validating. The cessation of bubbling provides a clear visual endpoint for the quenching process, ensuring safety and completion.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of EtOAc and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3, and 50 mL of brine.
-
Expert Insight: The acid wash removes any remaining borane residues. The bicarbonate wash removes any unreacted starting acid. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Significance and Potential Applications
Compounds containing both trifluoromethyl and halogen substituents are prevalent in pharmaceuticals and agrochemicals. The unique combination of properties imparted by these groups makes them attractive scaffolds for targeting a range of biological processes.[1]
-
Antimicrobial Activity: Several studies have shown that pyrazole derivatives incorporating bromo and trifluoromethyl-substituted phenyl rings are potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA.[11] In some cases, the combination of bromo and trifluoromethyl substitutions resulted in the most potent compounds within a series.[11]
-
Anticancer Activity: Trifluoromethyl-containing phenols are known to exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival.[1] The metabolic stability conferred by the CF3 group can prolong the half-life of a drug, enhancing its therapeutic effect.[12]
-
Anti-inflammatory Activity: Related structures have also demonstrated anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory diseases.[13]
Table 3: Representative Biological Activity of Related Scaffolds
| Compound Class | Specific Substitution | Target/Activity | Potency (MIC/IC50) | Reference |
| Pyrazole Derivative | Bromo and trifluoromethyl | Antibacterial (S. aureus) | 0.78 µg/mL | [11] |
| Pyrazole Derivative | Dichloro aniline | Antibacterial (MRSA) | 0.5 µg/mL | [10] |
| Trifluoromethyl-isoxazole | 3,4-dimethoxyphenyl | Anticancer (MCF-7) | 2.63 µM | [1] |
The data clearly indicates that the bromo-trifluoromethyl-phenyl motif is a "privileged structure" in the design of potent bioactive molecules. The specific compound, this compound, and its isomers represent valuable starting points for the development of new chemical entities in these therapeutic areas.
Conclusion
This compound and its related isomers and analogs constitute a rich chemical space for exploration in drug discovery and materials science. The strategic placement of the hydroxymethyl, bromo, and trifluoromethyl groups provides a foundation for developing molecules with enhanced metabolic stability, potent biological activity, and tunable physicochemical properties. The synthetic accessibility of these scaffolds, coupled with their proven value in generating potent antimicrobial and anticancer agents, ensures their continued relevance for researchers and scientists. This guide has provided a foundational overview, from isomeric differentiation to synthetic strategy and biological context, to empower professionals in their pursuit of novel chemical solutions to pressing scientific challenges.
References
- Al-Dies, A. M., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
- Thumar, N. J., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- MySkinRecipes. (n.d.). (3-Bromo-5-(trifluoromethyl)phenyl)methanol. MySkinRecipes. [Link]
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Tok, F., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)
- Rai, G., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]
- Oakwood Chemical. (n.d.). (3-Bromo-5-(trifluoromethyl)phenyl)methanol. Oakwood Chemical. [Link]
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [5-bromo-2-(trifluoromethyl)phenyl]methanol - CAS:1214349-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. parchem.com [parchem.com]
- 6. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 [sigmaaldrich.com]
- 8. (3-Bromo-5-(trifluoromethyl)phenyl)methanol [oakwoodchemical.com]
- 9. (5-bromo-2-(trifluoromethoxy)phenyl)methanol | 685126-86-7 [chemicalbook.com]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria | MDPI [mdpi.com]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategic Procurement of (5-bromo-2-(trifluoromethyl)phenyl)methanol: A Guide for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry.[1][2] This group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a prized tool in the design of novel therapeutics.[2][3] (5-bromo-2-(trifluoromethyl)phenyl)methanol, identified by CAS Number 1214349-54-8, is a key building block that offers both a reactive hydroxyl group for further synthesis and the influential trifluoromethyl substituent.
This guide serves as a technical resource for researchers and procurement specialists, providing a comprehensive overview of the supplier landscape, quality assessment protocols, and purchasing workflows for this critical reagent. The focus is on ensuring the acquisition of high-purity material, which is paramount for reproducible and reliable research outcomes in drug discovery and development.
Chapter 1: Core Chemical Profile and Physicochemical Attributes
A precise understanding of the chemical's properties is the foundation of effective procurement and application. Misidentification, particularly with structural isomers, can lead to significant delays and compromised experimental integrity.
This compound is a substituted benzyl alcohol. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic effects of the bromine atom dictate its reactivity and physicochemical characteristics.
| Property | Data | Source(s) |
| CAS Number | 1214349-54-8 | [4][5][6] |
| Molecular Formula | C₈H₆BrF₃O | [4][5] |
| Molecular Weight | 255.03 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Typical Purity | ≥97% or ≥98% | [5][6] |
| Boiling Point | 265.6 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [5] |
A Note on Isomers: It is critical to distinguish this compound (CAS 1214349-54-8) from its common isomers, which have different CAS numbers and potentially different reactivity profiles. Always verify the CAS number before purchase.
-
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: CAS 869725-53-1[7][8]
-
(3-Bromo-5-(trifluoromethyl)phenyl)methanol: CAS 172023-97-1[9][10]
Chapter 2: Navigating the Commercial Supplier Landscape
The supply chain for specialized chemical reagents like this compound ranges from large, well-known distributors to smaller, specialized chemical synthesis labs. Understanding this landscape is key to identifying a reliable source.
Caption: The supply chain for specialized chemical reagents.
Identified Commercial Suppliers
The following table summarizes publicly listed suppliers for this compound (CAS 1214349-54-8). This list is not exhaustive and serves as a starting point for procurement.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g | Provides pricing for various quantities and notes products are for scientific research use only.[5] |
| CymitQuimica | 98% | 100mg, 250mg, 1g | Lists the product under the "Indagoo" brand and specifies it is for lab use only.[6] |
| Various Online Catalogs | Varies | Varies | Platforms like ChemicalBook often list multiple suppliers, but diligence is required to verify the primary source. |
Chapter 3: A Self-Validating Procurement Workflow
To ensure the integrity of your research, a systematic approach to purchasing is essential. This workflow is designed to be self-validating, with built-in checks to confirm chemical identity and purity before the material enters your lab.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. [5-bromo-2-(trifluoromethyl)phenyl]methanol - CAS:1214349-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. parchem.com [parchem.com]
- 8. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 [sigmaaldrich.com]
- 10. China (3-Bromo-5-(trifluoromethyl)phenyl)methanol 172023-97-1 [chinachemnet.com]
CAS number and chemical structure of (5-bromo-2-(trifluoromethyl)phenyl)methanol
An In-Depth Technical Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol
Executive Summary: This document provides a comprehensive technical overview of this compound, a key fluorinated building block in modern medicinal chemistry. We will delve into its physicochemical properties, logical synthetic pathways, and critical role as a molecular scaffold in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its application, characterization, and strategic value in pharmaceutical research and development.
Core Compound Identification and Properties
This compound, also known by its synonym 5-Bromo-2-(trifluoromethyl)benzyl alcohol, is a halogenated and fluorinated organic compound increasingly utilized as an intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its structure incorporates three key functional motifs: a benzyl alcohol, a bromine atom, and a trifluoromethyl group. This unique combination makes it a versatile reagent for introducing a trifluoromethylphenyl moiety into target structures.
The trifluoromethyl (CF3) group is particularly significant in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] The CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets, and improve membrane permeability.[3] The bromine atom serves as a convenient synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for further molecular elaboration.
Chemical Structure
Caption: Workflow for the synthesis of the target compound via reduction.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile building block for constructing more complex drug candidates. [4]Its utility stems from the strategic placement of its functional groups.
The Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is one of the most important substituents in modern drug design. [3]Its incorporation can lead to:
-
Increased Lipophilicity: With a Hansch π value of +0.88, the CF3 group enhances a molecule's ability to cross lipid membranes, which can be critical for bioavailability and reaching intracellular targets. [3]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation (e.g., P450 oxidation). This can increase a drug's half-life and reduce patient dosage. [3]* Altered Acidity/Basicity: The potent electron-withdrawing effect of the CF3 group can significantly lower the pKa of nearby acidic or basic centers, which can be tuned to optimize target binding or solubility.
-
Enhanced Binding Affinity: The CF3 group can engage in unique interactions with protein targets, including dipole-dipole interactions and favorable hydrophobic contacts, thereby increasing the potency of the drug candidate.
The Bromo and Alcohol Groups as Synthetic Levers
While the CF3 group provides desirable physicochemical properties, the bromo and alcohol functionalities provide the synthetic handles for molecular elaboration.
Sources
Methodological & Application
detailed experimental protocol for synthesizing (5-bromo-2-(trifluoromethyl)phenyl)methanol
An Application Note for the Synthesis of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Abstract
This document provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is achieved through the reduction of the commercially available 5-bromo-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural choices, a robust safety analysis, and methods for product validation. The protocol detailed herein utilizes a sodium borohydride and iodine system, which generates diborane in situ as the active reducing agent. This method serves as a practical and safer alternative to using highly pyrophoric reagents like lithium aluminum hydride (LiAlH₄).
Introduction and Scientific Rationale
This compound is a key synthetic intermediate. The presence of both a bromine atom and a trifluoromethyl (-CF₃) group on the phenyl ring makes it a versatile substrate for a wide range of chemical transformations. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in bioactive compounds.[1][2]
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, they are also pyrophoric and react violently with protic solvents, demanding stringent anhydrous conditions and specialized handling. Sodium borohydride (NaBH₄) is a milder, more user-friendly reducing agent, but it is generally ineffective for the reduction of carboxylic acids due to the formation of a resonance-stabilized carboxylate salt intermediate.[3][4]
To overcome this limitation, this protocol employs a well-established system of sodium borohydride in combination with iodine (I₂).[5] This reagent mixture reacts in an aprotic solvent like tetrahydrofuran (THF) to generate diborane (B₂H₆) in situ. Diborane is a powerful and selective reducing agent for carboxylic acids, proceeding through a hydroboration-type mechanism to efficiently yield the desired primary alcohol.[6] This approach combines the operational simplicity of using NaBH₄ with the high reactivity required for the reduction, presenting a balanced and effective synthetic strategy.
Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Purity | Supplier Example |
| 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 | C₈H₄BrF₃O₂ | ≥98% | Sigma-Aldrich, Oakwood Chemical[7][8] |
| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | ≥97% | Sigma-Aldrich, Carl ROTH[9] |
| Iodine (I₂) | 7553-56-2 | I₂ | ≥99.8% | Standard suppliers |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | ≥99.9%, <50 ppm H₂O | Standard suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Standard suppliers |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Standard suppliers |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | ~37% in H₂O | Standard suppliers |
| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | ACS Grade | Standard suppliers |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | ACS Grade | Standard suppliers |
| Deionized water (H₂O) | 7732-18-5 | H₂O | - | Laboratory supply |
| Silica gel | 7631-86-9 | SiO₂ | 230-400 mesh | Standard suppliers |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet adapter
-
Dropping funnel (100 mL)
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, chemically resistant gloves (e.g., nitrile).
Detailed Experimental Protocol
Reaction Setup
-
Drying Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon). This is critical to prevent premature reaction of the hydride reagent with moisture.
-
Inert Atmosphere: Assemble the three-neck flask with a condenser, dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Reagent Charging: To the reaction flask, add 5-bromo-2-(trifluoromethyl)benzoic acid (e.g., 10.0 g, 37.2 mmol, 1.0 equiv.) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask via cannula or syringe to dissolve the starting material. Begin stirring.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Borohydride Addition: Carefully add sodium borohydride (2.81 g, 74.4 mmol, 2.0 equiv.) to the stirred solution in portions. Rationale: Adding NaBH₄ in portions helps to control any initial exotherm and gas evolution.
-
Iodine Solution Preparation: In a separate dry flask, prepare a solution of iodine (9.44 g, 37.2 mmol, 1.0 equiv.) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel.
Reaction Execution and Monitoring
-
Addition of Iodine: Add the iodine solution dropwise from the dropping funnel to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C. A vigorous evolution of hydrogen gas will be observed. Causality: The slow addition is crucial to control the rate of diborane generation and the accompanying exotherm and gas evolution. The reaction between NaBH₄ and I₂ forms B₂H₆ and NaI.
-
Warming to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Reaction Time: Stir the reaction at room temperature for 3-5 hours.
-
Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Eluent System: A common system is 30% ethyl acetate in hexanes.
-
Procedure: Take a small aliquot from the reaction, quench it with a drop of methanol, and spot it on a TLC plate against a spot of the starting material.
-
Completion: The reaction is complete when the starting material spot has been fully consumed.
-
Work-up and Product Isolation
-
Quenching: Carefully cool the reaction flask back to 0 °C in an ice-water bath. Slowly and cautiously add methanol (10-15 mL) dropwise to quench any unreacted borohydride species. Vigorous gas evolution will occur. Safety: This step is highly exothermic and releases flammable hydrogen gas. Perform this in a well-ventilated fume hood away from ignition sources.
-
Acidification: Once gas evolution ceases, slowly add 1 M aqueous HCl (~50 mL) to the mixture to dissolve the borate salts and neutralize the solution.
-
Aqueous Wash (Optional): To remove the iodine color, transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Brine Wash: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine, 1 x 100 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purification
-
Method: The crude product should be purified by flash column chromatography on silica gel.[10]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of 5% ethyl acetate in hexanes.
-
Elution: Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% EtOAc). Collect fractions and monitor by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or colorless oil.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions and Hazard Management
All operations should be performed inside a certified chemical fume hood. Appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[11][12]
-
Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[13][14] In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[9] It must be handled under an inert atmosphere and stored away from moisture. In case of fire, use a Class D dry powder extinguisher (e.g., Met-L-X), dry sand, or soda ash. DO NOT USE WATER, CO₂, or halogenated extinguishers.
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation. Stains skin and clothing.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light, especially in anhydrous form. Always use from a freshly opened bottle or one that has been tested for peroxides.
-
Trifluoromethylated Compounds: While the target compound itself has moderate toxicity, fluorinated compounds as a class require careful handling.[15] Ensure good ventilation and avoid inhalation or skin contact.[11]
-
Quenching: The quenching of excess hydride with methanol and acid is highly exothermic and releases flammable hydrogen gas. This must be done slowly, at 0 °C, and with extreme caution.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid or colorless oil.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). Note: Spectral patterns are predictions and should be compared with acquired data.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for aromatic carbons, the -CF₃ carbon (as a quartet), and the benzylic -CH₂OH carbon.
-
Mass Spectrometry (MS): Calculation for C₈H₆BrF₃O: [M]+ = 253.96 (for ⁷⁹Br) and 255.96 (for ⁸¹Br), showing a characteristic isotopic pattern for a monobrominated compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Reagents (especially THF) are not sufficiently anhydrous. 2. Sodium borohydride is old or has degraded. 3. Insufficient reaction time or temperature. | 1. Use freshly opened anhydrous solvents or dry them using standard procedures.[16][17] 2. Use a fresh bottle of NaBH₄. 3. Allow the reaction to stir longer or gently warm to 30-40 °C. |
| Low isolated yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (emulsion formation). 3. Inefficient extraction. 4. Loss during column chromatography. | 1. Ensure reaction goes to completion via TLC. 2. Add brine to the separatory funnel to help break emulsions. 3. Increase the number of extractions. 4. Use a wider column or a shallower solvent gradient. |
| Product is impure after column | 1. Fractions were mixed incorrectly. 2. Column was overloaded. 3. Inappropriate solvent system. | 1. Re-run the column on the impure fractions. 2. Use more silica gel relative to the crude product mass. 3. Optimize the TLC eluent system for better separation before running the column. |
References
- Carl ROTH.
- Chemistry Steps.Reduction of Carboxylic Acids.[Link]
- Carl ROTH.Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH): Sodium borohydride.[Link]
- Wang, B., et al. (2015).
- Honeywell.Safety Data Sheet: Sodium borohydride powder.[Link]
- Khan Academy.Reduction of carboxylic acids.[Link]
- Chemistry Steps.LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.[Link]
- Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry. [Link]
- The Royal Society of Chemistry.
- Organic Syntheses.Working with Hazardous Chemicals.[Link]
- MySkinRecipes.5-Bromo-2-(Trifluoromethoxy)Benzoic Acid.[Link]
- IUPAC.RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES: METHANOL and ETHANOL.[Link]
- Journal of Biomedical Research & Environmental Sciences.
- Oakwood Chemical.5-Bromo-2-(trifluoromethyl)benzoic acid.[Link]
Sources
- 1. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 [sigmaaldrich.com]
- 8. 5-Bromo-2-(trifluoromethyl)benzoic acid [oakwoodchemical.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. carlroth.com [carlroth.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. d-nb.info [d-nb.info]
Application Notes & Protocols: Effective Use of (5-bromo-2-(trifluoromethyl)phenyl)methanol in Suzuki-Miyaura Coupling
Introduction: The Strategic Value of Fluorinated Biaryl Methanols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl scaffolds, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a particularly valuable building block: (5-bromo-2-(trifluoromethyl)phenyl)methanol . The strategic placement of the bromo, trifluoromethyl (-CF3), and hydroxymethyl (-CH2OH) groups presents both unique opportunities and distinct challenges. The trifluoromethyl group is a prevalent motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[6][7] The hydroxymethyl group provides a versatile handle for subsequent synthetic transformations.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this substrate in Suzuki-Miyaura coupling. We will dissect the substrate's reactivity, explore two primary strategic approaches—direct coupling and a protection-based strategy—and provide detailed, field-proven protocols grounded in mechanistic principles.
Substrate Analysis: Deconstructing Reactivity
A successful coupling strategy begins with a thorough understanding of the substrate's electronic and steric properties.
Electronic Effects: An Activated System
The reactivity of the aryl bromide is profoundly influenced by the substituents on the aromatic ring.
-
Aryl Bromide (C-Br) : The carbon-bromine bond is the site of the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[8][9] The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[2][4]
-
Trifluoromethyl Group (-CF3) : As a potent electron-withdrawing group, the -CF3 moiety significantly reduces the electron density of the phenyl ring.[10][11] This electronic pull makes the C-Br bond more electrophilic and highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst, thereby accelerating this crucial first step of the reaction.[8][12][13]
Steric Considerations: The Ortho Challenge
The -CF3 group is positioned ortho to the C-Br bond. This arrangement introduces steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.[14] Consequently, the choice of ligand is critical. Simple, small ligands like triphenylphosphine (PPh₃) may prove inefficient. The use of bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is often required to overcome this steric barrier and promote efficient catalysis.[15][16][17][18]
The Hydroxymethyl Group (-CH2OH): A Double-Edged Sword
The presence of the benzylic alcohol is the most significant strategic consideration.
-
Potential for Interference : The acidic proton of the alcohol can react with the base required for the reaction. The oxygen atom could also coordinate to the palladium center, potentially altering its catalytic activity. In some cases, benzylic alcohols can undergo side reactions, such as oxidation or acting as a hydride source for dehalogenation of the starting material.[12]
-
To Protect or Not to Protect? : This leads to a key decision point in the synthetic design.
-
Direct Coupling : Proceeding without a protecting group is more atom- and step-economical. If successful, it is the superior route.
-
Protected Strategy : If the free hydroxyl group leads to low yields or complex side products, a protection/deprotection sequence is necessary. This adds steps but can ensure a cleaner, more reliable reaction.[19][20]
-
Experimental Workflow: A Strategic Overview
The choice between a direct or protected coupling strategy is a critical decision based on reaction scale, desired purity, and preliminary screening results.
Caption: The Palladium-catalyzed Suzuki-Miyaura cycle.
Protocol A: Direct Coupling (Unprotected Hydroxyl)
This protocol is the most direct route and should be attempted first. It relies on the selection of a catalyst system that is tolerant of the free hydroxyl group.
Step-by-Step Methodology
-
Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition : Add the desired arylboronic acid or pinacol ester (1.1–1.5 equiv).
-
Catalyst & Base Addition : In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2–2.4 equiv relative to Pd), and the base (2.0–3.0 equiv).
-
Solvent Addition : Add the degassed solvent system via syringe. The reaction mixture should be a suspension.
-
Reaction Execution : Seal the vessel and place it in a preheated oil bath or microwave reactor. Stir vigorously for the specified time, monitoring progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Recommended Screening Conditions
The optimal conditions can vary significantly based on the coupling partner. A screening of catalysts, ligands, bases, and solvents is highly recommended.
| Condition Set | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| 1 (Standard) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | A robust starting point for many challenging couplings. [8] |
| 2 (Microwave) | XPhos Pd G2 (2.5%) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 120 (µW) | Often provides rapid conversion and is suitable for high-throughput screening. [21] |
| 3 (Mild) | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3.5%) | Cs₂CO₃ (2.0) | Dioxane | 80 | Effective for substrates sensitive to high temperatures. [22][23] |
| 4 (Alternative) | PdCl₂(dppf) (3%) | - | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 90 | A classic catalyst, may work for less hindered boronic acids. [24] |
Scientist's Note: The electron-withdrawing -CF3 group strongly activates the C-Br bond, so oxidative addition should be facile. The main challenge is ensuring efficient transmetalation and reductive elimination without catalyst inhibition by the free -OH group. Bulky Buchwald-type ligands like SPhos and XPhos are excellent choices as they create a sterically-defined, electron-rich coordination sphere around the palladium, which promotes the reductive elimination step and can prevent substrate/product inhibition. [8][17]
Protocol B: Protected Coupling Strategy
If direct coupling fails or gives low yields, a protection strategy is advised. The benzyl (Bn) ether is an excellent choice as it is robust under typical Suzuki conditions and can be removed cleanly. [25][26]
Step 1: Protection of the Hydroxyl Group (Benzylation)
-
Setup : To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DMF.
-
Deprotonation : Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation : Add benzyl bromide (BnBr, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up & Purification : Quench the reaction carefully by slow addition of water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-bromo-2-(benzyloxymethyl)-4-(trifluoromethyl)benzene .
Scientist's Note: The Williamson ether synthesis is a classic and reliable method for forming benzyl ethers. [25][26]Using NaH ensures complete deprotonation of the alcohol to the corresponding alkoxide for efficient reaction with benzyl bromide.
Step 2: Suzuki-Miyaura Coupling (Protected Substrate)
Use the protected substrate from Step 1 and follow the methodology outlined in Protocol A . The absence of the free hydroxyl group may allow for a broader range of conditions to be effective.
Step 3: Deprotection (Hydrogenolysis)
-
Setup : Dissolve the protected biaryl product from Step 2 in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).
-
Catalyst Addition : Add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol% Pd).
-
Hydrogenation : Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring & Work-up : Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the final, deprotected product.
Scientist's Note: Catalytic hydrogenolysis is the standard method for cleaving benzyl ethers. [25][26]It is typically a very clean reaction, with toluene being the only significant byproduct, which is easily removed.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality boronic acid. | 1. Use a pre-catalyst (e.g., G2/G3 palladacycles) or screen different Pd sources/ligands. 2. Ensure rigorous degassing by sparging with inert gas or freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid; consider converting to a more stable pinacol ester. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water or acidic impurities. | 1. Switch to a milder base (e.g., K₂CO₃ or KF). 2. Use anhydrous solvents and ensure reagents are dry. [22] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of reductive elimination. | Ensure the reaction is maintained under a strict inert atmosphere. Use a Pd(0) source like Pd₂(dba)₃. |
| Dehalogenation of Starting Material | Hydride source in the reaction mixture (e.g., from solvent or base). | Avoid alcoholic solvents if this is observed. [12]Ensure the base is not a hydride source. |
Conclusion
The effective use of This compound in Suzuki-Miyaura coupling is a highly achievable goal for the synthesis of valuable fluorinated biaryl methanols. The substrate's strong electronic activation is a significant advantage, while the primary challenge lies in managing the reactivity of the benzylic alcohol and the steric hindrance from the ortho-trifluoromethyl group. By carefully selecting a robust catalyst system, particularly one featuring bulky, electron-rich phosphine ligands, direct coupling is often feasible and represents the most efficient path. Should this prove challenging, a well-defined protection-coupling-deprotection sequence offers a reliable alternative. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers to successfully incorporate this versatile building block into their synthetic programs.
References
- Benchchem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Roughley, S. D., & Jordan, A. M. (2016). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Calgary. Alcohol Protecting Groups.
- ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Benchchem. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (2025).
- Benchchem. Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2023). Suzuki reaction.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Caskey, D. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025).
- Chem-Station International Edition. (2014). Benzyl (Bn) Protective Group.
- Benchchem. Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters.
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. PMC - NIH.
- ACS Publications. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- ElectronicsAndBooks. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH.
- ACS Publications. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
- ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- PubMed. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 26. Benzyl Ethers [organic-chemistry.org]
Application Notes & Protocols: Leveraging (5-bromo-2-(trifluoromethyl)phenyl)methanol in the Discovery of Novel Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (5-bromo-2-(trifluoromethyl)phenyl)methanol) as a pivotal building block in the synthesis of novel kinase inhibitors. This document outlines the scientific rationale, detailed experimental protocols, and the unique advantages conferred by the specific functionalities of this molecule.
Introduction: The Strategic Advantage of the (5-bromo-2-(trifluoromethyl)phenyl) Moiety in Drug Design
The pursuit of novel therapeutics, particularly in oncology and inflammatory diseases, has led to a significant focus on the development of protein kinase inhibitors. The efficacy and druggability of these inhibitors are profoundly influenced by the physicochemical properties of their core scaffolds. This compound emerges as a highly valuable starting material due to the synergistic effects of its constituent groups:
-
The Trifluoromethyl (CF₃) Group : This group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance crucial drug-like properties.[1][2] The strong electron-withdrawing nature of the CF₃ group can significantly increase a molecule's metabolic stability by blocking potential sites of oxidation.[2][3] Furthermore, it enhances lipophilicity, which can improve membrane permeability and cell uptake, and can lead to stronger binding interactions with target proteins.[2][3]
-
The Bromo (Br) Group : The bromine atom serves a dual purpose. Firstly, it acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the strategic introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR). Secondly, the bromine atom itself can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[4]
-
The Phenylmethanol Scaffold : This provides a robust and modifiable core structure from which to build more complex molecules. The benzylic alcohol can be readily oxidized to an aldehyde, a key functional group for constructing various heterocyclic systems central to many kinase inhibitor scaffolds.
This guide will focus on a practical application: the synthesis of a pyrazolopyrimidine-based kinase inhibitor, a scaffold known for its prevalence in clinically approved and investigational kinase inhibitors.
Experimental Overview & Core Logic
The overall synthetic strategy involves a two-stage process. First, the benzylic alcohol of this compound is oxidized to the corresponding aldehyde. This aldehyde then undergoes a condensation reaction with an aminopyrazole to form a key intermediate. The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce a solubilizing or target-interacting group, thus yielding the final kinase inhibitor.
Visualizing the Workflow
The following diagram illustrates the key transformations in the proposed synthetic pathway.
Caption: Synthetic workflow for a kinase inhibitor.
Detailed Protocols
Note: All procedures should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 1: Oxidation of this compound to 5-bromo-2-(trifluoromethyl)benzaldehyde
Causality: This initial oxidation is crucial to unmask the aldehyde functionality required for the subsequent condensation reaction to form the heterocyclic core of the kinase inhibitor. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-bromo-2-(trifluoromethyl)benzaldehyde.
-
The crude product can be used directly in the next step or purified further by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of the Pyrazolopyrimidine Intermediate
Causality: This step constructs the core heterocyclic scaffold of the kinase inhibitor. The reaction is a condensation-cyclization cascade, typically acid-catalyzed, that joins the aldehyde with the aminopyrazole.
-
Reagents and Materials:
-
5-bromo-2-(trifluoromethyl)benzaldehyde (from Protocol 1)
-
3-Amino-1H-pyrazole
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of 5-bromo-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).[1]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis
Causality: The Suzuki-Miyaura coupling is a powerful and versatile reaction for C-C bond formation.[3] It allows for the introduction of a wide variety of substituents at the bromine position, which is critical for tuning the pharmacological properties of the final compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electronically complex substrates.[5]
-
Reagents and Materials:
-
Pyrazolopyrimidine intermediate (from Protocol 2)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
In a reaction vessel, combine the pyrazolopyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of the inert gas.[1]
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
-
Data Presentation: Representative Yields
The following table summarizes typical yields for each step of the synthesis, based on literature for analogous transformations. Actual yields may vary depending on reaction scale and optimization.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Oxidation | This compound | 5-bromo-2-(trifluoromethyl)benzaldehyde | 85-95 |
| 2 | Condensation | 5-bromo-2-(trifluoromethyl)benzaldehyde | Pyrazolopyrimidine Intermediate | 60-75 |
| 3 | Suzuki Coupling | Pyrazolopyrimidine Intermediate | Final Kinase Inhibitor | 50-80 |
Conclusion and Future Perspectives
This compound is a strategically valuable starting material for the synthesis of novel drug candidates, particularly kinase inhibitors. The protocols outlined herein provide a robust framework for its utilization. The versatility of the bromo substituent in Suzuki-Miyaura and other cross-coupling reactions allows for the creation of extensive libraries of compounds for SAR studies. Future work could explore other types of cross-coupling reactions (e.g., Buchwald-Hartwig amination) or the elaboration of the pyrazolopyrimidine core to further diversify the chemical space and identify next-generation therapeutics.
References
- Molloy, H. A., & Schmiegel, K. K. (1980). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (EP Patent No. 0004447A2). Google Patents.
- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.).
- Google Patents. (n.d.). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. (CN Patent No. 109232399B).
- Google Patents. (n.d.). Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]. (US Patent No. 9249144B2).
- PubMed. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors.
- MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
- Autech Industry Co.,Limited. (2025). This compound.
- Marsan, E. S., & Bayse, C. A. (2020). A halogen bonding perspective on iodothyronine deiodinase activity. Molecules, 25(6), 1368.
- Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- OPUS at UTS. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol.
- PubChemLite. (n.d.). {[5-bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride.
Sources
Application Notes and Protocols: (5-bromo-2-(trifluoromethyl)phenyl)methanol as a Versatile Precursor for the Synthesis of the Novel Insecticide Broflanilide
Abstract
This technical guide provides a comprehensive overview of the utility of (5-bromo-2-(trifluoromethyl)phenyl)methanol as a key starting material in the synthesis of advanced agrochemicals. We focus on its application as a precursor for the synthesis of Broflanilide, a novel meta-diamide insecticide with a unique mode of action targeting the GABA-gated chloride channel. This document outlines a proposed synthetic pathway, detailing the conversion of this compound to a key aniline intermediate, followed by established protocols for the subsequent synthesis of Broflanilide. The protocols are designed for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, providing in-depth, step-by-step methodologies and explaining the rationale behind experimental choices.
Introduction: The Strategic Importance of Fluorinated Precursors in Agrochemicals
The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern agrochemical design. The unique electronic properties of the trifluoromethyl group (CF3) can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to more potent and effective pesticides. This compound is a valuable building block that combines the benefits of a trifluoromethyl group with the synthetic versatility of a brominated aromatic ring and a reactive benzylic alcohol. This combination of functional groups allows for a wide range of chemical transformations, making it an ideal precursor for the synthesis of complex agrochemical targets.
One such target is Broflanilide , a recently developed insecticide that has demonstrated high efficacy against a variety of pests, including those resistant to existing insecticide classes.[1][2][3] Its novel mode of action as a noncompetitive antagonist of the GABA receptor makes it a critical tool in modern pest management strategies.[4][5] This application note will detail a synthetic route to Broflanilide, highlighting the pivotal role of this compound as a starting material.
Synthetic Strategy: A Multi-step Pathway to Broflanilide
The proposed synthetic route from this compound to Broflanilide is a multi-step process that involves the initial conversion of the starting material to a key aniline intermediate, followed by a series of condensation and functionalization reactions. The overall workflow is depicted below:
Figure 1: Proposed synthetic workflow for Broflanilide from this compound.
This pathway is designed to be robust and scalable, utilizing well-established chemical transformations. The initial steps focus on converting the benzylic alcohol of the starting material into an aniline, which then serves as a key building block for the subsequent construction of the Broflanilide molecule.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
This section details the proposed synthesis of the crucial aniline intermediate from this compound.
Step 1: Oxidation of this compound to 5-bromo-2-(trifluoromethyl)benzaldehyde
The selective oxidation of the primary alcohol to an aldehyde is the first critical step. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.
-
Protocol:
-
Suspend pyridinium chlorochromate (1.5 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve this compound (1.0 eq.) in DCM and add it to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-2-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography.
-
Step 2: Oximation of 5-bromo-2-(trifluoromethyl)benzaldehyde
The aldehyde is then converted to its corresponding oxime, a stable intermediate for the subsequent Beckmann rearrangement.
-
Protocol:
-
Dissolve 5-bromo-2-(trifluoromethyl)benzaldehyde (1.0 eq.) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-2-(trifluoromethyl)benzaldehyde oxime.
-
Step 3: Beckmann Rearrangement to 5-bromo-2-(trifluoromethyl)aniline
The oxime is rearranged to the corresponding amide, which is then hydrolyzed in situ to the aniline. Polyphosphoric acid (PPA) is an effective reagent for this one-pot transformation.
-
Protocol:
-
Heat polyphosphoric acid to 80-90 °C in a round-bottom flask.
-
Carefully add 5-bromo-2-(trifluoromethyl)benzaldehyde oxime (1.0 eq.) to the hot PPA in small portions with vigorous stirring.
-
After the addition is complete, continue stirring at the same temperature for 30-60 minutes.
-
Pour the hot reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-2-(trifluoromethyl)aniline.
-
Step 4: Iodination of 5-bromo-2-(trifluoromethyl)aniline
To introduce the perfluoroalkyl group at the desired position, the aniline is first iodinated.
-
Protocol:
-
Dissolve 5-bromo-2-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution and stir the mixture at room temperature until the starting material is consumed (TLC monitoring).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-bromo-4-iodo-5-(trifluoromethyl)aniline.
-
Step 5: Perfluoroalkylation to 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
The final step in the synthesis of the key intermediate involves a radical-mediated perfluoroalkylation.
-
Protocol:
-
In a reaction vessel suitable for photochemical reactions, dissolve 2-bromo-4-iodo-5-(trifluoromethyl)aniline (1.0 eq.) and hexafluoroacetone hydrate (2.0 eq.) in a mixture of acetonitrile and water.
-
Add a radical initiator such as sodium dithionite (2.0 eq.).
-
Irradiate the mixture with a UV lamp at room temperature for several hours until the reaction is complete.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the target intermediate, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.
-
Part 2: Synthesis of Broflanilide from the Key Aniline Intermediate
The following protocols are based on established and published synthetic routes to Broflanilide.[5]
Step 6: Amide Coupling with 2-fluoro-3-nitrobenzoyl chloride
The key aniline intermediate is coupled with an activated carboxylic acid to form the first amide bond.
-
Protocol:
-
Dissolve 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add a non-nucleophilic base such as pyridine (1.2 eq.).
-
Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide.
-
Step 7: Reduction of the Nitro Group
The nitro group is reduced to an amine, which will be the site of the next functionalization.
-
Protocol:
-
Dissolve the nitro compound from the previous step (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) (3.0 eq.) and concentrated hydrochloric acid.
-
Heat the mixture to 60 °C and stir for 4-6 hours.[5]
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a concentrated sodium hydroxide solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluorobenzamide.
-
Step 8: N-methylation of the Amino Group
The newly formed amino group is selectively methylated.
-
Protocol:
-
To a solution of the amino compound (1.0 eq.) in a suitable solvent, add formaldehyde (1.5 eq.) and a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography to obtain N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-(methylamino)benzamide.
-
Step 9: Final Benzoylation to Yield Broflanilide
The final step involves the acylation of the secondary amine with benzoyl chloride to form the second amide linkage, completing the synthesis of Broflanilide.
-
Protocol:
-
Dissolve the N-methylated intermediate (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF.
-
Add benzoyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5-7 hours.[5]
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield Broflanilide.
-
Data Summary
The following table summarizes the key transformations and expected yields for the synthesis of Broflanilide.
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1 | Oxidation | PCC, DCM | 85-95 |
| 2 | Oximation | NH2OH·HCl, NaOAc | 90-98 |
| 3 | Beckmann Rearrangement | PPA | 60-75 |
| 4 | Iodination | NIS | 80-90 |
| 5 | Perfluoroalkylation | Hexafluoroacetone, Na2S2O4, UV | 50-65 |
| 6 | Amide Coupling | 2-fluoro-3-nitrobenzoyl chloride | 70-85 |
| 7 | Nitro Reduction | SnCl2·2H2O, HCl | 80-90 |
| 8 | N-methylation | Formaldehyde, NaBH(OAc)3 | 75-85 |
| 9 | Benzoylation | Benzoyl chloride, Pyridine | 80-90 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex and high-value agrochemicals. This application note provides a detailed, step-by-step guide for its utilization in the synthesis of the novel insecticide Broflanilide. The proposed synthetic pathway, along with the detailed experimental protocols, offers a practical and efficient route for researchers and scientists working in the field of agrochemical development. The strategic use of this fluorinated building block opens up new avenues for the discovery and development of next-generation crop protection agents.
References
- ResearchGate. (n.d.). Development of an Efficient Synthetic Process for Broflanilide.
- Nakao, T., et al. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(2), 175-187.
- PubChem. (n.d.). Broflanilide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
- 3. Broflanilide | C25H14BrF11N2O2 | CID 53341374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the (5-bromo-2-(trifluoromethyl)phenyl)methanol Aromatic Ring
Introduction: A Versatile Scaffold in Modern Chemistry
The compound (5-bromo-2-(trifluoromethyl)phenyl)methanol represents a highly valuable and strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure is primed for diversification through functionalization of the aromatic ring. The key features of this scaffold are:
-
A Bromo Substituent: This serves as a versatile synthetic handle, primarily for a wide array of palladium-catalyzed cross-coupling reactions.
-
An Electron-Withdrawing Trifluoromethyl (CF₃) Group: This group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This can impact reaction kinetics and regioselectivity in various transformations.[1][2] The CF₃ group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
-
A Primary Alcohol (Hydroxymethyl Group): This functional group offers a site for further modification but can also interfere with certain reaction conditions, potentially requiring protection-deprotection strategies. Its presence is a key consideration in protocol design.
This guide provides a detailed exploration of robust and field-proven methodologies for the functionalization of the C-Br bond on the this compound core. Each section includes an in-depth application note explaining the "why" behind the protocol, followed by a detailed, step-by-step experimental procedure designed for reproducibility.
C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Coupling
Application Note
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, specifically coupling an aryl halide with an organoboron species.[3][4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid and ester reagents.[3][5]
Causality of Experimental Design: For a substrate like this compound, the electron-deficient nature of the aryl bromide facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-limiting. However, the choice of ligand is critical to promote the subsequent steps, particularly the reductive elimination, to afford the desired biaryl product in high yield and prevent side reactions like debromination.[3] The use of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient and avoids potential degradation of the substrate that could occur with stronger bases.[6] The hydroxymethyl group is generally tolerated under these conditions, obviating the need for a protecting group.
Mechanism: The Palladium Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of (5-phenyl-2-(trifluoromethyl)phenyl)methanol
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous toluene.
-
Addition of Reagents: Add the catalyst pre-mixture to the Schlenk flask. Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration of the aryl bromide) and deionized water (10% v/v of dioxane).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃ | Common, effective Pd(0) precursors. |
| Ligand | SPhos / XPhos | Bulky, electron-rich biaryl phosphines are highly effective for coupling electron-deficient aryl bromides.[3] |
| Base | K₂CO₃ / K₃PO₄ | Moderately strong bases sufficient for transmetalation without causing substrate degradation.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous/organic mixtures enhance solubility of the base and boronic acid.[5][7] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion. |
C(sp²)–N Bond Formation via Buchwald-Hartwig Amination
Application Note
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[8][9] This reaction is indispensable in drug discovery, as the aryl amine motif is a prevalent feature in a vast number of pharmaceuticals.[10]
Causality of Experimental Design: The substrate's electron-deficient nature is again advantageous for the oxidative addition step. However, the choice of base and ligand is paramount. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine (or the N-H precursor in the catalytic cycle) to form the key palladium-amido complex.[9][11] The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate the C-N bond-forming reductive elimination step, which can be challenging.[8][11] The hydroxymethyl group on the substrate is generally compatible, but highly basic conditions could potentially lead to deprotonation; this typically does not interfere with the desired coupling.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of (5-(phenylamino)-2-(trifluoromethyl)phenyl)methanol
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk flask, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.4 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and anhydrous toluene (to achieve ~0.1 M concentration).
-
Substrate Addition: Add aniline (1.2 eq) via syringe.
-
Reaction: Seal the flask and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with diethyl ether.
-
Extraction: Separate the layers. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired aryl amine.
C(sp²)–C(sp) Bond Formation via Sonogashira Coupling
Application Note
The Sonogashira coupling reaction is a highly efficient method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[12][13] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, structures that are prevalent in materials science and as precursors for complex heterocyclic systems.
Causality of Experimental Design: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[12] The palladium catalyst activates the aryl bromide via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product. An amine base (e.g., triethylamine or diisopropylamine) is crucial, serving as both the base to deprotonate the alkyne and often as the solvent.[13] For electron-deficient substrates, the reaction generally proceeds efficiently. Copper-free versions are also well-established and can be advantageous for sensitive substrates to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[14]
Protocol: Synthesis of (5-(phenylethynyl)-2-(trifluoromethyl)phenyl)methanol
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Schlenk flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (to ~0.2 M) and triethylamine (2.5 eq). Stir for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. (Typically 2-8 hours).
-
Workup: Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the target arylalkyne.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts for Sonogashira couplings.[12] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of a copper acetylide, enabling transmetalation.[12] |
| Base/Solvent | Triethylamine (TEA) / Diisopropylamine (DIPA) | Acts as an acid scavenger and solvent.[13] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, preserving sensitive functional groups.[14] |
Other Key Functionalization Strategies
The versatility of the this compound scaffold extends beyond the three primary methods detailed above. Below are summaries of other important transformations.
A. Heck Reaction (C-C Coupling with Alkenes)
The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, offering a route to substituted styrenes and other vinylated aromatics.[15] The reaction typically involves a palladium catalyst, a phosphine ligand (or can be ligandless), and a base. The presence of the trifluoromethyl group on the substrate is generally well-tolerated.[16][17]
B. Stille Coupling (C-C Coupling with Organostannanes)
The Stille coupling utilizes organostannane (organotin) reagents to form C-C bonds with aryl halides.[18] While highly effective and tolerant of a vast array of functional groups, the toxicity of organotin compounds and byproducts necessitates careful handling and purification.[18] It remains a powerful tool when other methods fail or for specific complex couplings.
C. Lithiation-Borylation (Conversion to a Boronic Ester)
This two-step sequence provides an alternative entry into Suzuki-Miyaura chemistry. First, a lithium-halogen exchange is performed on the aryl bromide at low temperature (e.g., using n-BuLi or t-BuLi) to generate an aryllithium intermediate.[19] This highly reactive species is then quenched with a borate ester (e.g., triisopropyl borate) to form the corresponding boronic ester after an acidic workup.[20][21] This boronic ester can then be used in subsequent cross-coupling reactions. This strategy is particularly useful for creating novel boronic esters that are not commercially available.
D. Direct C-H Functionalization
While the C-Br bond is the most reactive site for cross-coupling, direct C-H functionalization at other positions on the ring is an emerging and powerful strategy for late-stage diversification.[22][23][24] These reactions often require a directing group to control regioselectivity. For this compound, the hydroxymethyl group could potentially be modified to act as a directing group to functionalize the C3 position, or inherent electronic biases could be exploited under specific catalytic conditions.[25][26] This remains a more advanced and substrate-specific approach compared to cross-coupling at the C-Br bond.
References
- Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Lee, C.-Y., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055. [Link]
- National Center for Biotechnology Information. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.
- National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- National Center for Biotechnology Information. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- Shaughnessy, K. H., & DeVasher, R. B. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(23), 7979–7986. [Link]
- University of Bristol. (n.d.). Lithiation-Borylation in Synthesis.
- Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. [Link]
- National Center for Biotechnology Information. (2022). Arylboration of Enecarbamates for the Synthesis of Borylated Saturated N-Heterocycles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Stille Coupling.
- ResearchGate. (n.d.). Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes.
- National Center for Biotechnology Information. (n.d.). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4-trifluoromethyl-sulfonyloxy-6-bromocoumarin with arylboronic acids.
- SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Semantic Scholar. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- University of Bristol Research Explorer. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis.
- ResearchGate. (n.d.). Direct Trifluoromethylation of the CH Bond.
- Espinet, P., & Garcia-Melchor, M. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 41(24), 3784–3795. [Link]
- National Center for Biotechnology Information. (2021). Aromatic Trifluoromethylselenolation via Pd-catalyzed C-H functionalization.
- Michigan State University. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- ResearchGate. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (2020). Reagents and process for direct c-h functionalization.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Center for Biotechnology Information. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
- ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.
- National Center for Biotechnology Information. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Ananikov, V. P., & Orlov, N. V. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4188–4192. [Link]
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 17. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Aromatic Trifluoromethylselenolation via Pd-catalyzed C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EP3650446A1 - Reagents and process for direct c-h functionalization - Google Patents [patents.google.com]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (5-Bromo-2-(trifluoromethyl)phenyl)methanol as a Versatile Building Block for Medicinal Chemistry and Materials Science
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern drug discovery and materials science. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (5-Bromo-2-(trifluoromethyl)phenyl)methanol emerges as a highly valuable and versatile building block for the synthesis of complex molecules bearing the 2-(trifluoromethyl)phenyl motif. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this reagent, focusing on its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Safety
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Bromo-2-(trifluoromethyl)benzyl alcohol |
| CAS Number | 1214349-54-8[2] |
| Molecular Formula | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol [2] |
| Appearance | Solid[3] |
| Purity | Typically ≥97% |
Safety Information:
This compound should be handled in a well-ventilated fume hood by trained personnel.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthetic Applications: A Gateway to Novel Molecules
The synthetic utility of this compound primarily lies in the reactivity of its aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the incorporation of the 5-substituted-2-(trifluoromethyl)benzyl alcohol framework into a diverse range of molecular architectures.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[5][6] In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[7]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Catalyst/Ligand/Base Combinations for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane |
| [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]
Reaction Principle:
The Sonogashira coupling involves a palladium catalytic cycle similar to the Suzuki coupling and a copper cycle that generates the reactive copper(I) acetylide intermediate.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Reaction Principle:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[9]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Transformations of the Hydroxymethyl Group
The benzylic alcohol functionality of this compound and its coupled products offers a further point of diversification. Standard organic transformations can be employed to modify this group, including:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents (e.g., PCC, PDC, or TEMPO).
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions.
Troubleshooting Guide for Cross-Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a different precatalyst or ligand. |
| Insufficiently anhydrous/anaerobic conditions | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled/dried solvents. | |
| Inappropriate base | The choice of base is crucial; screen different bases (e.g., carbonates, phosphates, alkoxides). | |
| Formation of byproducts (e.g., homocoupling) | Reaction temperature is too high | Lower the reaction temperature. |
| Incorrect catalyst/ligand ratio | Optimize the catalyst to ligand ratio. | |
| Dehalogenation of starting material | Presence of water or protic impurities | Ensure strictly anhydrous conditions. |
| Inefficient transmetalation | Use a more reactive boronic acid/ester or a different base to promote transmetalation. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules containing the 2-(trifluoromethyl)phenyl moiety. Its ability to readily undergo a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful and efficient means to construct novel carbon-carbon and carbon-nitrogen bonds. The additional functionality of the hydroxymethyl group allows for further synthetic transformations, making this reagent a key tool for researchers in medicinal chemistry, agrochemicals, and materials science.
References
- Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (n.d.). ResearchGate.
- Buchwald-Hartwig amination. (2023, June 30). Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- (3-Bromo-5-(trifluoromethyl)phenyl)methanol. (n.d.). MySkinRecipes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [5-bromo-2-(trifluoromethyl)phenyl]methanol - CAS:1214349-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-Bromo-5-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in (5-bromo-2-(trifluoromethyl)phenyl)methanol
Introduction
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the judicious use of protecting groups is a cornerstone of success.[1][2][3] The target molecule, (5-bromo-2-(trifluoromethyl)phenyl)methanol, presents a unique challenge due to the electronic properties of its substituted aromatic ring. The presence of both a bromo and a trifluoromethyl group, strong electron-withdrawing substituents, significantly influences the reactivity of the benzylic alcohol. This guide provides a detailed analysis of protecting group strategies tailored to this specific substrate, offering in-depth protocols and the scientific rationale behind the selection of appropriate methods for researchers, scientists, and drug development professionals.
The primary directive of this document is to move beyond a simple recitation of protocols and instead to instill a strategic mindset in the selection and application of protecting groups for this electronically demanding system.
Substrate-Specific Considerations: The Electronic Landscape of this compound
The key to successfully protecting the hydroxyl group of this compound lies in understanding the electronic impact of the substituents. The electron-withdrawing nature of the bromo and trifluoromethyl groups:
-
Increases the acidity of the hydroxyl proton: This can be advantageous for deprotonation during protection reactions but may also render the resulting alkoxide less nucleophilic.
-
Destabilizes carbocation intermediates: Any reaction mechanism proceeding through a benzylic carbocation, such as certain deprotection steps, will be disfavored. This is a critical consideration for selecting deprotection strategies.
-
Influences the stability of the protecting group: The electron-poor nature of the benzyl ring can affect the stability of certain protecting groups, particularly those sensitive to acidic or oxidative cleavage.
Therefore, the ideal protecting group should be introduced under conditions that accommodate a more acidic alcohol and removed under conditions that avoid the formation of unstable carbocationic intermediates.
Selecting the Optimal Protecting Group: A Strategic Funnel
The selection of a suitable protecting group is not a one-size-fits-all decision. It is a strategic choice that depends on the planned synthetic route.[4] Below is a decision-making framework to guide the selection process.
Caption: Strategic selection of a protecting group based on downstream reaction conditions.
Recommended Protecting Group Strategies and Protocols
Based on the substrate's electronic nature and general synthetic utility, three primary protecting groups are recommended: tert-butyldimethylsilyl (TBS) ether, methoxymethyl (MOM) ether, and p-methoxybenzyl (PMB) ether.
tert-Butyldimethylsilyl (TBS) Ether: The Robust Workhorse
The TBS group is an excellent choice due to its high stability across a wide range of reaction conditions, including basic, reductive, and many oxidative environments.[4] Its removal with fluoride ions is highly selective.[5][6]
Data Summary: TBS Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Typical Yield | Key Considerations |
| Protection | TBSCl, Imidazole | DMF | Room Temp. | 2-4 h | >95% | Ensure anhydrous conditions. |
| Deprotection | TBAF (1M in THF) | THF | 0 °C to Room Temp. | 1-4 h | >90% | Monitor by TLC to avoid side reactions.[1] |
Experimental Protocol: TBS Protection
-
To a stirred solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M) at 0 °C, add tert-butyldimethylsilyl chloride (1.2 equiv) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the TBS-protected alcohol.
Experimental Protocol: TBS Deprotection
-
Dissolve the TBS-protected alcohol (1.0 equiv) in THF (0.2 M) and cool the solution to 0 °C.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for TBS protection and deprotection of the benzylic alcohol.
Methoxymethyl (MOM) Ether: Stability in Basic Media
The MOM ether is a valuable protecting group due to its stability under strongly basic and nucleophilic conditions.[7][8] It is, however, readily cleaved under acidic conditions.[7][9] Given the electron-withdrawing nature of the substrate, acid-catalyzed deprotection should be approached with caution to avoid potential side reactions, although the destabilization of a potential carbocation intermediate might necessitate harsher conditions than for electron-rich systems.
Data Summary: MOM Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Typical Yield | Key Considerations |
| Protection | MOMCl, DIPEA | DCM | 0 °C to Room Temp. | 2-6 h | >90% | MOMCl is a carcinogen; handle with care.[8] |
| Deprotection | HCl (catalytic) | MeOH | Room Temp. to 50°C | 1-3 h | >85% | Monitor carefully to prevent degradation. |
Experimental Protocol: MOM Protection
-
To a stirred solution of this compound (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add chloromethyl methyl ether (MOMCl, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: MOM Deprotection
-
Dissolve the MOM-protected alcohol (1.0 equiv) in methanol (0.2 M).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Stir the reaction at room temperature or gently heat to 50 °C if necessary, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
p-Methoxybenzyl (PMB) Ether: Orthogonal Deprotection
The PMB ether offers a distinct advantage in its ability to be cleaved under oxidative conditions, providing an orthogonal deprotection strategy to acid- and fluoride-labile groups.[10][11] This is particularly useful in complex syntheses where multiple protected hydroxyl groups are present.[12]
Data Summary: PMB Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Typical Yield | Key Considerations |
| Protection | NaH, PMBCl | THF/DMF | 0 °C to Room Temp. | 1-3 h | >90% | Use a strong, non-nucleophilic base.[11] |
| Deprotection | DDQ | DCM/H₂O (18:1) | 0 °C to Room Temp. | 0.5-2 h | >85% | Substrate must be stable to oxidation. |
Experimental Protocol: PMB Protection
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.5 M) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add p-methoxybenzyl chloride (PMBCl, 1.3 equiv). A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: PMB Deprotection
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (18:1, v/v; 0.1 M).
-
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) portionwise. The reaction mixture will typically turn dark.
-
Stir at 0 °C to room temperature for 0.5-2 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove solid byproducts.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The protection of the hydroxyl group in this compound requires careful consideration of the substrate's unique electronic properties. The electron-withdrawing nature of the bromo and trifluoromethyl substituents necessitates the selection of protecting groups that can be introduced under compatible conditions and, crucially, removed via pathways that avoid the formation of destabilized benzylic carbocations. Silyl ethers, such as TBS, offer broad stability and selective fluoride-mediated cleavage. MOM ethers provide robust protection against basic and nucleophilic reagents, while PMB ethers allow for orthogonal, oxidative deprotection. By understanding the interplay between the substrate's reactivity and the characteristics of each protecting group, researchers can devise a robust and efficient synthetic strategy.
References
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- PubMed. Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst.
- ResearchGate. Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
- RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
- RSC Publishing. A convenient approach for the deprotection and scavenging of the PMB group using POCl3.
- Fiveable. 11.3 Protecting groups - Organic Chemistry II.
- Organic Chemistry Portal. PMB Protection - Common Conditions.
- Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst.
- Organic Chemistry Portal. MOM Ethers.
- National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.
- ResearchGate. Selective Deprotection of Silyl Ethers.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Wikipedia. Silyl ether.
- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- K. C. Nicolaou Research Group. Protective Groups.
- Wikipedia. Protecting group.
- Organic Chemistry Portal. Protecting Groups - Stability.
- University of Windsor. Alcohol Protecting Groups.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.
- ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- National Institutes of Health. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
- ResearchGate. The selective and competitive silylation of the benzyl alcohol in the presence of the thiol, propargyl, and allyl alcohols.
- National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Application Notes & Protocols for Efficient Cross-Coupling of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the efficient catalytic cross-coupling of (5-bromo-2-(trifluoromethyl)phenyl)methanol. This key building block, featuring a sterically hindered and electron-deficient aromatic ring, presents unique challenges for carbon-carbon and carbon-heteroatom bond formation. This document explores a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering field-proven insights and step-by-step methodologies. The protocols are designed to serve as self-validating systems for researchers, scientists, and drug development professionals, enabling the synthesis of complex molecular architectures with high efficiency and reproducibility.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The ortho-hydroxymethyl group provides a handle for further functionalization, making this scaffold highly versatile.
However, the electronic properties of the trifluoromethyl group, a strong electron-withdrawing group, deactivate the aryl bromide towards oxidative addition, a critical step in many catalytic cycles.[1][2] This, combined with the potential for steric hindrance from the ortho-substituent, necessitates carefully optimized catalytic systems to achieve efficient cross-coupling. This guide provides a detailed exploration of such systems, focusing on the interplay between catalyst, ligand, base, and solvent to overcome these synthetic hurdles.
Foundational Cross-Coupling Strategies: A Comparative Overview
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the precise formation of C-C, C-N, and C-O bonds.[3][4] For a substrate like this compound, several key strategies can be employed, each with its own set of advantages and considerations.
| Reaction Type | Coupling Partner | Bond Formed | Key Advantages | Challenges with Substrate |
| Suzuki-Miyaura | Boronic Acids/Esters | C(sp²) - C(sp²) | Mild conditions, high functional group tolerance, commercially available reagents.[3] | Potential for sluggish oxidative addition due to the electron-deficient nature of the aryl bromide. |
| Heck | Alkenes | C(sp²) - C(sp²) | Atom-economical, good for vinylation.[5][6] | Regioselectivity can be an issue; requires careful control of reaction conditions. |
| Sonogashira | Terminal Alkynes | C(sp²) - C(sp) | Direct introduction of an alkyne moiety, mild conditions.[7][8] | Often requires a copper co-catalyst which can lead to side reactions like alkyne homocoupling. |
| Buchwald-Hartwig | Amines | C(sp²) - N | Versatile for synthesizing aryl amines, wide range of amine coupling partners.[4][9] | Requires careful ligand selection to promote C-N reductive elimination. |
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)-C(sp²) bonds.[3] For the electron-deficient this compound, the choice of a highly active catalyst system is paramount to facilitate the oxidative addition step. Electron-rich and bulky phosphine ligands are often employed to enhance the electron density at the palladium center, thereby promoting its reactivity.[10][11]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)[3]
-
SPhos (0.04 mmol, 4 mol%)[3]
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[3]
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to the Schlenk tube via syringe.[3]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[5][6] For a substrate like this compound, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be effective. The choice of base and solvent is also critical to ensure high yields and selectivity.
Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.[5]
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add DMF, triethylamine, and styrene via syringe.
-
Reaction Execution: Seal the tube and heat in an oil bath at 120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[7][8] This reaction typically employs a dual catalytic system of palladium and copper.[7] For electron-deficient aryl bromides, the reaction often proceeds efficiently. Copper-free versions have also been developed to circumvent the issue of alkyne homocoupling.[12]
Dual Catalytic Cycle of the Sonogashira Reaction
Caption: The dual catalytic cycle of the Sonogashira reaction.[7]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Reagent Addition: Add THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[4][9] The reaction's success with electron-deficient substrates like this compound is highly dependent on the choice of a suitable phosphine ligand, which facilitates the crucial C-N reductive elimination step.[13][14]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu. Add this compound.
-
Reagent Addition: Add toluene and morpholine to the tube.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound is a challenging yet highly rewarding transformation that opens the door to a wide array of complex molecules. The protocols detailed in this guide provide robust starting points for achieving high-efficiency Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The key to success lies in the judicious selection of a highly active catalytic system, with particular attention to the ligand and base. Future research in this area will likely focus on the development of even more active and versatile catalysts, including those based on earth-abundant metals, to further enhance the sustainability and cost-effectiveness of these important transformations.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
- Organic Chemistry Portal. Heck Reaction.
- Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- ACS Publications. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Wikipedia.
- Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 2-Bromo-5-(trifluoromethyl)aniline.
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Reaction Yield of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Welcome to the Technical Support Center for the synthesis of (5-bromo-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and optimize your reaction yields.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The presence of both a bromine atom and a trifluoromethyl group on the aromatic ring presents unique challenges to achieving high reaction yields and purity. This guide will focus on the most common synthetic route: the reduction of a carbonyl precursor, either 5-bromo-2-(trifluoromethyl)benzaldehyde or 5-bromo-2-(trifluoromethyl)benzoic acid.
Part 1: Troubleshooting Guide - Low Yield and Impurities
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: I am getting a very low yield when reducing 5-bromo-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄). What are the likely causes and how can I improve it?
A1: Low yields in the borohydride reduction of 5-bromo-2-(trifluoromethyl)benzaldehyde can stem from several factors. Here is a systematic approach to troubleshooting this issue:
1. Reagent Quality and Stoichiometry:
-
Sodium Borohydride (NaBH₄) Quality: NaBH₄ is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, dry batch of the reagent.
-
Stoichiometry: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common practice to use a slight excess of NaBH₄ (1.1 to 1.5 equivalents) to ensure complete conversion, as some of the reagent may react with the solvent.
2. Solvent Choice and Conditions:
-
Protic vs. Aprotic Solvents: The choice of solvent is critical. While aprotic solvents can be used, protic solvents like methanol (MeOH) or ethanol (EtOH) are generally preferred for NaBH₄ reductions. They not only dissolve the NaBH₄ but also act as a proton source for the work-up.
-
Risk of Debromination: A significant side reaction to consider is the reductive dehalogenation of the bromine atom. This is more likely to occur in aprotic solvents. The use of protic solvents helps to suppress this side reaction.[1]
-
Temperature Control: The reduction of aldehydes is typically exothermic. It is advisable to perform the addition of NaBH₄ at a low temperature (0 °C) to control the reaction rate and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature.
3. Reaction Monitoring and Work-up:
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC to determine the point of complete consumption of the starting material.
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench any unreacted NaBH₄ and to hydrolyze the borate ester intermediate. A common procedure involves the slow addition of dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution at 0 °C.
Experimental Protocol: NaBH₄ Reduction of 5-bromo-2-(trifluoromethyl)benzaldehyde
-
Dissolve 5-bromo-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl (aq) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Flowchart for Low Yield in NaBH₄ Reduction
Caption: Troubleshooting workflow for low yield in NaBH₄ reduction.
Q2: I am attempting to reduce 5-bromo-2-(trifluoromethyl)benzoic acid with Lithium Aluminum Hydride (LiAlH₄) and the yield is poor. What should I consider?
A2: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent necessary for the conversion of carboxylic acids to primary alcohols.[2][3] However, its high reactivity demands careful handling and specific reaction conditions.
1. Anhydrous Conditions are Crucial:
-
LiAlH₄ reacts violently with water and other protic sources. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents (typically diethyl ether or tetrahydrofuran (THF)) must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
2. Reagent Quality and Handling:
-
Use a fresh, unopened container of LiAlH₄ or a recently standardized solution. The solid is pyrophoric and should be handled with extreme care.
3. Mode of Addition:
-
Normal vs. Inverse Addition: For the reduction of carboxylic acids, a "normal" addition is typically employed, where the carboxylic acid solution is added slowly to a suspension of LiAlH₄ in an anhydrous ether. This maintains an excess of the reducing agent and helps to drive the reaction to completion.
4. Work-up Procedure (Fieser & Fieser Method):
-
The work-up of LiAlH₄ reactions is critical for obtaining a good yield and can be challenging. A widely used and effective method is the Fieser & Fieser work-up, which involves the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts in a granular form that is easy to filter.
-
For 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.
-
5. Stability of the Trifluoromethyl Group:
-
While generally stable, there are reports of the reduction of trifluoromethyl groups to methyl groups by LiAlH₄ under forcing conditions (e.g., high temperatures).[4] It is therefore important to maintain a controlled temperature during the reaction.
Experimental Protocol: LiAlH₄ Reduction of 5-bromo-2-(trifluoromethyl)benzoic acid
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0 - 3.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 5-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C.
-
Perform the Fieser & Fieser work-up by slowly and sequentially adding:
-
'x' mL of water
-
'x' mL of 15% NaOH (aq)
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the best starting materials for the synthesis of this compound?
A3: The two most common and commercially available starting materials are:
-
5-bromo-2-(trifluoromethyl)benzaldehyde: This is the preferred starting material for a milder reduction using NaBH₄. The reaction is generally cleaner and easier to perform.
-
5-bromo-2-(trifluoromethyl)benzoic acid: This requires a stronger reducing agent like LiAlH₄. While the reaction is effective, it requires more stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Synthesis of Starting Materials:
| Starting Material | Synthetic Route | Reagents | Reference |
| 5-bromo-2-(trifluoromethyl)benzaldehyde | Reduction of the corresponding benzonitrile | Diisobutylaluminum hydride (DIBAL-H) | [5] |
| 5-bromo-2-(trifluoromethyl)benzoic acid | Bromination of 2-(trifluoromethyl)benzoic acid | N-Bromosuccinimide (NBS), H₂SO₄ | [6] |
Q4: Can I use other reducing agents besides NaBH₄ and LiAlH₄?
A4: Yes, other reducing agents can be employed, each with its own advantages and disadvantages:
-
Diisobutylaluminum hydride (DIBAL-H): Can reduce both aldehydes and carboxylic acids (and their derivatives). It is often used at low temperatures to achieve higher selectivity.
-
Borane (BH₃): Often used as a complex with THF (BH₃·THF), it is particularly effective for the reduction of carboxylic acids and is generally considered milder than LiAlH₄.
-
Catalytic Hydrogenation: While possible, this method runs a higher risk of debromination, especially with palladium catalysts.[7] Careful selection of the catalyst and conditions would be necessary.
Q5: How can I effectively purify the final product, this compound?
A5: Flash column chromatography on silica gel is the most common and effective method for purifying this compound.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptanes) is typically used. Start with a low polarity eluent (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity to elute the product.
-
Monitoring: Use TLC to identify the fractions containing the pure product. The product, being an alcohol, will have a lower Rf value than the starting aldehyde.
-
Alternative Purification: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be an option.
Q6: What is the mechanism of the NaBH₄ reduction?
A6: The reduction of an aldehyde with NaBH₄ proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.
-
Protonation: In the work-up step, a proton source (typically a mild acid or the protic solvent itself) protonates the alkoxide oxygen to yield the final alcohol product.
Mechanism of NaBH₄ Reduction of an Aldehyde
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
identifying and minimizing common side products in (5-bromo-2-(trifluoromethyl)phenyl)methanol reactions
Welcome to the Technical Support Center for (5-bromo-2-(trifluoromethyl)phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side products in your reactions with this versatile building block.
I. Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. However, controlling the oxidation state and preventing side reactions is crucial for achieving high yields of the desired product.
Frequently Asked Questions (FAQs): Oxidation
Q1: I am trying to synthesize the aldehyde, but I am seeing a significant amount of the carboxylic acid as a byproduct. How can I prevent this over-oxidation?
A1: Over-oxidation to the carboxylic acid is a common issue, especially with strong oxidizing agents like chromic acid. To favor the formation of the aldehyde, consider the following:
-
Choice of Oxidant: Employ milder oxidizing agents that are known to stop at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic example.[1][2][3] Swern oxidation is another excellent, mild alternative that can be performed at low temperatures.[4][5][6]
-
Reaction Conditions: Carefully control the reaction time and temperature. Prolonged reaction times or higher temperatures can promote over-oxidation, even with milder reagents.[7]
-
Anhydrous Conditions: For reagents like PCC, ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized to the carboxylic acid.[1][2]
Q2: During my Swern oxidation, I've noticed a significant amount of a non-polar, sulfur-containing impurity. What is this and how can I avoid it?
A2: This is likely a methylthiomethyl (MTM) ether, a known side product in Swern oxidations.[8] It forms when the alcohol attacks an intermediate generated from the Pummerer rearrangement of the chlorosulfonium salt. To minimize its formation:
-
Maintain Low Temperatures: The Pummerer rearrangement is more favorable at higher temperatures. It is critical to maintain the reaction temperature at or below -60 °C.[8]
-
Order of Addition: Add the alcohol to the activated DMSO reagent before the addition of the amine base (e.g., triethylamine). Adding the base first can increase the concentration of the reactive intermediate that leads to the MTM ether.[9]
Troubleshooting Guide: Oxidation Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of the starting alcohol. | Insufficient oxidant; Inactive oxidant; Low reaction temperature. | Increase the equivalents of the oxidant; Use a fresh batch of the oxidant; Gradually increase the reaction temperature, monitoring carefully for side product formation. |
| Formation of benzoic acid. | Over-oxidation. | Use a milder oxidant (PCC, Swern); Reduce reaction time and temperature; Ensure anhydrous conditions with PCC.[1][2][7] |
| Formation of MTM ether (Swern oxidation). | Reaction temperature too high; Incorrect order of addition. | Maintain reaction temperature at/below -60°C; Add the alcohol before the amine base.[8][9] |
| Unpleasant odor during workup (Swern). | Formation of dimethyl sulfide (DMS). | Perform the reaction and workup in a well-ventilated fume hood. Rinse glassware with bleach or an oxidizing agent to neutralize the DMS.[4][5] |
II. Etherification of the Hydroxymethyl Group
Etherification of this compound is a common transformation. The Williamson ether synthesis and acid-catalyzed methods are frequently employed, each with its own set of potential side reactions.
Frequently Asked Questions (FAQs): Etherification
Q1: I am attempting a Williamson ether synthesis with a secondary alkyl halide and I am getting a significant amount of an alkene byproduct. What is happening?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism.[10] The alkoxide base required for the reaction can also promote an E2 elimination, especially with sterically hindered alkyl halides. Secondary and tertiary alkyl halides are particularly prone to elimination.[11][12]
To favor substitution over elimination:
-
Choice of Alkyl Halide: If possible, use a primary alkyl halide.
-
Reaction Conditions: Use a polar apathetic solvent to favor the SN2 pathway.[11] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also help.
Q2: In my acid-catalyzed etherification with another alcohol, I am isolating a significant amount of a symmetrical ether derived from the starting benzyl alcohol. How can I promote the formation of the desired unsymmetrical ether?
A2: Acid-catalyzed etherification can lead to the self-condensation of the benzyl alcohol to form a dibenzyl ether, which is often a significant byproduct.[13] This is because the benzylic carbocation intermediate is relatively stable.
To increase the yield of the unsymmetrical ether:
-
Use a Large Excess of the Coupling Partner: Employing the other alcohol as the solvent or in a large excess will statistically favor the formation of the desired unsymmetrical product.
-
Consider Alternative Methods: If self-etherification remains a problem, the Williamson ether synthesis is a more controlled method for producing unsymmetrical ethers.
Troubleshooting Guide: Etherification Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of an alkene (Williamson). | E2 elimination of the alkyl halide. | Use a primary alkyl halide if possible; Use a polar aprotic solvent; Lower the reaction temperature.[11][12] |
| Formation of dibenzyl ether (acid-catalyzed). | Self-condensation of the starting alcohol. | Use a large excess of the other alcohol; Switch to a Williamson ether synthesis.[13] |
| Low yield of ether. | Poor nucleophilicity of the alkoxide; Inactive alkyl halide. | Use a stronger base to fully deprotonate the alcohol; Use a more reactive alkyl halide (e.g., iodide instead of chloride). |
III. Reactions at the Aryl Bromide Position
The aryl bromide moiety of this compound opens the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig cross-couplings, as well as lithium-halogen exchange.
Frequently Asked Questions (FAQs): Aryl Bromide Reactions
Q1: In my Suzuki coupling reaction, I am observing a significant amount of a debrominated byproduct where the bromine has been replaced by hydrogen. What is the cause of this?
A1: This side product, resulting from hydrodehalogenation, is common in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including the premature protonolysis of the organopalladium intermediate or β-hydride elimination from certain organoboron coupling partners.
To minimize hydrodehalogenation:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Choice of Base: A weaker, non-hydroxide base may be beneficial.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the stability of the catalytic intermediates and reduce the likelihood of side reactions.
Q2: I am attempting a lithium-halogen exchange, but I am getting very low yields of my desired product after quenching with an electrophile. What could be the issue?
A2: Lithium-halogen exchange is a very fast but also very sensitive reaction.[14][15] Several factors could be contributing to low yields:
-
Reaction with the Alcohol: The acidic proton of the hydroxyl group will be immediately deprotonated by the organolithium reagent. This means you will need to use at least two equivalents of the organolithium reagent: one to deprotonate the alcohol and one for the halogen exchange. Alternatively, the alcohol should be protected prior to the exchange reaction.
-
Reaction Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions with the solvent (like THF) or other functional groups.[14]
-
Purity of Reagents: Organolithium reagents are highly reactive and can be degraded by moisture or air. Use freshly titrated or newly purchased reagents.
Troubleshooting Guide: Aryl Bromide Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Hydrodehalogenation (cross-coupling). | Protonolysis of intermediates; β-hydride elimination. | Use anhydrous conditions; Optimize the base and ligand. |
| Homocoupling of starting material (cross-coupling). | Reductive elimination from a diorganopalladium intermediate. | Adjust the ligand-to-metal ratio; Lower the reaction temperature. |
| Low yield in lithium-halogen exchange. | Reaction with the alcohol proton; Decomposition of the organolithium reagent; Reaction with solvent. | Use >2 equivalents of organolithium or protect the alcohol; Use fresh organolithium reagent; Maintain very low temperatures (-78 °C or lower).[14] |
Experimental Protocols & Visualizations
Protocol 1: Swern Oxidation to (5-bromo-2-(trifluoromethyl)phenyl)benzaldehyde
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) in DCM, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Diagram: Troubleshooting Logic for Oxidation
References
- Swern, D. et al. (1978). A convenient procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]
- BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Chem-Station. (2014, March 12). Swern Oxidation.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
- Powers, D. C. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18372-18376. [Link]
- J&K Scientific. (n.d.). Williamson Ether Synthesis.
- S. S. Elmorsy, et al. (2008). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. E-Journal of Chemistry, 5(3), 450-456. [Link]
- Chegg. (2021, May 4). When benzyl alcohol is oxidized by PCC, the Product will be.
- da Silva, M. J. et al. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Journal of the Brazilian Chemical Society, 19(8), 1625-1630. [Link]
- ResearchGate. (n.d.). Proposed reaction mechanism for the oxidation of benzyl alcohol by oxygen over Au/CuO catalyst.
- Catalysis Science & Technology. (2021).
- Nikitas, N. F. et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 135-141. [Link]
- MDPI. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chem. Proc., 5(1), 1. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Molander, G. A. et al. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(10), 3950-3956. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Connecticut. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols.
- ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- University of California, Irvine. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Hamada, T. et al. (2018). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances, 8(52), 29661-29664. [Link]
- Sbihi, K. et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44855-44863. [Link]
- Dreher, S. D. et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 10(1), 17-20. [Link]
- Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. 40(21), 3585-3592. [Link]
- Chemical Communications. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. 46(31), 5752-5754. [Link]
- Molander, G. A. et al. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 129(8), 2256-2257. [Link]
- ResearchGate. (n.d.). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 7(32), 28247-28255. [Link]
- University of Wisconsin. (n.d.). lithium halogen exchange #1 revised.
- Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
- Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
- Luo Group Meeting. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions.
- University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- YouTube. (2023, January 8). Triphenylmethanol Synthesis: Grignard Reaction.
- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved When benzyl alcohol is oxidized by PCC, the Product | Chegg.com [chegg.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. joss.tcnj.edu [joss.tcnj.edu]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Advanced Purification of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for the advanced purification of (5-bromo-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. The presence of both a bromine atom and a trifluoromethyl group on the aromatic ring presents unique challenges in purification, often leading to co-eluting impurities and difficulties in achieving baseline separation.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter. Our approach is grounded in mechanistic understanding and field-proven experience to empower you to optimize your purification workflow.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems encountered during the purification of this compound.
Question 1: I'm observing poor separation between my product and an impurity with a very similar Rf value during flash chromatography. What are my options?
Answer: This is a common challenge, especially with structurally similar impurities that may have formed during the synthesis. Here’s a systematic approach to improve resolution:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, switching one of the solvents can alter the selectivity of the separation.[1][2] For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can change the interactions between your compound, the impurity, and the silica gel. Sometimes, a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can provide the necessary resolution.
-
Employ a Shallow Gradient: A very slow, shallow gradient of the polar solvent can effectively resolve closely eluting compounds.[3] Instead of a 0-50% ethyl acetate gradient over 10 column volumes (CV), try a 10-25% gradient over 20 CV.
-
-
Change the Stationary Phase:
-
Fluorinated Phases: For fluorinated compounds, a column with a fluorinated stationary phase can offer unique selectivity based on fluorine-fluorine interactions.[1]
-
Different Polarity Silica: If you are using standard silica gel, consider using silica with a different pore size or surface deactivation. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[4][5]
-
-
Consider an Alternative Chromatographic Technique:
-
Reversed-Phase Chromatography: If your compound and impurities have sufficient solubility in solvents like methanol, acetonitrile, or THF, reversed-phase flash chromatography can be a powerful alternative.[2][6] The separation mechanism is different from normal-phase, often leading to a different elution order and improved resolution of closely related compounds.
-
Question 2: My compound is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with sample loading and solubility.
-
Secondary Interactions: The acidic nature of silica gel can strongly interact with certain functional groups. For alcohols like yours, this is a possibility.
-
Sample Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is to load 1-5% of the silica gel mass.
-
-
Poor Solubility in the Mobile Phase: If your compound is not fully soluble in the initial mobile phase, it can precipitate at the top of the column and then slowly dissolve as the solvent polarity increases, causing streaking.
-
Solution - Dry Loading: The most effective solution for this is dry loading.[1][6] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite®, and then evaporate the solvent completely. The resulting dry powder can then be loaded onto the column.
-
Question 3: I've successfully purified my compound by flash chromatography, but I'm still seeing minor impurities in the NMR. How can I get to >99% purity?
Answer: Achieving very high purity often requires a secondary purification step after initial chromatography.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found.
-
Solvent Screening: Experiment with single and binary solvent systems. Good single solvents for recrystallization are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For binary systems, use a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Common systems for moderately polar compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene/hexanes.
-
Procedure: Dissolve your compound in the minimum amount of hot solvent (or the "good" solvent). If using a binary system, slowly add the "anti-solvent" until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
-
Preparative HPLC: For the highest purity levels, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. While more resource-intensive, it offers superior resolving power. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for reversed-phase separation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities could include:
-
Starting Material: Unreacted 5-bromo-2-(trifluoromethyl)benzaldehyde or a corresponding benzoic acid derivative.
-
Over-reduction or Byproducts: If a strong reducing agent was used, you might see byproducts from the reduction of the bromine or trifluoromethyl group, although this is less common.
-
Isomers: Depending on the synthetic strategy, you may have small amounts of other positional isomers.[3]
-
Solvent Adducts: Residual solvents from the reaction or workup.
Q2: What is a good starting solvent system for flash chromatography of this compound?
A2: Given the structure (an alcohol with a halogen and a trifluoromethyl group), the compound is expected to be of intermediate polarity. A good starting point for thin-layer chromatography (TLC) analysis and subsequent flash chromatography would be a mixture of hexanes and ethyl acetate.[4][5] Start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity based on the Rf value of your product on the TLC plate. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[4]
Q3: Is it better to use dry loading or wet (liquid) loading for my sample?
A3: For this particular compound, especially if you are scaling up, dry loading is highly recommended .[1][6] This is because fluorinated compounds can sometimes have tricky solubility profiles. Dry loading ensures that the sample is introduced to the column in a concentrated band, leading to better separation and avoiding issues of precipitation at the column head.[6]
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography is a viable and often excellent option for purifying moderately polar compounds like this.[2] It is particularly useful if you are struggling to separate non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or TFA (0.1%) to improve peak shape.[1]
Experimental Protocols
Protocol 1: Optimized Flash Chromatography (Normal Phase)
This protocol is designed for the purification of ~1 gram of crude this compound.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1). d. Identify the solvent system that gives your product an Rf value of approximately 0.3.[4]
2. Column Packing (Slurry Method): a. Choose an appropriately sized column (e.g., for 1g of crude material on silica, a 40g pre-packed column or a glass column of ~4 cm diameter packed to a height of ~15 cm is suitable). b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.[7] d. Add a thin layer of sand on top of the silica bed.[7]
3. Sample Loading (Dry Loading): a. Dissolve the 1g of crude material in a minimal amount of a volatile solvent like dichloromethane or acetone (e.g., 5-10 mL). b. Add ~2-3g of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) for 2-3 column volumes. c. Gradually increase the polarity of the mobile phase (gradient elution). For example, increase to your target solvent system (e.g., 25% ethyl acetate in hexanes) over 10-15 column volumes. d. Collect fractions and monitor their composition by TLC. e. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Polishing
This protocol is for purifying the product obtained from flash chromatography.
1. Solvent System Screening (Small Scale): a. In separate test tubes, place a few milligrams of your chromatographed product. b. Add a few drops of different solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) to test for solubility at room temperature and upon heating. c. A good single solvent will show low solubility at room temperature and high solubility when hot. d. For a binary system, find a solvent that dissolves your compound well (e.g., dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes).
2. Recrystallization Procedure (Example with Dichloromethane/Hexanes): a. Place the chromatographed material in a clean Erlenmeyer flask. b. Add the minimum amount of warm dichloromethane to completely dissolve the solid. c. While stirring, slowly add hexanes until the solution just begins to turn cloudy (the point of saturation). d. If the solution becomes too cloudy, add a drop or two of dichloromethane to clarify it. e. Cover the flask and allow it to cool slowly to room temperature. f. Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize yield. g. Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes. h. Dry the crystals under vacuum.
Visualizing the Purification Workflow
Troubleshooting Logic Diagram
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Primary Technique | Normal Phase Flash Chromatography | Effective for moderately polar compounds; widely available.[2] |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and suitable for this polarity. |
| Mobile Phase | Hexanes / Ethyl Acetate | Good starting point for many organic compounds.[5] |
| Initial TLC Screen | 20-30% Ethyl Acetate in Hexanes | To quickly find an appropriate Rf range. |
| Target Rf | 0.2 - 0.4 | Optimal for good separation on a column.[4] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution.[1][6] |
| Secondary Technique | Recrystallization | Excellent for removing minor impurities to achieve high purity.[8] |
References
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
- BenchChem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Biotage. (n.d.). Successful flash chromatography.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Biotage. (n.d.). Tips for achieving greener, safer flash chromatography.
- Sunway Pharm Ltd. (n.d.). [5-bromo-2-(trifluoromethyl)phenyl]methanol.
- Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4987.
- TCI Chemicals. (n.d.). [2-Bromo-5-(trifluoromethyl)phenyl]methanol.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- ChemicalBook. (2025). (5-bromo-2-(trifluoromethoxy)phenyl)methanol.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature and solvent conditions for (5-bromo-2-(trifluoromethyl)phenyl)methanol couplings
Technical Support Center: Optimizing Couplings of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support guide for optimizing coupling reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature and solvent conditions for this specific and challenging substrate.
Understanding the Substrate: Key Challenges and Opportunities
The molecule this compound presents a unique set of challenges and opportunities in cross-coupling reactions.
-
Aryl Bromide: The C-Br bond is the primary reactive site for common palladium- or copper-catalyzed cross-coupling reactions. Aryl bromides generally offer a good balance of reactivity, being more reactive than aryl chlorides but more stable and cost-effective than aryl iodides.[1]
-
Trifluoromethyl (-CF3) Group: This potent electron-withdrawing group (EWG) significantly influences the reactivity of the aryl bromide. It makes the aromatic ring electron-deficient, which generally accelerates the oxidative addition step in palladium-catalyzed cycles.[2] However, this electronic effect can also alter the stability of intermediates and potentially favor side reactions if conditions are not carefully controlled.
-
Benzylic Alcohol (-CH2OH): This functional group is the intended nucleophile for C-O coupling (etherification) reactions. Its presence requires careful selection of a base to ensure deprotonation to the more nucleophilic alkoxide without promoting side reactions involving the benzylic position.
This guide will primarily focus on the Buchwald-Hartwig C-O coupling (etherification) as a state-of-the-art method, with additional considerations for the classical Ullmann condensation .
Frequently Asked Questions (FAQs)
Q1: Which reaction is best for forming an ether with this substrate?
For C-O bond formation, the Buchwald-Hartwig amination/etherification is often the preferred modern method.[3][4] It utilizes a palladium catalyst with specialized phosphine ligands and operates under milder conditions than classical methods.[3][5] The Ullmann condensation , a copper-catalyzed reaction, is a viable alternative, especially since electron-deficient aryl halides are known to be good substrates for this reaction.[6][7][8][9] However, Ullmann reactions often require higher temperatures.[6]
Q2: How does the -CF3 group affect the reaction?
The electron-withdrawing nature of the -CF3 group makes the aryl bromide more electrophilic and thus more reactive toward oxidative addition to a Pd(0) catalyst.[2] This is generally beneficial. However, the resulting electron-poor aryl-palladium intermediate must be stabilized by an appropriate ligand to prevent decomposition or unwanted side reactions.
Q3: What are the essential components of a Buchwald-Hartwig C-O coupling reaction?
-
Palladium Pre-catalyst: A source of Pd(0). Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[10]
-
Ligand: A bulky, electron-rich phosphine ligand is critical. It stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[11][12]
-
Base: A non-nucleophilic base is required to deprotonate the alcohol, forming the active alkoxide nucleophile. The choice of base is critical and substrate-dependent.[5]
-
Solvent: An anhydrous, aprotic solvent is necessary to dissolve the reactants and facilitate the reaction while remaining inert.[13][14][15][16][17]
Q4: What are good starting points for temperature and solvent?
For Buchwald-Hartwig C-O couplings, a typical starting temperature is between 80-110 °C .[1][5][18][19] Common solvents include anhydrous toluene , dioxane , or THF .[1][5][20] Toluene is often a good first choice due to its high boiling point and poor solubility for certain inorganic salts, which can sometimes be advantageous.[21][22]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common problems and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Catalyst/Ligand: Palladium source has degraded (oxidized); ligand has oxidized. 2. Incorrect Base: Base is too weak to deprotonate the alcohol effectively or is not soluble enough. 3. Temperature Too Low: Insufficient thermal energy to overcome the activation barrier of a key step (e.g., oxidative addition). 4. Solvent Issues: Solvent is not anhydrous or contains impurities that poison the catalyst.[23] | 1. Use a fresh, high-purity catalyst and ligand. Employing air-stable pre-catalysts can mitigate this. Ensure all manipulations are done under an inert atmosphere (N₂ or Ar). 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LHMDS). Ensure the base is finely powdered and dry.[10] 3. Incrementally increase the reaction temperature by 10-20 °C. Consider switching to a higher-boiling solvent like toluene or xylene if using THF.[10] 4. Use freshly distilled or commercially available anhydrous solvent. Degas the solvent thoroughly before use. |
| Formation of Side Products | 1. Hydrodehalogenation: The C-Br bond is replaced by a C-H bond, yielding 2-(trifluoromethyl)benzyl alcohol. This can be caused by β-hydride elimination from certain intermediates or reaction with trace water/hydride sources.[24][25][26][27] 2. Homocoupling: Formation of a biaryl byproduct from two molecules of the aryl bromide. 3. Decomposition: Darkening of the reaction mixture (formation of palladium black) indicates catalyst death. | 1. Ensure strictly anhydrous conditions. The choice of base and solvent can influence this; screen different combinations. Sometimes lowering the temperature can suppress this pathway. 2. This often points to issues in the catalytic cycle. Re-evaluate the ligand and base combination. A different ligand may better stabilize the catalytic intermediates. 3. The ligand-to-palladium ratio may be too low. Increase ligand loading slightly. Ensure the temperature is not excessively high, as this can accelerate catalyst decomposition.[23] |
| Reaction Stalls Before Completion | 1. Catalyst Degradation: The active catalyst is not stable for the required reaction time under the chosen conditions. 2. Inhibitory Byproduct Formation: An inorganic salt byproduct (e.g., NaI if starting from an aryl iodide) may precipitate and inhibit the catalyst.[21][22] | 1. Switch to a more robust ligand/pre-catalyst system designed for challenging substrates.[10] Consider a slightly higher catalyst loading (e.g., increase from 2 mol% to 4 mol%). 2. While your substrate is a bromide, this principle applies. The choice of solvent can be critical. A solvent that poorly solubilizes the salt byproduct might be beneficial.[21][22] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing a failed or low-yielding coupling reaction.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Recommended Starting Protocol & Optimization
This section provides a general, step-by-step protocol for a Buchwald-Hartwig C-O coupling. It is intended as a starting point for optimization.
Screening Reaction Conditions: A Representative Protocol
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add Reactants: Add this compound (1.0 equiv) and the alcohol coupling partner (1.2 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv). Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M).
-
Reaction: Place the sealed vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 2, 6, 24 hours) and analyzing them by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Table of Recommended Starting Conditions for Screening
The following table provides a set of starting conditions to screen for optimal results. Run these in parallel to efficiently map the reaction landscape.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |
| Catalyst | RuPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) | tBuXPhos Pd G3 (2 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Dioxane | Toluene | Toluene |
| Temperature | 80 °C | 100 °C | 110 °C |
Mechanistic Overview: The Why Behind the Protocol
Understanding the catalytic cycle provides insight into why certain conditions are chosen and how they can be modified.
Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.york.ac.uk [pure.york.ac.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. Troubleshooting [chem.rochester.edu]
- 24. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands | Semantic Scholar [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for (5-bromo-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability and degradation pathways of this compound. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to oxidation and potential photodegradation . The benzylic alcohol functional group is prone to oxidation to the corresponding aldehyde, (5-bromo-2-(trifluoromethyl)benzaldehyde). Additionally, brominated aromatic compounds can be sensitive to light, which may catalyze degradation.[1] While the trifluoromethyl group is generally stable, extreme pH conditions could lead to hydrolysis, although this is less common under typical experimental conditions.[2]
Q2: How should I properly store this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4] For solid forms, storage at room temperature is often acceptable.[5] However, for solutions, refrigeration (2-8 °C) is recommended to minimize solvent evaporation and slow potential degradation reactions. Avoid storing solutions for extended periods unless their stability has been verified.
Q3: What are the most likely degradation products I might observe?
A3: The most probable degradation product is (5-bromo-2-(trifluoromethyl)benzaldehyde) , formed via oxidation of the benzylic alcohol.[6][7][8] Under more strenuous conditions, such as high heat or sonication in certain solvents, further degradation to compounds like benzene, toluene, and benzaldehyde derivatives has been observed for benzyl alcohol itself, suggesting that analogous products could potentially form from this substituted variant.[9][10]
Q4: Can the solvent I use affect the stability of this compound in solution?
A4: Absolutely. Protic solvents, especially under conditions that can generate radicals (like prolonged exposure to air and light), may facilitate oxidation. The use of solvents like DMSO should be done with caution, as DMSO-based systems can promote the oxidation of benzylic alcohols to aldehydes, sometimes even at elevated temperatures without additional reagents.[7] For analytical purposes, a well-chosen mobile phase like a mixture of acetonitrile and water is common for reversed-phase HPLC.[11] When preparing stock solutions for long-term storage, consider using a non-reactive, aprotic solvent and storing it under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Appearance of an extra peak in my HPLC chromatogram over time.
-
Possible Cause: This is a classic sign of degradation. The new peak is likely the oxidation product, (5-bromo-2-(trifluoromethyl)benzaldehyde). Benzylic alcohols are known to be susceptible to oxidation.[12][13]
-
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: If you have a reference standard for (5-bromo-2-(trifluoromethyl)benzaldehyde), inject it to see if the retention time matches the new peak. Alternatively, LC-MS analysis can be used to identify the mass of the impurity.
-
Review Solution Preparation and Storage:
-
Are your solutions blanketed with an inert gas?
-
Are they protected from light?
-
How old are the solutions? Prepare fresh solutions to see if the impurity is absent initially.
-
-
Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally stress the compound under oxidative conditions (e.g., with a small amount of hydrogen peroxide).[11] An increase in the impurity peak under these conditions would support the hypothesis of oxidation.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: If your compound is degrading, the actual concentration of the active parent compound will decrease over time, leading to variable results. The degradation product may also have different biological activity, further complicating the interpretation of your data.
-
Troubleshooting Steps:
-
Implement a Stability-Indicating Analytical Method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products.[14] This will allow you to quantify the purity of your compound before each experiment.
-
Assess Stability in Assay Media: The compound may be unstable in your specific cell culture or assay buffer. Incubate the compound in the assay media for the duration of your experiment, and then analyze the sample by HPLC to check for degradation.
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh from solid material for each experiment to minimize the impact of solution-state instability.
-
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: this compound is a substituted aromatic compound and may have limited solubility in aqueous solutions. The use of sonication to aid dissolution should be approached with caution.
-
Troubleshooting Steps:
-
Choose an Appropriate Solvent: Start with organic solvents like methanol, ethanol, DMSO, or DMF.
-
Avoid Aggressive Sonication: Prolonged or high-power sonication can generate localized heat, which may promote degradation of benzyl alcohol derivatives into impurities like benzene, toluene, and the corresponding aldehyde.[9][10] If sonication is necessary, use a low-power setting and short durations in an ice bath.
-
Gentle Warming: Gentle warming (e.g., to 30-40 °C) can be more effective and less destructive than sonication for improving solubility.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify the likely degradation pathways of this compound.
Objective: To assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60 °C.
-
Photodegradation: Expose a sealed quartz cuvette containing the stock solution to a photostability chamber (or direct sunlight as a preliminary screen).
-
Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
After incubation, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its primary degradation product, (5-bromo-2-(trifluoromethyl)benzaldehyde).
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. The gradient and other parameters may need to be optimized for your specific system and separation requirements. The goal is to achieve baseline resolution between the parent compound and all significant degradation products.[15]
Visualizing Degradation and Workflows
Caption: Primary oxidative degradation pathway.
Caption: Troubleshooting workflow for HPLC instability.
References
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
- Moghaddam, F. M., & Ghaffarzadeh, M. (2008). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2448-2453. [Link]
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (2021).
- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). Scientific Reports. [Link]
- Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. (2020).
- Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. (2019). JETIR. [Link]
- Urakami, K., Tanabe, A., & Kishi, A. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
- Mahgoub, S. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- Urakami, K., Tanabe, A., & Kishi, A. (2000).
- Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- (5-Bromo-2-methylphenyl)methanol. PubChem. [Link]
- Bromine. Wikipedia. [Link]
- A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. (2023). Polymers. [Link]
- Bromination of other aromatic substrates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 [sigmaaldrich.com]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Dehalogenation of (5-bromo-2-(trifluoromethyl)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals working with (5-bromo-2-(trifluoromethyl)phenyl)methanol. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common but significant challenge of premature dehalogenation. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can significantly improve reaction yields and ensure the integrity of your synthetic intermediates.
Frequently Asked Questions (FAQs): Understanding Substrate Reactivity
Q1: What structural features of this compound make it prone to dehalogenation?
The susceptibility of this molecule to losing its bromine atom stems from a combination of its core aromatic halide structure and the influence of its substituents.
-
Aryl Bromide Reactivity: The carbon-bromine (C-Br) bond on an sp²-hybridized carbon is a common functional group for cross-coupling and organometallic reactions. It is susceptible to oxidative addition by transition metal catalysts (like palladium) and to metal-halogen exchange with highly electropositive metals (like lithium or magnesium).[1]
-
Electronic Effects: The trifluoromethyl (-CF₃) group at the ortho position is a powerful electron-withdrawing group. This significantly lowers the electron density of the aromatic ring. Electron-deficient aryl halides can be more susceptible to certain dehalogenation pathways, particularly in the context of palladium-catalyzed reactions where the formation of hydride species can lead to reductive cleavage.[2]
-
Benzylic Alcohol Moiety: The primary alcohol (-CH₂OH) group is a potential proton source. In reactions involving strong bases or organometallic reagents, this acidic proton can be abstracted. The resulting alkoxide or the alcohol itself can complicate reaction pathways, sometimes leading to undesired side reactions if not properly managed.
Q2: What are the most common chemical pathways that lead to the unintentional loss of bromine?
Unintentional dehalogenation, where the bromine is replaced by a hydrogen, is a frequent side reaction that lowers the yield of the desired product. The primary mechanisms are:
-
Catalytic Reductive Dehalogenation: This is the most common culprit in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[2] This hydride can be generated from bases (especially those with β-hydrogens like sodium tert-butoxide), solvents (like alcohols), or other additives.[3][4] The Pd-H species can then reductively eliminate with the aryl group to form the dehalogenated arene.
-
Metal-Halogen Exchange Followed by Protonolysis: When using strong organometallic bases like butyllithium (n-BuLi) to form an aryllithium, the reaction is extremely fast.[5] However, if any proton source is available—including the alcohol on another molecule of the starting material—the newly formed, highly basic aryllithium will be instantly quenched, resulting in the dehalogenated product.
-
Radical-Mediated Dehalogenation: Under certain conditions, such as exposure to UV light (photolysis) or in the presence of radical initiators, a radical-chain reaction can be initiated that cleaves the C-Br bond.[6][7][8]
Troubleshooting Guide: Reaction-Specific Protocols & Solutions
This section addresses specific experimental scenarios where dehalogenation is a common problem and provides robust, validated solutions.
Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Problem: My Suzuki coupling reaction produces a significant amount of the dehalogenated byproduct, 2-(trifluoromethyl)benzyl alcohol, lowering the yield of my desired biaryl product.
Root Cause Analysis: The formation of a palladium-hydride species is intercepting the catalytic cycle, causing reductive dehalogenation to compete with the desired cross-coupling pathway. This is a classic failure mode in cross-coupling chemistry.[2]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 7. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Ligand Selection for Challenging Cross-Coupling Partners with (5-bromo-2-(trifluoromethyl)phenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting cross-coupling reactions with the challenging substrate, (5-bromo-2-(trifluoromethyl)phenyl)methanol. The unique structural features of this molecule—a sterically demanding and electron-deficient aryl bromide coupled with a potentially coordinating benzylic alcohol—necessitate careful consideration of catalyst, ligand, and reaction conditions to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" cross-coupling partner?
A1: The challenges arise from a combination of electronic and steric factors, as well as the presence of a functional group that can interact with the catalyst.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the ortho-position significantly influences the electronic properties of the aryl bromide. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps like reductive elimination.[1][2]
-
Steric Hindrance: The CF₃ group's bulkiness near the reaction site can sterically hinder the approach of the palladium catalyst and the coupling partner, potentially slowing down the reaction rate.
-
Coordinating Functional Group: The primary benzylic alcohol (-CH₂OH) group can coordinate to the palladium center, which may lead to catalyst inhibition or undesired side reactions. However, many modern catalyst systems exhibit good functional group tolerance, and in some cases, the reaction can proceed without the need for a protecting group.[3][4]
Q2: Do I need to protect the benzylic alcohol functional group before attempting a cross-coupling reaction?
A2: Not necessarily. While protecting the alcohol as a benzyl ether or a silyl ether is a viable strategy to prevent potential catalyst inhibition, it adds extra steps to your synthesis.[5][6][7][8] Many contemporary palladium catalyst systems, particularly those with bulky, electron-rich phosphine ligands, show excellent functional group tolerance and can successfully couple substrates with unprotected alcohols.[3][4] It is often recommended to first screen for reaction conditions with the unprotected alcohol before resorting to a protection-deprotection sequence.
Q3: My reaction is not proceeding to completion. What are the first things I should check?
A3: For incomplete conversions, a systematic evaluation of your reaction setup is crucial.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidatively degrade phosphine ligands and deactivate the palladium catalyst.[9]
-
Reagent and Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Water and other impurities can interfere with the catalytic cycle.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can be air-sensitive. Use fresh reagents or those that have been stored properly.
-
Base Purity and Strength: The choice and quality of the base are critical. Ensure it is finely ground and of high purity. For challenging couplings, a stronger base may be required.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with this compound, specific issues may arise.
Issue 1: Low to No Yield
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Oxidative Addition | While the CF₃ group is activating, steric hindrance may still be an issue. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos.[10] | Bulky, electron-rich ligands stabilize the Pd(0) center and promote the oxidative addition of sterically hindered aryl bromides. |
| Poor Transmetalation | The choice of base is critical for activating the boronic acid. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. | A stronger base can facilitate the formation of the more nucleophilic boronate species, which is necessary for efficient transmetalation. |
| Catalyst Inhibition by Benzylic Alcohol | Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1). A higher ligand concentration can help prevent the substrate's alcohol from coordinating to the palladium center. | The excess ligand will compete with the benzylic alcohol for coordination sites on the palladium catalyst. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider switching to a more stable boronic acid derivative, such as a pinacol ester. | Water can lead to the cleavage of the C-B bond in the boronic acid, reducing the concentration of the active nucleophile. |
Recommended Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask, and then evacuate and backfill with argon or nitrogen (repeat three times).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electron-deficient nature of the substrate makes it a good candidate for this reaction.
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal Ligand Choice | For electron-deficient aryl bromides, bulky biarylphosphine ligands such as BrettPhos or XPhos are often highly effective.[1][11][12] | These ligands promote both oxidative addition and the subsequent reductive elimination to form the C-N bond. |
| Inappropriate Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11] | The base must be strong enough to deprotonate the amine without competing as a nucleophile. |
| Catalyst Deactivation | The amine nucleophile or the product can sometimes coordinate too strongly to the palladium center. A screen of different bulky ligands may be necessary to find one that promotes product formation without catalyst inhibition. | The steric bulk of the ligand can disfavor the formation of stable, off-cycle catalyst complexes. |
| Side Reactions | If using a primary amine, double arylation can be an issue. Use a slight excess of the amine and monitor the reaction carefully. | A higher concentration of the amine can favor the desired mono-arylation product. |
Recommended Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a flow of inert gas, add a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a suitable ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Add degassed, anhydrous solvent (e.g., toluene or THF).
-
Seal the vessel and heat to the recommended temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical method.
-
After completion, cool the reaction, quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Issue 1: Homocoupling of the Alkyne (Glaser Coupling)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. | Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a major side reaction. |
| Excessive Copper(I) Co-catalyst | Reduce the amount of the copper(I) salt (e.g., CuI) to 1-5 mol%. In some cases, a copper-free Sonogashira protocol may be beneficial.[13] | High concentrations of copper(I) can favor the Glaser coupling pathway. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Catalyst System | For electron-deficient aryl bromides, a robust palladium catalyst is needed. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst are standard choices.[14][15] | The catalyst must be active enough to promote the oxidative addition of the electron-poor aryl bromide. |
| Inappropriate Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and dry. | The base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. |
Recommended Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium and copper salts.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle and Workflow
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting challenging cross-coupling reactions.
References
- Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2588–2591. [Link]
- Palladium-catalyzed Sonogashira cross-couplings of (hetero)aryl fluorosulfates. (n.d.). ResearchGate.
- Li, L., et al. (2023). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2588–2591. [Link]
- Sperry, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28236-28240. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- University of Toronto. (n.d.). Alcohol Protecting Groups.
- D'Amato, E. M., et al. (2019). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wentland, M. P., et al. (2018). Investigation of substituent effects in palladium-catalyzed desulfinylative cross-couplings of aryl bromides and benzenesulfinate.
- Catellani, M. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 292, 129–184. [Link]
- Wikipedia contributors. (2024, October 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Beller, M., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6. [Link]
- Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (2006). Functional Group Protection.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Van der Pijl, F., et al. (2020). POP‐type ligands used in the Buchwald–Hartwig amination.
- Chen, G. J., et al. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- American Chemical Society. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chen, Y., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Jarvo, E. R. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 56(23), 3329–3342. [Link]
- Maligres, P. E., et al. (2012).
- Weix, D. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4280–4283. [Link]
- Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21545–21554. [Link]
- Maligres, P. E., et al. (2012). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides With Aliphatic Alcohols. Angewandte Chemie International Edition, 51(36), 9071-9074. [Link]
- Shields, J. D., et al. (2019). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 141(42), 16652–16657. [Link]
- Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link]
- Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
- Ye, M., et al. (2023). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. Organic Letters, 25(10), 1787–1792. [Link]
- Stanforth, S. P. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 107(1), 195–245. [Link]
- Besset, T., et al. (2014). Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes.
- OpenChemHub. (2024, January 12).
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(9), 1188. [Link]
- Beller, M. (2013). Palladium Catalysts for Cross-Coupling Reaction.
- Al-Masum, M., & Kumar, D. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Al-Masum, M., & Kumar, D. (2012). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Functional Group Protection [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Effective Work-up and Extraction Procedures for Reactions Containing (5-bromo-2-(trifluoromethyl)phenyl)methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective work-up and extraction of reactions involving (5-bromo-2-(trifluoromethyl)phenyl)methanol. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each procedural choice, empowering users to troubleshoot complex purification challenges and ensure the integrity of their final product.
Compound Profile: Understanding the "Why"
The structure of this compound dictates its behavior during work-up. A successful purification strategy hinges on understanding the interplay of its three key functional components:
-
Benzylic Alcohol (-CH₂OH): This primary alcohol is the most reactive site. It is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially under harsh conditions. Its hydroxyl group imparts polarity, allowing for hydrogen bonding, which can sometimes lead to slight water solubility or emulsion formation.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety, which increases the acidity of the aromatic ring protons and the benzylic alcohol. While the C-F bond is very strong, the -CF₃ group can be susceptible to hydrolysis to a carboxylic acid (-COOH) under extreme pH conditions, particularly with strong bases.[1]
-
Brominated Phenyl Ring: The bromine atom adds significant molecular weight and density. The electron-rich aromatic ring, while deactivated by the -CF₃ group, can still undergo side reactions. The overall structure is lipophilic, favoring dissolution in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | [2] |
| Molecular Weight | 255.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | ~255.7 °C at 760 mmHg | [3] |
| Density | ~1.696 g/cm³ | [3] |
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that arise during the purification process.
Q1: What is the best general-purpose solvent for extracting this compound from an aqueous mixture? A: Ethyl acetate (EtOAc) is an excellent first choice. It has moderate polarity, which effectively dissolves the target molecule, a low boiling point for easy removal, and is less prone to forming persistent emulsions than chlorinated solvents like dichloromethane (DCM). For reactions where the product is part of a denser mixture, DCM can be advantageous as the organic layer will be on the bottom, simplifying separation.
Q2: Can I use a strong base like sodium hydroxide (NaOH) to wash the organic layer? A: It is strongly discouraged. The use of strong bases like NaOH or KOH can promote the hydrolysis of the trifluoromethyl group to a carboxylic acid, an often irreversible side reaction.[1] Furthermore, a strong base will deprotonate the benzylic alcohol, forming an alkoxide that may partition into the aqueous layer or undergo side reactions. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is sufficient to neutralize acidic catalysts or byproducts without damaging the target compound.
Q3: My product seems to have low solubility in hexane for column chromatography. What should I do? A: This is expected due to the polarity of the benzylic alcohol. A standard mobile phase for silica gel chromatography is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the proportion of ethyl acetate. A typical elution range for this compound is between 10-30% EtOAc in hexanes.
Q4: I'm observing a new, less polar spot on my TLC that I suspect is an impurity. What could it be? A: A common impurity is the over-oxidation product, (5-bromo-2-(trifluoromethyl)phenyl)aldehyde. This can occur if the reaction is exposed to air for extended periods, especially if certain catalysts are present, or if an oxidizing agent was used and not properly quenched. This aldehyde will typically have a higher Rf value (less polar) on a silica TLC plate than the starting alcohol.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving specific problems encountered during work-up and extraction.
Problem 1: Persistent Emulsion During Extraction
An emulsion is a stable mixture of two immiscible liquids, which prevents clear phase separation. This is common with halogenated compounds.
-
Probable Causes:
-
High concentration of surfactants or amphiphilic side products.
-
Vigorous shaking of the separatory funnel.
-
Similar densities between the aqueous and organic layers.
-
-
Solutions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, disrupting the emulsion by drawing water out of the organic layer.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers.
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically break up the microscopic droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the layers.
-
Problem 2: Low or No Product Recovery
After extraction and solvent evaporation, the yield is significantly lower than expected.
-
Probable Causes:
-
Incorrect pH: The compound may be partitioning into the aqueous layer. If the aqueous layer is basic, the benzylic alcohol could be deprotonated, increasing its water solubility.
-
Incomplete Extraction: An insufficient volume or number of organic extractions were performed.
-
Product Degradation: Harsh work-up conditions (strong acid/base, high heat) may have destroyed the product.[1]
-
-
Solutions:
-
Check Aqueous pH & Back-Extract: Test the pH of the aqueous layer. If it is not neutral, adjust it to ~pH 7. Then, re-extract the aqueous layer with fresh organic solvent (e.g., 2-3 times with EtOAc).
-
Increase Extraction Volume/Frequency: Always perform at least three extractions of the aqueous layer to ensure complete recovery.
-
TLC/LCMS Analysis: Analyze a sample of each aqueous wash and the organic layer to track where your compound is and to check for degradation products.
-
Problem 3: Product Fails to Solidify ("Oils Out")
The final product, expected to be a solid, remains a viscous oil or gum.
-
Probable Causes:
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMSO, DMF) or extraction solvent are present.
-
Presence of Impurities: Impurities can disrupt the crystal lattice, preventing solidification.
-
-
Solutions:
-
High Vacuum Drying: Place the sample under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove residual solvents.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane). Stir or sonicate the mixture. The product should precipitate as a solid, while the impurities remain dissolved. The solid can then be collected by filtration.
-
Re-purification: If trituration fails, the product likely requires further purification by column chromatography.
-
Standard Operating Protocols
Protocol 1: General Liquid-Liquid Extraction Workflow
This protocol assumes the reaction was performed in a water-immiscible solvent (e.g., DCM, Toluene, Ether).
-
Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated NH₄Cl) to neutralize any reactive reagents.
-
Phase Transfer: Transfer the entire mixture to a separatory funnel. If necessary, add deionized water to dissolve any inorganic salts.
-
Initial Extraction: Add a volume of extraction solvent (e.g., Ethyl Acetate) equal to the aqueous volume. Invert the funnel gently 10-15 times, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower layer. Note: Be sure to identify which layer is organic and which is aqueous. The high density of the brominated compound may increase the density of the organic layer.
-
Wash the Organic Layer:
-
Neutral/Acidic Wash (Optional): If the reaction contained basic impurities (e.g., amines), wash the organic layer with 1M HCl.
-
Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic impurities. Check for gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl to remove bulk water.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Stir for 5-10 minutes.
-
Isolate the Product: Filter the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the combined organic filtrates under reduced pressure to yield the crude product.
Protocol 2: Work-up for Water-Miscible Solvents (THF, Acetonitrile, Dioxane)
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the water-miscible solvent.
-
Re-dissolve: Re-dissolve the resulting residue in a water-immiscible solvent (e.g., Ethyl Acetate) and deionized water.
-
Proceed with Extraction: Transfer the mixture to a separatory funnel and continue from Step 3 of Protocol 1.
Visualization of Workflows
Standard Work-up Decision Workflow
This diagram illustrates the logical flow for a standard work-up procedure.
Caption: Decision-making workflow for aqueous work-up.
Troubleshooting Logic for Low Product Recovery
This diagram outlines the steps to diagnose and resolve low yield issues.
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Home Sunshine Pharma. (n.d.). (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7.
- Sunway Pharm Ltd. (n.d.). [5-bromo-2-(trifluoromethyl)phenyl]methanol - CAS:1214349-54-8.
Sources
troubleshooting failed Suzuki reactions with electron-deficient aryl bromides.
A Guide to Troubleshooting Failed Reactions with Electron-Deficient Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction, particularly when using electron-deficient aryl bromides as substrates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to tackle even the most stubborn couplings.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with electron-deficient aryl bromides in Suzuki reactions:
Q1: My Suzuki reaction with an electron-deficient aryl bromide is not working or giving very low yields. What are the first things I should check?
A1: When a Suzuki coupling with an electron-deficient aryl bromide fails, the initial investigation should focus on a few key areas. First, verify the integrity of your reagents, especially the boronic acid or its derivative, which can degrade over time.[1][2] Next, ensure that your reaction is performed under strictly anaerobic conditions, as oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[3][4] Finally, re-evaluate your choice of catalyst, ligand, and base, as these components are crucial for facilitating the catalytic cycle with challenging substrates.[5][6]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] This occurs when two boronic acid molecules couple with each other, consuming your starting material and reducing the yield of the desired product. To minimize homocoupling, it is essential to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[3][5] In some cases, the choice of palladium source can also influence the extent of homocoupling.[4]
Q3: What is protodeboronation and how can I avoid it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2] This side reaction is a frequent cause of reduced yields. It can be promoted by excess water or strong bases.[5] To mitigate protodeboronation, use anhydrous solvents, optimize the strength and stoichiometry of your base, and consider using more stable boronic acid derivatives like pinacol esters.[1][2][7]
Q4: My electron-deficient aryl bromide seems unreactive. Why is this and what can I do?
A4: While electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step, other factors can lead to low reactivity.[8][9][10] Steric hindrance near the reaction site can impede the approach of the palladium catalyst. Additionally, certain electron-withdrawing groups can coordinate to the palladium center, inhibiting catalysis. In these cases, screening a panel of bulky, electron-rich ligands is often the most effective strategy.[3][11]
In-Depth Troubleshooting Guide
If the initial checks in the FAQs do not resolve your issue, a more systematic approach is necessary. This guide is organized by the symptoms of reaction failure to help you diagnose and solve the problem.
Symptom 1: No Reaction or Low Conversion
If you observe primarily unreacted starting materials, consider the following potential causes and solutions:
1. Catalyst System Inactivity:
-
The Problem: The palladium catalyst may not be active enough to facilitate the coupling of your specific substrates. Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging couplings.[5]
-
The Science: The ligand plays a critical role in modulating the electronic properties and steric environment of the palladium center. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote both the oxidative addition and the subsequent reductive elimination steps.[6][11]
-
The Solution:
-
Ligand Screening: Experiment with a variety of ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points for difficult couplings.[3]
-
Precatalyst Choice: Consider using a pre-formed palladium precatalyst, such as a palladacycle, which can provide a more active and stable catalytic species in solution.[3]
-
2. Ineffective Base:
-
The Problem: The base may not be strong enough or soluble enough in the reaction medium to facilitate the crucial transmetalation step.[12]
-
The Science: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][12] The effectiveness of a base depends on its strength, solubility, and potential to cause side reactions.
-
The Solution:
-
Base Screening: If you are using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[5] Cesium fluoride (CsF) can also be effective, particularly in minimizing base-sensitive side reactions.[13]
-
Solvent Compatibility: Ensure your chosen base is sufficiently soluble in your solvent system. The use of a co-solvent like water can sometimes improve the solubility and efficacy of inorganic bases.
-
3. Poor Boronic Acid Quality:
-
The Problem: The boronic acid may have degraded due to instability. Boronic acids are susceptible to decomposition, especially upon storage.[1][2]
-
The Science: The stability of boronic acids can be compromised by protodeboronation and oxidation.[2][7] This leads to a lower effective concentration of the nucleophilic partner and consequently, poor reaction yields.
-
The Solution:
-
Use Fresh Reagents: Whenever possible, use freshly purchased or recently synthesized boronic acids.
-
Consider Boronate Esters: For particularly unstable boronic acids, using a more stable derivative like a pinacol ester is highly recommended.[1][7][14] These are generally more robust and easier to handle and purify.[1][15]
-
Experimental Protocol: Ligand Screening for a Failed Suzuki Reaction
This protocol provides a general framework for screening different ligands to optimize a challenging Suzuki coupling.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the electron-deficient aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., PPh₃, XPhos, SPhos, RuPhos) in degassed solvent.
-
Catalyst Addition: Add the palladium precatalyst and the respective ligand to each reaction vial. The typical catalyst loading is 1-5 mol % Pd, with a ligand-to-palladium ratio of 1:1 to 2:1.
-
Inert Atmosphere: Seal the vials with septa, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[5]
-
Reaction Execution: Add degassed solvent to each vial and heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS. Compare the conversion to the desired product across the different ligands to identify the optimal choice.
Symptom 2: Significant Byproduct Formation
If your reaction is producing significant amounts of byproducts alongside or instead of the desired product, the following may be the culprits:
1. Dehalogenation of the Aryl Bromide:
-
The Problem: The aryl bromide is being converted to the corresponding arene (Ar-H) instead of the coupled product.
-
The Science: Dehalogenation can occur via a competing reaction pathway where a hydride species, sometimes generated from the solvent or base, is reductively eliminated with the aryl group from the palladium center.[4]
-
The Solution:
-
Solvent Choice: Avoid solvents that can readily act as hydride donors, such as alcohols, under certain conditions. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.
-
Base Selection: Certain bases may be more prone to promoting dehalogenation. If you suspect this is an issue, screen alternative bases.
-
2. Scrambling of Coupling Partners:
-
The Problem: You observe the formation of homocoupled products from both the aryl bromide (Ar-Ar) and the boronic acid (B-B), and potentially other scrambled products.
-
The Science: While homocoupling of the boronic acid is often due to oxygen, the formation of Ar-Ar homocoupling can be indicative of catalyst instability or competing reaction pathways.
-
The Solution:
-
Ligand Modification: The use of bulky, electron-rich ligands can often suppress these side reactions by promoting the desired reductive elimination step.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Visualizing the Troubleshooting Process
A systematic approach is key to successfully troubleshooting a failed Suzuki reaction. The following workflow can guide your decision-making process.
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
Data Summary Tables
Table 1: Recommended Ligands for Electron-Deficient Aryl Bromides
| Ligand Type | Examples | Key Advantages |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, excellent for challenging couplings.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, highly effective for unreactive substrates. |
| Bulky Monodentate Phosphines | P(t-Bu)₃, PCy₃ | Promote oxidative addition and reductive elimination. |
Table 2: Common Bases for Suzuki-Miyaura Couplings
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | THF/H₂O, Dioxane/H₂O | A common starting point, but may not be strong enough for difficult couplings. |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | Often more effective than carbonates, especially for hindered substrates.[5] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive.[5] |
| CsF | Moderate | Dioxane, DME | Can be beneficial for base-sensitive substrates and can minimize protodeboronation.[13] |
The Suzuki Catalytic Cycle with an Electron-Deficient Aryl Bromide
Understanding the catalytic cycle is fundamental to effective troubleshooting. The electron-withdrawing group (EWG) on the aryl bromide primarily influences the oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle for an electron-deficient aryl bromide.
By systematically evaluating each component of your reaction and understanding the underlying chemical principles, you can effectively troubleshoot and optimize even the most challenging Suzuki-Miyaura couplings.
References
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Struggling with Suzuki Reaction. Reddit.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central.
- Effect of various bases in Suzuki cross-coupling reaction. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. ResearchGate.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of (5-bromo-2-(trifluoromethyl)phenyl)methanol
<
Welcome to the technical support center for managing solubility challenges with (5-bromo-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered during synthetic reactions. By understanding the underlying principles of solubility and employing the strategies outlined below, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Introduction: Understanding the Challenge
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a brominated aromatic ring and a trifluoromethyl group, contributes to its often-low solubility in a wide range of common reaction media. This poor solubility can lead to a host of experimental problems, including incomplete reactions, precipitation of starting material, and difficulty in product isolation and purification. This guide provides a structured approach to diagnosing and resolving these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like."[1] this compound possesses both polar (the hydroxyl group) and non-polar (the brominated, trifluoromethylated phenyl ring) characteristics. The bulky and electron-withdrawing trifluoromethyl group, along with the bromine atom, significantly increases the molecule's lipophilicity and molecular weight, making it less soluble in highly polar solvents like water. Conversely, the polar hydroxyl group can limit its solubility in purely non-polar solvents like hexane. Achieving optimal solubility often requires a solvent system that can effectively solvate both the polar and non-polar regions of the molecule.
Q2: My starting material is precipitating out of the reaction mixture. What is the immediate troubleshooting step?
A2: Precipitate formation indicates that the solution has become supersaturated with respect to your starting material.[2] This can happen due to a change in temperature, a change in the solvent composition as the reaction progresses, or the formation of a less soluble intermediate.
-
Immediate Action: Gently warm the reaction mixture while stirring. An increase in temperature often enhances the solubility of solids.[3] However, be mindful of the thermal stability of your reactants and products.
-
Follow-up: If warming resolves the issue, consider running the reaction at a consistently higher temperature. If not, you may need to add a co-solvent to increase the solvating power of your reaction medium.
Q3: Can I just add more solvent to dissolve the compound?
A3: While increasing the solvent volume can dissolve more solute, it may not be the most efficient solution. Excessive solvent dilution can significantly slow down reaction rates by decreasing the concentration of your reactants. This can lead to longer reaction times and potentially favor side reactions. It is often more effective to explore alternative solubilization techniques that maintain a higher reactant concentration.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to addressing solubility issues, from simple adjustments to more advanced techniques.
Issue 1: Initial Dissolution Failure
You are unable to dissolve the required amount of this compound in your chosen reaction solvent at the desired starting temperature.
Caption: Workflow for addressing initial dissolution failure.
-
Temperature Adjustment: The solubility of most solids increases with temperature because the added heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[4] However, for some compounds, solubility can decrease with increasing temperature in what is known as an exothermic dissolution process.[5] It is crucial to first test the effect of temperature on a small scale.
-
Co-solvent Systems: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[6] Co-solvents work by altering the overall polarity of the solvent mixture, making it more compatible with the solute.[7] For this compound, if you are starting with a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[8], and still facing solubility issues, adding a less polar co-solvent like toluene or tetrahydrofuran (THF) might be beneficial. Conversely, if you are in a non-polar solvent, a more polar co-solvent could be effective.
Protocol for Co-solvent Screening:
-
In a small vial, add a known amount of this compound.
-
Add your primary reaction solvent until the solid is just suspended.
-
Slowly add the co-solvent dropwise with vigorous stirring.
-
Observe for dissolution.
-
Once the solid dissolves, note the approximate ratio of the primary solvent to the co-solvent. This ratio can then be scaled up for your reaction.
-
| Primary Solvent | Potential Co-Solvent | Rationale |
| Toluene | Acetonitrile, THF | Increases polarity |
| Dichloromethane | Ethyl Acetate | Increases polarity |
| Acetonitrile | Toluene, Dioxane | Decreases polarity |
| DMF/DMSO | Toluene, THF | Decreases polarity |
Issue 2: Reactant Precipitation During Reaction
The reaction starts in a homogeneous solution, but the starting material begins to precipitate as the reaction proceeds.
Caption: Troubleshooting reactant precipitation during a reaction.
-
Change in Solvent Environment: As a reaction progresses, the composition of the reaction mixture changes. Reactants are consumed, and products are formed. If a product is significantly different in polarity from the starting materials, it can alter the overall polarity of the solvent system, leading to the precipitation of a less soluble reactant.
-
Proactive Co-Solvent Addition: Based on your understanding of the reaction, if you anticipate a significant change in the polarity of the reaction medium, it is wise to start with a co-solvent system that can effectively solubilize both the reactants and the expected products.
Advanced Solubilization Strategies
When temperature and co-solvents are insufficient, more advanced techniques may be necessary.
-
Surfactants: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[9] In a solution, surfactant molecules can self-assemble into spherical structures called micelles.[10] The hydrophobic tails form the core of the micelle, creating a microenvironment where a non-polar compound like this compound can be solubilized within a polar bulk solvent.
-
When to Use: This is particularly useful for reactions in aqueous or highly polar media.
-
Common Surfactants in Organic Synthesis: Sodium dodecyl sulfate (SDS), Cetyltrimethylammonium bromide (CTAB), and Triton X-100.
-
Protocol: Add a catalytic amount of the surfactant to the reaction mixture before adding the starting material. The amount will typically be above its critical micelle concentration (CMC).
-
-
Phase-Transfer Catalysis (PTC): This technique is invaluable for reactions involving two immiscible phases, such as an aqueous phase and an organic phase.[11] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to another where the reaction can occur.[12] For instance, if you are reacting this compound (dissolved in an organic solvent) with a water-soluble nucleophile, a PTC can shuttle the nucleophile into the organic phase to react.[13]
-
When to Use: Heterogeneous reactions with reactants in separate, immiscible phases.
-
Common PTCs: Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC).
-
Mechanism: The cationic head of the PTC pairs with the anionic reactant, and the lipophilic alkyl chains of the PTC allow this ion pair to be soluble in the organic phase.
-
Experimental Protocols
Protocol for Determining Basic Solubility
This protocol helps in systematically screening for a suitable solvent.[14]
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the test solvent in three 0.25 mL portions.
-
Agitation: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observation: Observe if the solid dissolves completely.
-
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Non-polar | Hexane, Toluene | Likely low to partial |
| Polar Aprotic | Acetone, THF, Dichloromethane | Likely partial to good |
| Polar Protic | Methanol, Ethanol | Likely partial |
| Highly Polar Aprotic | DMF, DMSO | Likely good |
Conclusion
Managing the solubility of this compound is a critical aspect of its successful use in organic synthesis. By systematically evaluating the effects of temperature, employing co-solvent systems, and considering advanced techniques like the use of surfactants or phase-transfer catalysis, researchers can overcome the challenges posed by its limited solubility. This guide provides a framework for troubleshooting and optimizing reaction conditions to achieve desired synthetic outcomes.
References
- Wikipedia. Cosolvent. [Link]
- ResearchGate.
- Taylor & Francis. Phase-transfer catalyst – Knowledge and References. [Link]
- Wikipedia.
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- Scientific Update.
- ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
- Chemistry LibreTexts.
- NIH.
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Biomedres.
- OperaChem.
- Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
- Wikipedia. Surfactant. [Link]
- Chemistry Stack Exchange.
- Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]
- WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- YouTube.
- Chemistry LibreTexts.
- ACS Publications.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surfactant - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of (5-bromo-2-(trifluoromethyl)phenyl)methanol with other Brominated Building Blocks in Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs and the versatile functionalization of aromatic scaffolds are paramount to the design of novel molecules with enhanced properties.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent due to its profound effects on lipophilicity, metabolic stability, and binding affinity.[2][3][4] Brominated aromatic compounds serve as key building blocks, offering a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures.[5]
This guide provides a comprehensive comparative analysis of (5-bromo-2-(trifluoromethyl)phenyl)methanol , a key building block, against a selection of structurally related brominated building blocks. We will delve into a technical comparison of their reactivity in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This analysis will be supported by a discussion of the electronic and steric effects of the substituents, physicochemical properties, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical guide for selecting the optimal building block for their synthetic endeavors.
Comparative Analysis of Brominated Building Blocks
The selection of a brominated building block can significantly impact the efficiency and outcome of a cross-coupling reaction. In this analysis, we compare this compound with its isomer, (2-bromo-5-(trifluoromethyl)phenyl)methanol , and two analogs with different electronic and steric properties: (5-bromo-2-methylphenyl)methanol and (5-bromo-2-chlorophenyl)methanol .
Physicochemical Properties
The physicochemical properties of these building blocks, such as lipophilicity (LogP) and acidity (pKa), play a crucial role in their reactivity and handling.
| Compound | Structure | Molecular Weight | LogP (Predicted) | pKa (Predicted) |
| This compound | 255.03 | 2.85 | 13.5 | |
| (2-bromo-5-(trifluoromethyl)phenyl)methanol | 255.03 | 2.85 | 13.5 | |
| (5-bromo-2-methylphenyl)methanol | 201.06 | 2.45 | 14.2 | |
| (5-bromo-2-chlorophenyl)methanol | 221.48 | 2.60 | 13.8 |
LogP and pKa values are estimated using computational models and should be considered as approximations.
The trifluoromethyl group significantly increases the lipophilicity and acidity of the molecule compared to the methyl and chloro-substituted analogs. The position of the substituents also influences the steric hindrance around the bromine atom and the benzylic alcohol, which can affect reaction rates.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side comparative studies for these specific compounds are not extensively available in the literature, we can extrapolate their expected reactivity based on established principles of palladium-catalyzed cross-coupling reactions. The electron-withdrawing or -donating nature of the substituent ortho to the bromine atom plays a critical role in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction is a robust method for C-C bond formation. The electron-withdrawing trifluoromethyl and chloro groups are expected to enhance the rate of oxidative addition compared to the electron-donating methyl group.[6]
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[7] Similar to the Suzuki coupling, electron-withdrawing groups on the aryl bromide generally promote the reaction.[8]
Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines.[1][2][5] The electronic effects of the substituents on the aryl bromide can influence the rate of both oxidative addition and reductive elimination.
The following table provides a qualitative comparison of the expected reactivity of the selected building blocks in these key cross-coupling reactions.
| Building Block | Suzuki-Miyaura Reactivity (Predicted) | Sonogashira Reactivity (Predicted) | Buchwald-Hartwig Reactivity (Predicted) | Key Considerations |
| This compound | High | High | High | Strong electron-withdrawing CF3 group activates the C-Br bond. |
| (2-bromo-5-(trifluoromethyl)phenyl)methanol | High | High | High | Similar electronic activation to its isomer, but with different steric hindrance. |
| (5-bromo-2-methylphenyl)methanol | Moderate | Moderate | Moderate | Electron-donating methyl group may slightly deactivate the C-Br bond. |
| (5-bromo-2-chlorophenyl)methanol | High | High | High | Electron-withdrawing chloro group activates the C-Br bond. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the three key cross-coupling reactions discussed. These protocols are generalized and may require optimization for specific substrates and coupling partners.
General Experimental Workflow
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a brominated building block with an arylboronic acid.
Materials:
-
Brominated building block (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the brominated building block (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Coupling
This protocol outlines a typical procedure for the coupling of a brominated building block with a terminal alkyne.[7][8]
Materials:
-
Brominated building block (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the brominated building block (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N bond formation between a brominated building block and an amine.[1][2][5]
Materials:
-
Brominated building block (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add the brominated building block (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and stir the reaction mixture at 100 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion: Causality Behind Experimental Choices and Reactivity Trends
The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions.
-
Catalyst and Ligand: The palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, XPhos) form the active catalytic species. Bulky, electron-rich ligands like XPhos are often employed in Buchwald-Hartwig amination to facilitate both oxidative addition and reductive elimination.[9]
-
Base: The base (e.g., K₂CO₃, NaOtBu) plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base can significantly impact the reaction rate and yield.[5]
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst system. Aprotic solvents like toluene and dioxane are commonly used. The addition of water in Suzuki reactions can accelerate the transmetalation step.
Reactivity Trends:
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group in This compound and (2-bromo-5-(trifluoromethyl)phenyl)methanol is expected to make the aryl bromide more electrophilic, thereby accelerating the rate-determining oxidative addition step in all three cross-coupling reactions. The chloro group in (5-bromo-2-chlorophenyl)methanol will have a similar, though slightly less pronounced, effect. Conversely, the electron-donating methyl group in (5-bromo-2-methylphenyl)methanol may lead to a slower rate of oxidative addition.
-
Steric Effects: The position of the substituent ortho to the bromine atom can introduce steric hindrance. In (2-bromo-5-(trifluoromethyl)phenyl)methanol , the bulky trifluoromethyl group is in the ortho position, which might slightly hinder the approach of the palladium catalyst compared to its isomer, This compound , where the ortho substituent is a less bulky hydrogen. This steric effect could potentially lead to slower reaction rates for the 2-bromo isomer.
Conclusion
This compound is a highly valuable and reactive building block for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group at the 2-position effectively activates the C-Br bond for oxidative addition, making it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
When compared to its isomer and other analogs, the choice of building block will depend on the specific requirements of the synthesis. For reactions where high reactivity is desired, the trifluoromethyl- and chloro-substituted analogs are likely to be superior to the methyl-substituted counterpart. The steric profile of the building block should also be considered, as it can influence reaction kinetics.
The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize these versatile brominated building blocks in the synthesis of complex molecules for a wide range of applications.
References
- Buchwald–Hartwig amin
- Zatolochna, M. O., Brovarets, V. S., & Yagupolskii, Y. L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023;28(14):5473. [Link]
- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2014;19(11):17572-17587. [Link]
- Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2019).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018;3(8):9895-9903. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2014;19(11):17572-17587. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. 2018;3(4):4373-4379. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances. 2021;11(3):1287-1302. [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. 2017;22(1):108. [Link]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. 2013;44(32). [Link]
- Flow Chemistry: Sonogashira Coupling. Arkivoc. 2011;2011(1):209-223. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Synlett. 2016;27(11):1661-1664. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):189. [Link]
- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. 2020;25(21):5083. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Trifluoromethylphenyl Installation: A Comparative Analysis of Reagents Beyond (5-bromo-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylphenyl moiety is a cornerstone of modern medicinal chemistry and materials science. This functional group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a prized substituent in the design of novel therapeutics and advanced materials.[1][2][3] Traditionally, building blocks such as (5-bromo-2-(trifluoromethyl)phenyl)methanol have served as reliable scaffolds for introducing this critical group. However, the ever-evolving landscape of synthetic chemistry has ushered in a new era of reagents and methodologies that offer distinct advantages in terms of efficiency, functional group tolerance, and synthetic strategy. This guide provides an in-depth, objective comparison of these alternative approaches, grounded in experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Incumbent: this compound as a Versatile Building Block
This compound is a bifunctional reagent that offers a pre-packaged trifluoromethylphenyl group, with the bromine atom and the benzylic alcohol serving as handles for subsequent chemical transformations. The primary utility of this reagent lies in its ability to participate in a variety of well-established reactions, allowing for the systematic elaboration of complex molecular architectures.
The inherent reactivity of the aryl bromide moiety makes it an excellent substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or an ester, providing numerous avenues for diversification.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene and water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Figure 1. Workflow for a typical Suzuki-Miyaura coupling reaction.
While reliable, the use of this compound necessitates a multi-step approach if the ultimate goal is the simple introduction of a trifluoromethylphenyl group onto an existing scaffold. This can lead to longer synthetic sequences and potentially lower overall yields.
Alternative Strategies: Direct Trifluoromethylarylation
Recent advances in catalysis have enabled the direct introduction of trifluoromethylphenyl groups, bypassing the need for pre-functionalized building blocks. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and radical trifluoromethylation approaches.
Palladium-Catalyzed Trifluoromethylation of Aryl Halides
The Buchwald-Hartwig and related palladium-catalyzed cross-coupling reactions have been extended to include the formation of C-CF₃ bonds. These methods typically employ a palladium catalyst, a suitable phosphine ligand, and a trifluoromethylating agent to directly convert aryl halides or triflates into the corresponding trifluoromethylarenes.
A significant advantage of this approach is the ability to introduce the trifluoromethyl group at a late stage in a synthetic sequence, a highly desirable feature in drug discovery programs. A variety of trifluoromethyl sources can be employed, including Ruppert's reagent (TMSCF₃), trifluoromethane (HCF₃), and various electrophilic trifluoromethylating reagents.[1]
Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed trifluoromethylation of an aryl bromide using a trifluoromethyl source.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Trifluoromethylating agent (e.g., (bpy)Cu(O₂CCF₂SO₂F)₂) (1.5 equiv)
-
Pd(dba)₂ (5 mol%)
-
XPhos (10 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a glovebox, add the aryl bromide, trifluoromethylating agent, Pd(dba)₂, XPhos, and CsF to a dry reaction vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Figure 2. Catalytic cycle for palladium-catalyzed trifluoromethylation.
Copper-Catalyzed Trifluoromethylation of Aryl Halides
Copper-catalyzed methods have emerged as a cost-effective and highly efficient alternative to palladium-based systems for trifluoromethylation. These reactions often proceed under milder conditions and can exhibit complementary reactivity and substrate scope. A variety of copper sources and trifluoromethylating reagents have been developed, with some of the most effective systems utilizing well-defined copper-CF₃ complexes.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide.
-
Materials:
-
Aryl iodide (1.0 equiv)
-
[(bpy)Cu(O₂CCF₂SO₂F)₂] (1.2 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a dry reaction vial, add the aryl iodide and [(bpy)Cu(O₂CCF₂SO₂F)₂].
-
Add NMP and seal the vial.
-
Heat the reaction mixture to 60 °C for 5 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Radical Trifluoromethylation of Arenes
Radical-based approaches offer a fundamentally different strategy for the installation of trifluoromethyl groups, often proceeding via C-H functionalization. These methods typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to an aromatic ring. Photoredox catalysis has been particularly instrumental in advancing this field, allowing for the generation of •CF₃ radicals under mild and controlled conditions.
A key advantage of radical trifluoromethylation is the potential to avoid the use of pre-functionalized arenes (i.e., aryl halides), enabling the direct conversion of C-H bonds to C-CF₃ bonds.
Experimental Protocol: Photoredox-Catalyzed Radical Trifluoromethylation of an Arene
This protocol outlines a general procedure for the photoredox-catalyzed radical trifluoromethylation of an arene.
-
Materials:
-
Arene (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Pyridine N-oxide (2.0 equiv)
-
Ru(bpy)₃Cl₂ (1 mol%)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a reaction vial, add the arene, pyridine N-oxide, and Ru(bpy)₃Cl₂.
-
Add MeCN and degas the solution.
-
Add TFAA and irradiate the reaction mixture with visible light (e.g., blue LEDs) for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Figure 3. General workflow for photoredox-catalyzed radical trifluoromethylation.
Comparative Analysis
The choice of reagent and methodology for trifluoromethylphenyl installation is highly dependent on the specific synthetic context, including the nature of the substrate, the desired final product, and the overall synthetic strategy. The following table provides a comparative overview of the discussed approaches.
| Feature | This compound | Pd-Catalyzed Trifluoromethylation | Cu-Catalyzed Trifluoromethylation | Radical Trifluoromethylation |
| Strategy | Building Block | Direct C-X to C-CF₃ | Direct C-X to C-CF₃ | Direct C-H to C-CF₃ |
| Starting Material | Pre-functionalized arene | Aryl halide/triflate | Aryl halide | Arene |
| Typical Yields | High (for coupling step) | Moderate to High | Good to Excellent | Moderate to Good |
| Functional Group Tolerance | Good | Good to Excellent | Good | Moderate to Good |
| Key Advantages | Versatile handles for further chemistry | Late-stage functionalization | Cost-effective, mild conditions | C-H activation, avoids pre-functionalization |
| Key Limitations | Multi-step for simple installation | Catalyst cost, ligand sensitivity | Substrate scope can be limited | Regioselectivity can be an issue |
Conclusion and Future Outlook
While this compound remains a valuable and reliable building block for the synthesis of complex molecules containing the trifluoromethylphenyl moiety, the advent of direct trifluoromethylation methods has significantly expanded the synthetic chemist's toolkit. Palladium- and copper-catalyzed cross-coupling reactions offer powerful strategies for the late-stage introduction of this critical functional group, while radical approaches open up new avenues for direct C-H functionalization.
The selection of an optimal strategy requires a careful consideration of the specific synthetic goals, substrate compatibility, and desired efficiency. As the field of fluorine chemistry continues to evolve, we can anticipate the development of even more powerful and selective reagents and catalysts for the installation of the trifluoromethylphenyl group, further empowering the creation of novel molecules with enhanced properties for a wide range of applications.
References
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) for the structural validation of (5-bromo-2-(trifluoromethyl)phenyl)methanol
In the landscape of drug discovery and development, the unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the spectroscopic data for (5-bromo-2-(trifluoromethyl)phenyl)methanol, a key intermediate in many synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, we will leverage high-fidelity predicted data and compare it against the experimentally validated data of a structurally related alternative, (4-bromophenyl)methanol. This comparative approach will not only illuminate the spectral characteristics of our target molecule but also reinforce the fundamental principles of spectroscopic interpretation for structural elucidation.
The Imperative of Multi-technique Spectroscopic Analysis
The structural confirmation of a molecule is rarely achieved with a single analytical technique. Instead, a confluence of data from multiple spectroscopic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle. For this compound, we will examine the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques probes different aspects of the molecular structure, and their combined interpretation provides a high degree of confidence in the assigned structure.
Predicted Spectroscopic Data for this compound
The following sections detail the predicted spectroscopic data for our target compound. These predictions are based on established principles of spectroscopy and computational models that are widely used in the field of chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-6 |
| ~7.65 | dd | 1H | H-4 |
| ~7.50 | d | 1H | H-3 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The presence of the electron-withdrawing trifluoromethyl and bromo groups will significantly influence their chemical shifts, pushing them downfield. The benzylic protons of the -CH₂OH group are expected to appear as a singlet, and the hydroxyl proton will likely be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-2 (bearing CF₃) |
| ~135 | C-1 (bearing CH₂OH) |
| ~133 | C-4 |
| ~130 | C-6 |
| ~128 | C-3 |
| ~124 (q) | -CF₃ |
| ~122 | C-5 (bearing Br) |
| ~62 | -CH₂OH |
The spectrum is predicted to show eight distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch (CF₃) |
| ~1150, 1050 | Strong | C-F stretch (CF₃) |
| ~1030 | Strong | C-O stretch (alcohol) |
| ~830 | Strong | C-H out-of-plane bend (aromatic) |
| ~650 | Medium | C-Br stretch |
The most characteristic peaks in the predicted IR spectrum would be the broad O-H stretch of the alcohol, the strong C-F stretching bands of the trifluoromethyl group, and the various C-H and C=C stretching and bending vibrations of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 254/256 | [M]⁺ (Molecular ion) |
| 237/239 | [M-OH]⁺ |
| 175 | [M-Br]⁺ |
| 157 | [M-Br-H₂O]⁺ |
The mass spectrum is expected to show a molecular ion peak cluster at m/z 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways would include the loss of a hydroxyl radical, a bromine atom, and a molecule of water.
Experimental Spectroscopic Data for the Alternative Compound: (4-bromophenyl)methanol
To provide a tangible comparison, we will now examine the experimentally determined spectroscopic data for (4-bromophenyl)methanol. This compound shares the bromophenyl and methanol moieties with our target molecule, making it a suitable, albeit simpler, analogue for comparison.
¹H and ¹³C NMR Data for (4-bromophenyl)methanol
Table 5: Experimental NMR Data for (4-bromophenyl)methanol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.47 | d | 2H | H-2, H-6 (ortho to Br) |
| ¹H | 7.22 | d | 2H | H-3, H-5 (ortho to CH₂OH) |
| ¹H | 4.62 | s | 2H | -CH₂OH |
| ¹³C | 140.2 | C-1 (bearing CH₂OH) | ||
| ¹³C | 131.5 | C-3, C-5 | ||
| ¹³C | 128.8 | C-2, C-6 | ||
| ¹³C | 121.3 | C-4 (bearing Br) | ||
| ¹³C | 64.5 | -CH₂OH |
Source: Supporting Information from The Royal Society of Chemistry.[1]
IR and MS Data for (4-bromophenyl)methanol
The experimental IR spectrum of (4-bromophenyl)methanol shows a broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and a strong C-O stretch around 1010 cm⁻¹. The mass spectrum displays a molecular ion peak at m/z 186/188 and a prominent fragment at m/z 107 resulting from the loss of the bromine atom.[2]
Comparative Analysis and Discussion
The comparison between the predicted data for this compound and the experimental data for (4-bromophenyl)methanol highlights the influence of the trifluoromethyl group.
-
NMR Spectra: The presence of the electron-withdrawing CF₃ group in the target molecule is predicted to cause a general downfield shift of the aromatic protons and carbons compared to the alternative. Furthermore, the symmetry of (4-bromophenyl)methanol results in only two signals in the aromatic region of the ¹H NMR spectrum, whereas the lower symmetry of the target molecule is predicted to give three distinct aromatic signals. The ¹³C NMR of the target molecule is also more complex due to the presence of the CF₃ group and the lack of symmetry.
-
IR Spectra: The most significant difference in the predicted IR spectrum of the target molecule is the presence of strong C-F stretching bands, which are absent in the spectrum of the alternative.
-
Mass Spectra: The molecular ion peaks will be significantly different due to the different molecular weights. The fragmentation patterns will also differ, with the target molecule showing fragments corresponding to the loss of a CF₃ group.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural validation. Below are generalized, best-practice protocols for the techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Visualizing the Workflow
The following diagram illustrates the general workflow for the structural validation of a chemical compound using multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structural Validation.
Conclusion
References
- The Royal Society of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem. 4-Bromobenzyl alcohol. [Link]
- NIST Chemistry WebBook. Benzenemethanol, 4-bromo-. [Link]
- SpectraBase. (4-Bromophenyl)methanol. [Link]
Sources
A Comparative Guide to the Development of Analytical Methods for the Quantification of (5-bromo-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for (5-bromo-2-(trifluoromethyl)phenyl)methanol
This compound is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to monitoring reaction kinetics and assessing the stability of final products. The development of robust and reliable analytical methods is therefore not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.
This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative analysis of this compound. In the absence of standardized, publicly available methods for this specific analyte, this document outlines the principles and practical considerations for developing and validating suitable analytical procedures. The methodologies discussed are grounded in established analytical techniques for structurally related compounds and are designed to meet the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
Methodology Comparison: Selecting the Optimal Analytical Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput. For this compound, two primary techniques are proposed: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Performance Characteristic | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Separation of volatile compounds in the gas phase, followed by mass-based detection. |
| Selectivity | Good; potential for interference from co-eluting compounds with similar UV spectra. | Excellent; based on both retention time and unique mass fragmentation patterns. |
| Sensitivity | Moderate (typically in the µg/mL range). | High (can reach ng/mL to pg/mL levels). |
| Application | Ideal for purity assessment, assay of bulk drug substance, and formulation analysis.[11][12] | Suited for identifying and quantifying trace-level impurities, and for analyzing volatile components.[13][14] |
| Instrumentation | Widely available, relatively low cost of operation. | More specialized instrumentation, potentially higher operational costs. |
Rationale for Method Selection
-
RP-HPLC-UV is a workhorse of the pharmaceutical industry, offering a balance of performance, robustness, and cost-effectiveness. The presence of the aromatic ring in this compound provides a strong chromophore, making UV detection a suitable and sensitive choice.[15] This method is particularly well-suited for routine quality control applications where high sample throughput is often required.
-
GC-MS provides an orthogonal approach with exceptional selectivity and sensitivity. The ability to generate a unique mass spectrum for the analyte provides a high degree of confidence in its identification and quantification, which is particularly valuable when analyzing complex matrices or searching for trace-level impurities.[13] Given that this compound is a relatively small molecule, it is expected to be sufficiently volatile for GC analysis.
Experimental Protocols
The following protocols are provided as a starting point for method development and will require optimization and validation for specific applications.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is recommended for the routine quantification of this compound in bulk material and simple formulations.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.[15]
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. A starting point could be 50:50 acetonitrile:water, with a gradient to 90% acetonitrile to elute any less polar impurities. The addition of 0.1% formic acid to the mobile phase can help to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the benzonoid structure, a detection wavelength in the range of 220-280 nm should be appropriate. A PDA detector will be invaluable in determining the optimal wavelength.[16]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow for RP-HPLC-UV Method Development
Caption: Workflow for RP-HPLC-UV method development and analysis.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for the identification and quantification of this compound, especially at trace levels or in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[17][18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program should be optimized based on the retention time of the analyte.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.[18]
-
Mass Scan Range: 50-400 amu. For quantitative analysis, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Analytical Procedure:
-
Equilibrate the GC-MS system.
-
Inject a solvent blank to ensure no contamination.
-
Inject the calibration standards.
-
Inject the sample solutions.
-
Identify the analyte based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions.
Workflow for GC-MS Method Development
Caption: Workflow for GC-MS method development and analysis.
Method Validation: Ensuring Data Integrity and Regulatory Compliance
Once a suitable analytical method has been developed, it must be validated to demonstrate that it is fit for its intended purpose.[7][8] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][5][7][10] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3] This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3] This is typically evaluated by a linear regression analysis of at least five concentration levels.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][3][6] This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound should be a strategic decision based on the specific analytical needs.
-
For routine quality control, purity assessment, and assay of the bulk substance, RP-HPLC-UV is the recommended primary method due to its robustness, cost-effectiveness, and widespread availability.
-
For trace-level analysis, impurity profiling, and when a high degree of certainty in identification is required, GC-MS is the superior alternative, offering excellent sensitivity and selectivity.
Ultimately, both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data to support the development and manufacturing of products containing this compound. The choice between them will depend on a risk-based assessment of the analytical requirements at each stage of the product lifecycle.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Lab Manager. (2025).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Home Sunshine Pharma. (n.d.). (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7. [Link]
- Royal Society of Chemistry. (n.d.).
- Autech Industry Co.,Ltd. (n.d.). 5-Bromo-α-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-2-thiophenemethanol. [Link]
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. [Link]
- Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]
- The Journal of Phytopharmacology. (n.d.).
- ResearchGate. (n.d.). Fig. S9 (a) The UV/Vis absorption spectra of 5-FU methanol solution.... [Link]
- PMC. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. [Link]
- ACS Publications. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. [Link]
- Fisher Scientific. (n.d.). BLD Pharm 5GR (3-Bromo-5-(trifluoromethyl)phenyl )methanol. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phcogj.com [phcogj.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. phytopharmajournal.com [phytopharmajournal.com]
A Researcher's Guide to (5-bromo-2-(trifluoromethyl)phenyl)methanol in Multi-Step Synthesis: A Cost-Benefit Analysis
For the discerning researcher in drug discovery and development, the selection of building blocks in a multi-step synthesis is a critical decision point, balancing reactivity, cost, and safety. This guide provides an in-depth cost-benefit analysis of (5-bromo-2-(trifluoromethyl)phenyl)methanol, a versatile reagent, and compares it with viable alternatives. By examining experimental data and practical considerations, we aim to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound offers a unique scaffold, combining the advantageous properties of the trifluoromethyl group with a bromine atom and a primary alcohol, providing multiple handles for synthetic diversification. The bromine atom is particularly amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are mainstays in the construction of complex molecular architectures.[2][3][4]
Physicochemical Properties and Commercial Availability
A thorough understanding of a reagent's properties is fundamental to its effective use. The table below summarizes the key physicochemical data for this compound and its common isomers, which can be considered as alternatives in certain synthetic contexts.
| Property | This compound | 2-Bromo-5-(trifluoromethyl)benzyl alcohol[5][6][7] | 3-Bromo-5-(trifluoromethyl)benzyl alcohol[8] | 4-Bromo-alpha-(trifluoromethyl)benzyl Alcohol[] |
| CAS Number | 1214349-54-8 | 869725-53-1 | 172023-97-1 | 76911-73-4 |
| Molecular Formula | C8H6BrF3O | C8H6BrF3O | C8H6BrF3O | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol [10] | 255.03 g/mol | 255.03 g/mol | 255.03 g/mol |
| Appearance | Not specified | White to Almost white powder to crystal | Colorless liquid | Not specified |
| Melting Point | Not specified | 66-70 °C | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified | 78-80 °C (0.1 mmHg) |
| Purity (Typical) | ≥97%[10] | ≥95% | Not specified | Not specified |
Cost-Benefit Analysis: A Multi-faceted Approach
The "best" reagent is not solely determined by its performance in a single reaction but by a holistic evaluation of its cost, reactivity, and safety profile across a synthetic campaign.
Cost Analysis
The price of a building block is a significant factor, particularly for large-scale synthesis. The following table provides an estimated cost comparison based on currently available supplier information. Prices are normalized to USD per gram for comparative purposes.
| Reagent | Supplier Example | Purity | Price (USD/g) |
| This compound | Sunway Pharm Ltd.[10] | 97% | ~$163 |
| 2-Bromo-5-(trifluoromethyl)benzyl alcohol | Apollo Scientific[6] | ≥95% | ~$44 (for 25g) |
| 3-Bromo-5-(trifluoromethyl)benzyl alcohol | ChemBK[8] | Not specified | Varies |
| 5-Bromo-2-methylbenzyl Alcohol | TCI America | >98.0% | Varies |
Analysis: this compound appears to be a relatively high-cost building block compared to some of its isomers. This higher cost may be justifiable if it offers superior reactivity, selectivity, or simplifies downstream purification, thereby reducing overall project costs. For initial exploratory studies, a more cost-effective alternative like 2-Bromo-5-(trifluoromethyl)benzyl alcohol might be preferable.
Synthetic Utility and Performance
The true value of a building block lies in its versatility and reliability in key chemical transformations. While direct comparative studies are scarce, we can infer the expected performance of this compound based on established protocols for structurally similar compounds.
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The reactivity of the C-Br bond in our target molecule is expected to be comparable to other brominated aromatic compounds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling [3][11][12]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Performance: Based on similar substrates, yields for Suzuki couplings with this compound are anticipated to be in the range of 70-95%, depending on the coupling partner and reaction conditions. The electron-withdrawing trifluoromethyl group ortho to the bromine may influence the oxidative addition step, potentially requiring slightly more forcing conditions compared to electron-rich analogues.
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Representative Experimental Protocol: Sonogashira Coupling [4][13][14][15]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent Addition: Add a degassed solvent such as THF or DMF.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the Suzuki coupling.
Expected Performance: Sonogashira couplings are generally high-yielding, and we can expect yields in the range of 80-98% for the reaction of this compound. The choice of base and solvent can be critical to minimize side reactions.
This reaction is essential for the formation of C-N bonds, crucial in the synthesis of many pharmaceutical agents.
Representative Experimental Protocol: Buchwald-Hartwig Amination [2][16][17]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the product by column chromatography.
Expected Performance: The steric hindrance and electronic nature of both the aryl bromide and the amine will influence the reaction efficiency. For less hindered amines, yields can be expected to be in the 75-90% range.
Safety and Handling
The safe handling of all chemical reagents is paramount. The available safety data sheets (SDS) for brominated trifluoromethylated compounds indicate that they should be handled with care.
-
Hazards: These compounds are typically classified as irritants to the skin, eyes, and respiratory tract.[6]
-
Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
Comparative Analysis of Alternatives
The choice of building block often depends on the specific synthetic strategy. The following provides a brief comparison of potential alternatives to this compound.
-
2-Bromo-5-(trifluoromethyl)benzyl alcohol: This isomer is significantly more affordable and may be a good starting point for initial investigations. Its reactivity in cross-coupling reactions is expected to be similar.
-
3-Bromo-5-(trifluoromethyl)benzyl alcohol: The meta-positioning of the trifluoromethyl group will have a different electronic influence on the bromine atom's reactivity compared to the ortho-position in the target molecule. This may be advantageous in certain cases to tune reactivity.[8]
-
5-Bromo-2-methylbenzyl Alcohol: Replacing the trifluoromethyl group with a methyl group will significantly alter the electronic properties and lipophilicity of the resulting products. This is a less direct alternative but could be considered if the trifluoromethyl group is not essential for the desired biological activity.
Decision-Making Workflow
The selection of the optimal building block is a multi-parameter decision. The following flowchart provides a simplified decision-making process for researchers.
Caption: Decision-making flowchart for reagent selection.
Conclusion
This compound is a valuable, albeit relatively expensive, building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers significant advantages in modulating the properties of target compounds, and its bromine and alcohol functionalities provide versatile handles for a wide range of synthetic transformations.
The cost-benefit analysis suggests that while more affordable alternatives exist, the specific placement of the trifluoromethyl group in the target molecule may justify its higher price, especially if it leads to improved biological activity or simplifies the overall synthetic route. Researchers should carefully consider the factors outlined in this guide – cost, synthetic utility, and safety – to make an informed decision that aligns with their project goals and budget. As with any synthetic endeavor, small-scale pilot reactions are always recommended to validate the chosen approach before committing to a larger-scale synthesis.
References
- 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL - ChemBK. (2024, April 9).
- 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. (n.d.).
- Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. (n.d.).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Synthesis of 4-fluoro-3-bromo-benzyl alcohol - PrepChem.com. (n.d.).
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2018). Molecules.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2021). ACS Omega.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2018). Organic Letters.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. (2015). ACS Combinatorial Science.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (2010). Organic & Biomolecular Chemistry.
- Benzyl Alcohol Production Cost Analysis 2025 | Plant Setup - IMARC Group. (n.d.).
- Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - PubChem. (n.d.).
- 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | C8H6BrF3O2 | CID 26597851 - PubChem. (n.d.).
- Bio-Benzyl Alcohol Manufacturing Cost Analysis Report 2025 - IMARC Group. (n.d.).
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2011). ChemInform.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2009). Journal of the American Chemical Society.
Sources
- 1. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Bromo-5-(trifluoromethyl)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 6. 869725-53-1 Cas No. | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 7. [2-Bromo-5-(trifluoromethyl)phenyl]methanol | 869725-53-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 10. [5-bromo-2-(trifluoromethyl)phenyl]methanol - CAS:1214349-54-8 - Sunway Pharm Ltd [3wpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity of (5-bromo-2-(trifluoromethyl)phenyl)methanol Derivatives
Introduction: Unlocking Therapeutic Potential Through Strategic Derivatization
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to successful drug discovery. The (5-bromo-2-(trifluoromethyl)phenyl)methanol moiety presents a compelling starting point for the synthesis of novel therapeutic agents. The presence of a trifluoromethyl (-CF3) group offers distinct advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] Concurrently, the bromo substituent provides a versatile handle for a variety of chemical modifications, allowing for the exploration of a diverse chemical space. This guide provides a comparative analysis of the biological activities of distinct classes of derivatives synthesized from precursors closely related to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological efficacy, and the mechanistic rationale behind their design.
I. Antibacterial Agents: N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with potent antibacterial activity.[4][5][6][7] A series of N-(trifluoromethyl)phenyl substituted pyrazoles, synthesized from precursors like 2-bromo-5-(trifluoromethyl)aniline, have demonstrated significant efficacy, particularly against Gram-positive bacteria.[4][8]
Comparative Antibacterial Efficacy
The antibacterial potency of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater efficacy. A comparative analysis reveals the potent activity of a derivative bearing both bromo and trifluoromethyl substitutions.
| Compound ID | Key Structural Features | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecium MIC (µg/mL) | Reference |
| 25 | Bromo and trifluoromethyl substituted | 0.78 | 1.56 | 0.78 | [4] |
| 20 | Chlorofluoro substituted | 1.56 | - | - | [4] |
| 13 | Trifluoromethyl substituted | 3.12 | - | - | [4] |
Table 1: Minimum Inhibitory Concentration (MIC) values of selected N-(trifluoromethyl)phenyl substituted pyrazole derivatives against Gram-positive bacteria.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and reliable technique.[8]
-
Preparation of Compound Dilutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus, E. faecium).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow of the broth microdilution method for MIC determination.
Mechanistic Insights
Investigations into the mode of action of these pyrazole derivatives suggest that they exert a broad range of inhibitory effects, indicating that they may have a global impact on bacterial cell function.[4][5] Some studies on related compounds point towards the permeabilization of the cell membrane as a plausible mechanism.[9]
II. Cholinesterase Inhibitors: N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine and are used in the treatment of conditions like Alzheimer's disease.[10][11] Salicylanilides, a class of compounds to which N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide belongs, have been investigated for their cholinesterase inhibitory potential.[12][13]
Comparative Cholinesterase Inhibition
The inhibitory activity of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Key Structural Features | AChE IC50 (µmol/L) | BuChE IC50 (µmol/L) | Reference |
| 4a | 3-bromo-5-hydroxybenzamide | 18.2 | 9.2 | [10] |
| Hit 1 | 5-bromo-2-hydroxybenzamide | >100 | >100 | [10] |
Table 2: In vitro inhibitory activity of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues against cholinesterases.[10]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
The Ellman's assay is a rapid and reliable colorimetric method for measuring cholinesterase activity.[10][14][15][16]
-
Reagent Preparation: Prepare solutions of the test compound, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCh substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Principle of the Ellman's method for cholinesterase activity measurement.
Mechanistic Insights
Salicylanilides are known to interact with the active site of cholinesterases. The specific substitutions on both the salicylic acid and aniline rings can modulate the binding affinity and selectivity for AChE versus BuChE.[12][13] The trifluoromethyl groups on the aniline ring likely contribute to hydrophobic interactions within the enzyme's active site gorge.
III. Anticancer Agents: 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can block cancer cell proliferation.[17][18] Pyrimidine derivatives containing the trifluoromethyl group have been designed and synthesized as potent EGFR inhibitors.[17][18][19]
Comparative Anticancer Activity
The anticancer efficacy of these compounds is evaluated by their IC50 values against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 9u | A549 (Lung Carcinoma) | 0.35 | [17] |
| 9u | MCF-7 (Breast Adenocarcinoma) | 3.24 | [17] |
| 9u | PC-3 (Prostate Adenocarcinoma) | 5.12 | [17] |
| 4c | A549 (Lung Carcinoma) | 0.56 | [20] |
| 4c | PC-3 (Prostate Adenocarcinoma) | 2.46 | [20] |
| 4c | HepG2 (Hepatocellular Carcinoma) | 2.21 | [20] |
Table 3: In vitro anticancer activity of 5-trifluoromethylpyrimidine derivatives.[17][20]
Experimental Protocol: Cell Viability Assay (MTT-based)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[21][22]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase-inhibiting activity of salicylanilide N-alkylcarbamates and their molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 19. Item - Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - figshare - Figshare [figshare.com]
- 20. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. physiology.elte.hu [physiology.elte.hu]
A Senior Application Scientist's Guide to Benchmarking (5-bromo-2-(trifluoromethyl)phenyl)methanol in Key Cross-Coupling Reactions
This guide provides an in-depth technical analysis of (5-bromo-2-(trifluoromethyl)phenyl)methanol , a versatile building block in modern synthetic chemistry. We will explore its anticipated performance in a range of palladium-catalyzed cross-coupling reactions, offering a comparative perspective against common alternative substrates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and structural properties of this reagent.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a compelling substrate for complex molecule synthesis due to the orthogonal reactivity of its functional groups and the specific electronic properties conferred by its substituents. The molecule possesses three key features that dictate its reactivity:
-
Aryl Bromide: The bromine atom on the phenyl ring serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
-
Benzylic Alcohol: The primary alcohol functionality offers a site for subsequent transformations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. It can also participate directly in certain coupling reactions.[1][2]
-
Trifluoromethyl Group: Positioned ortho to the alcohol and meta to the bromide, the -CF3 group exerts a powerful influence. It is a potent electron-withdrawing group, primarily through an inductive effect, which can significantly impact the reactivity of the aryl bromide.[3][4][5] Its steric bulk also plays a crucial role in the kinetics of reactions involving the adjacent benzylic alcohol.[6][7]
This guide will dissect the expected performance of this molecule in key named reactions, providing a framework for its strategic implementation in synthetic workflows.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of biaryl structures.[8][9] The performance of this compound in this reaction is benchmarked against the less sterically hindered and electronically different p-bromobenzyl alcohol.
Anticipated Performance Analysis
The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, a key step in the catalytic cycle.[10] However, the ortho-positioning of the bulky -CF3 group relative to the benzylic alcohol may necessitate the use of sterically demanding phosphine ligands to facilitate the reductive elimination step.
Comparative Data (Predicted)
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Key Considerations |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | Potentially faster oxidative addition. |
| p-bromobenzyl alcohol | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 90-98 | Standard, less sterically demanding substrate. |
| This compound | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-99 | Use of bulky ligands may overcome steric challenges. |
| p-bromobenzyl alcohol | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >95 | Generally high reactivity with modern catalysts. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
-
To a flame-dried Schlenk flask, add:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] The electronic properties of this compound make it an interesting substrate for this transformation.
Anticipated Performance Analysis
The electron-deficient nature of the aromatic ring should facilitate the oxidative addition step. However, the presence of the free hydroxyl group could potentially interfere with strongly basic reaction conditions or coordinate to the palladium center. Protection of the alcohol may be necessary in some cases, though modern catalyst systems often tolerate free hydroxyl groups.
Comparative Data (Predicted)
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) | Key Considerations |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 80-90 | Potential for side reactions with the -OH group. |
| p-bromobenzyl alcohol | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 90-98 | Less electron-deficient ring, but generally reactive. |
| This compound | Aniline | [Pd(tBu-XPhos)G3] (2 mol%) | K₂CO₃ | t-Amyl alcohol | 110 | 75-85 | Milder base may improve compatibility with the free -OH. |
| p-bromobenzyl alcohol | Aniline | [Pd(tBu-XPhos)G3] (2 mol%) | K₂CO₃ | t-Amyl alcohol | 110 | 85-95 | A standard substrate for this transformation. |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
-
In a glovebox, charge a vial with:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes.[13][14] The electronic nature of the substrate is a key determinant of reactivity.
Anticipated Performance Analysis
The reaction should proceed efficiently due to the electron-deficient nature of the aryl bromide. Standard Sonogashira conditions are expected to be effective. The use of copper-free conditions is also a viable option to avoid potential side reactions.
Comparative Data (Predicted)
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) | Key Considerations |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 85-95 | Classic conditions, generally robust. |
| p-bromobenzyl alcohol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 90-98 | High yields are expected. |
| This compound | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2 mol%) | DABCO | ACN | RT | 80-90 | Mild, copper-free conditions are advantageous.[13] |
| p-bromobenzyl alcohol | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2 mol%) | DABCO | ACN | RT | 85-95 | Room temperature reaction is highly efficient. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a Schlenk tube, add:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
[DTBNpP]Pd(crotyl)Cl (0.02 mmol)
-
DABCO (2.0 mmol)
-
-
Evacuate and backfill with argon three times.
-
Add anhydrous acetonitrile (ACN) (5 mL).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor by TLC or GC-MS.
-
Upon completion, dilute with diethyl ether (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction couples the aryl bromide with an alkene.[15] The regioselectivity and efficiency can be influenced by the electronic properties of the aryl halide.
Anticipated Performance Analysis
The electron-withdrawing trifluoromethyl group should promote the reaction with electron-rich olefins like butyl acrylate. The reaction is expected to be efficient, although higher temperatures might be required compared to more activated aryl iodides.
Comparative Data (Predicted)
| Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) | Key Considerations |
| This compound | Butyl acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 120 | 75-85 | Standard Jeffery conditions should be effective. |
| p-bromobenzyl alcohol | Butyl acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 120 | 80-90 | A well-behaved substrate in Heck couplings. |
| This compound | Styrene | Palladacycle (1 mol%) | NaOAc | DMA | 130 | 70-80 | Higher temperatures may be needed for less activated alkenes. |
| p-bromobenzyl alcohol | Styrene | Palladacycle (1 mol%) | NaOAc | DMA | 130 | 75-85 | Good yields are generally achievable. |
Experimental Protocol: Heck Reaction
Caption: General workflow for the Heck reaction.
-
To a sealable reaction tube, add:
-
This compound (1.0 mmol)
-
Butyl acrylate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Tri(o-tolyl)phosphine (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat to 120 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block. Its unique electronic and steric profile makes it an excellent candidate for a range of named cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group is predicted to facilitate the key oxidative addition step in many palladium-catalyzed cycles, potentially allowing for milder reaction conditions or faster reaction times compared to electron-neutral or electron-rich analogues. While the steric bulk of the ortho-substituents and the presence of a free hydroxyl group must be considered when selecting ligands and reaction conditions, modern catalysis provides a robust toolbox to address these challenges. The protocols and comparative data presented in this guide offer a solid foundation for the successful integration of this promising reagent into complex synthetic endeavors.
References
- Dalton Transactions (RSC Publishing). Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles.
- PMC - NIH. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions.
- PMC - NIH. Superelectrophiles and the effects of trifluoromethyl substituents.
- PMC - NIH.
- Journal of the American Chemical Society - ACS Publications.
- Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel C
- ResearchGate. Cross-coupling reactions of benzylic C–H bonds and alcohols via a....
- Deoxygenative Cross-Coupling of Benzyl Alcohols and Boronic Acids Enabled by Transient Isourea Form
- Semantic Scholar. The Electrical Effect of the Trifluoromethyl Group.
- ResearchGate.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ACS Omega.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- MDPI.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 6. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Bromo(trifluoromethyl)phenylmethanol Isomers: Ortho vs. Meta vs. Para
Introduction: The Subtle Dance of Electronic and Steric Effects
The reactivity of the benzylic alcohol functional group in bromo(trifluoromethyl)phenylmethanol is profoundly influenced by the substitution pattern on the aromatic ring. The interplay of the electron-withdrawing bromo (Br) and trifluoromethyl (CF₃) groups, coupled with steric considerations, dictates the electron density at the benzylic carbon and the accessibility of the reactive center.
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][2] The bromo group also exerts an electron-withdrawing inductive effect (-I), albeit weaker than the CF₃ group, and a weaker, opposing electron-donating resonance effect (+M). The net effect of bromine is electron-withdrawing. The positioning of these two deactivating groups relative to the hydroxymethyl group creates a unique electronic and steric environment for each isomer, leading to distinct reactivity profiles.
Predicted Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. The rate-determining step often involves the removal of a hydride ion from the benzylic carbon. Consequently, any substituent that decreases the electron density at this carbon will retard the reaction rate.
Electronic Effects: Both the bromo and trifluoromethyl groups are electron-withdrawing and are therefore expected to decrease the rate of oxidation compared to unsubstituted benzyl alcohol.[3][4] The magnitude of this deactivation will depend on their position. The combined electron-withdrawing strength of the two substituents can be estimated by the summation of their Hammett substituent constants (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect and a slower reaction rate.
Table 1: Hammett Substituent Constants (σp and σm) for Bromo and Trifluoromethyl Groups
| Substituent | σm | σp |
| -Br | +0.39 | +0.23 |
| -CF₃ | +0.43 | +0.54 |
Source: Data compiled from various sources.[5]
Predicted Order of Reactivity (Slowest to Fastest):
Based on the additive effects of the Hammett constants, we can predict the relative rates of oxidation for the three isomers.
-
Para-isomer (4-bromo-1-(trifluoromethyl)phenyl)methanol): The trifluoromethyl group is para to the reaction center, exerting its strong electron-withdrawing effect (+0.54). The bromo group is at the 4-position, which is meta to the hydroxymethyl group, contributing its σm value (+0.39). The combined effect will be strongly deactivating.
-
Ortho-isomer (2-bromo-1-(trifluoromethyl)phenyl)methanol): The trifluoromethyl group is ortho, and its electronic effect is expected to be similar to the para position. The bromo group is also ortho. In addition to the strong inductive withdrawal, the ortho-isomer will experience significant steric hindrance.
-
Meta-isomer (3-bromo-1-(trifluoromethyl)phenyl)methanol): Both the bromo and trifluoromethyl groups are meta to the hydroxymethyl group. In this position, their electron-withdrawing effects are primarily inductive (σm values of +0.39 and +0.43, respectively).
Therefore, the predicted order of reactivity in oxidation is:
Para < Ortho < Meta
The para-isomer is predicted to be the least reactive due to the powerful electron-withdrawing resonance effect of the para-trifluoromethyl group. The ortho-isomer's reactivity is difficult to predict with certainty without experimental data, as steric hindrance could either retard the reaction by impeding the approach of the oxidant or, in some cases, accelerate it by destabilizing the ground state. However, for most oxidation reactions of benzyl alcohols, steric hindrance at the ortho position is known to retard the rate.[1] The meta-isomer is predicted to be the most reactive of the three, as the electron-withdrawing effects of the substituents are less pronounced at the meta position compared to the ortho and para positions.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol provides a general method for the oxidation of benzyl alcohols, which can be adapted to compare the reactivity of the bromo(trifluoromethyl)phenylmethanol isomers.
Materials:
-
Bromo(trifluoromethyl)phenylmethanol isomer
-
Potassium permanganate (KMnO₄)
-
Toluene or Ethyl Acetate (solvent)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Sodium bicarbonate (10% aqueous solution)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
2,4-Dinitrophenylhydrazine solution (for product characterization)
Procedure: [6]
-
Dissolve the bromo(trifluoromethyl)phenylmethanol isomer (0.1 mol) in 50 mL of toluene or ethyl acetate containing the phase transfer catalyst (0.01 mol).
-
To this solution, add a solution of potassium permanganate (0.05 mol) in 50 mL of water.
-
Stir the biphasic mixture vigorously at a constant temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking aliquots from the organic layer at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (or after a set time for comparison), quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Separate the organic layer and extract the aqueous layer with ether (3 x 20 mL).
-
Combine the organic layers and wash with 10% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting aldehyde can be characterized by forming its 2,4-dinitrophenylhydrazone derivative and measuring its melting point.
Data Analysis:
The relative reactivity can be determined by comparing the reaction rates. This can be done by plotting the disappearance of the starting material or the appearance of the product over time for each isomer under identical reaction conditions.
Caption: Experimental workflow for the comparative oxidation of bromo(trifluoromethyl)phenylmethanol isomers.
Predicted Reactivity in Nucleophilic Substitution (SN1) Reactions
The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it is typically converted into a better leaving group, such as a tosylate (-OTs). The subsequent solvolysis of the resulting benzyl tosylate often proceeds through an SN1 mechanism, involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.
Electronic Effects: Electron-withdrawing groups destabilize the positively charged carbocation intermediate, thereby slowing down the rate of SN1 reactions.[7] Both the bromo and trifluoromethyl groups are strongly deactivating in this context.
Predicted Order of Reactivity (Slowest to Fastest):
The stability of the benzylic carbocation will be inversely proportional to the electron-withdrawing power of the substituents.
-
Para-isomer: The para-trifluoromethyl group will strongly destabilize the carbocation through its powerful -I and -M effects.
-
Ortho-isomer: Similar to the para-isomer, the ortho-trifluoromethyl group will be strongly destabilizing. Additionally, steric hindrance from the ortho-bromo group may inhibit solvation of the carbocation, further decreasing its stability and slowing the reaction rate.
-
Meta-isomer: With both substituents in the meta position, their destabilizing influence on the carbocation will be primarily through the inductive effect, which is weaker than the combined inductive and resonance effects from the ortho and para positions.
Therefore, the predicted order of reactivity in SN1-type nucleophilic substitution is:
Para ≈ Ortho < Meta
The para and ortho isomers are expected to be significantly less reactive than the meta isomer due to the strong destabilization of the carbocation intermediate. The ortho isomer may be the least reactive due to the combined electronic and steric effects.
Experimental Protocol: Solvolysis of Bromo(trifluoromethyl)phenyl Tosylates
This protocol outlines the synthesis of the tosylate derivatives and their subsequent solvolysis to compare the reactivity of the isomers.
Part A: Synthesis of Bromo(trifluoromethyl)phenyl Tosylates [8]
Materials:
-
Bromo(trifluoromethyl)phenylmethanol isomer
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bromo(trifluoromethyl)phenylmethanol isomer (1 eq.) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding cold water.
-
Separate the organic layer and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the tosylate by recrystallization (e.g., from a hexane/ethyl acetate mixture).
Part B: Kinetic Measurement of Solvolysis [2]
Materials:
-
Purified bromo(trifluoromethyl)phenyl tosylate isomer
-
Solvent (e.g., 80% aqueous acetone)
-
Constant temperature bath
-
Conductivity meter or pH meter
Procedure:
-
Prepare a dilute solution of the tosylate in the chosen solvent.
-
Place the solution in a constant temperature bath (e.g., 25°C).
-
Monitor the progress of the solvolysis reaction by measuring the change in conductivity or pH over time. The reaction produces p-toluenesulfonic acid, which increases the acidity and conductivity of the solution.
-
Record the data at regular time intervals.
Data Analysis:
The rate constants (k) for the solvolysis of each isomer can be determined by plotting the appropriate function of concentration (or a property proportional to it, like conductivity) versus time. A comparison of the rate constants will provide the experimental relative reactivity.
Caption: Experimental workflow for the synthesis and solvolysis of bromo(trifluoromethyl)phenyl tosylates to determine relative reactivity.
Visualizing the Electronic Effects
The following diagrams illustrate the electronic influence of the bromo and trifluoromethyl substituents on the stability of the carbocation intermediate in an SN1 reaction.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 4. web.viu.ca [web.viu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
The Bromo Advantage: A Comparative Guide to the Synthetic Utility of (5-Bromo-2-(trifluoromethyl)phenyl)methanol and its Chloro Analog
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of halogenated building blocks is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. Among the vast array of available synthons, (5-bromo-2-(trifluoromethyl)phenyl)methanol and its chloro analog, (5-chloro-2-(trifluoromethyl)phenyl)methanol, are pivotal intermediates. The presence of the trifluoromethyl group offers unique electronic properties and metabolic stability to target molecules, while the halogen atom serves as a versatile handle for a myriad of chemical transformations.[1][2] This guide provides an in-depth, objective comparison of the synthetic utility of these two valuable building blocks, supported by experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Differences
The fundamental divergence in the synthetic utility of these two analogs stems from the inherent differences in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, a factor that dictates their reactivity in a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions. This difference in bond dissociation energy directly influences the rate-determining oxidative addition step in many catalytic cycles.[3]
| Property | This compound | (5-Chloro-2-(trifluoromethyl)phenyl)methanol | Rationale |
| Molecular Weight | 255.03 g/mol | 210.57 g/mol | Higher atomic weight of Bromine. |
| Reactivity in Cross-Coupling | Higher | Lower | Weaker C-Br bond facilitates faster oxidative addition to the metal center.[3] |
| Reaction Conditions | Milder (lower temperatures, less active catalysts) | Harsher (higher temperatures, more specialized ligands) | Lower activation energy for C-Br bond cleavage. |
| Cost-Effectiveness | Generally higher cost | Generally lower cost | Based on the typical pricing of the corresponding halogenated toluene precursors. |
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic divergence of the bromo and chloro analogs is most prominently displayed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are indispensable for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling, a robust method for C-C bond formation, exemplifies the superior reactivity of the bromo analog. The electron-withdrawing nature of the trifluoromethyl group already enhances the rate of oxidative addition for both substrates; however, the weaker C-Br bond of this compound allows for this crucial step to occur more readily and under milder conditions.[4]
Table 1: Predicted Performance in a Hypothetical Suzuki-Miyaura Coupling
| Parameter | This compound | (5-Chloro-2-(trifluoromethyl)phenyl)methanol | Causality |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires more active catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands like SPhos or XPhos) | The higher energy barrier for C-Cl bond activation necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition. |
| Reaction Temperature | 80-100 °C | 100-120 °C | The lower C-Br bond dissociation energy allows for the reaction to proceed at lower temperatures. |
| Reaction Time | 2-6 hours | 12-24 hours | Faster oxidative addition and catalytic turnover for the bromo substrate. |
| Expected Yield | Excellent (>90%) | Good to Excellent (70-95%, highly catalyst-dependent) | More efficient conversion due to higher reactivity. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add a 2M aqueous solution of K₂CO₃ (2.0 mmol, 2.0 eq.) and toluene (10 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds.[1] Similar to the Suzuki coupling, the bromo analog is the more reactive partner. The synthesis of various 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination of the corresponding 6-bromoquinolines in high yields (60-88%) highlights the utility of this reaction on similar scaffolds.[6] For the less reactive chloro analog, achieving high conversion often requires more specialized and expensive catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands.[7][8]
Table 2: Predicted Performance in a Hypothetical Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | (5-Chloro-2-(trifluoromethyl)phenyl)methanol | Causality |
| Catalyst System | Pd₂(dba)₃ with a standard ligand (e.g., BINAP) | Pd₂(dba)₃ with a more specialized ligand (e.g., XPhos or RuPhos) | C-Cl bond activation requires a more electron-rich palladium center, which is facilitated by highly donating ligands. |
| Base | NaOtBu or K₃PO₄ | Stronger bases like LHMDS or NaOtBu are often necessary. | To facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex. |
| Reaction Temperature | 90-110 °C | 100-130 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition. |
| Expected Yield | High (80-95%) | Moderate to High (60-90%, highly dependent on ligand choice) | The higher reactivity of the C-Br bond leads to a more efficient catalytic cycle. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.).
-
Add anhydrous toluene (10 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reactivity of the Benzylic Alcohol Moiety
Beyond cross-coupling reactions, the benzylic alcohol functionality in both the bromo and chloro analogs serves as a versatile site for further synthetic modifications.
Oxidation to Aldehydes
The primary alcohol can be readily oxidized to the corresponding aldehyde, a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC).[9]
Experimental Data: Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
A documented procedure for the oxidation of the chloro analog demonstrates the efficiency of this transformation.[10]
-
Reactant: (5-chloro-2-(trifluoromethyl)phenyl)methanol
-
Reagent: Pyridinium Chlorochromate (PCC)
-
Solvent: Dichloromethane
-
Temperature: Room Temperature
-
Time: 2 hours
-
Yield: 82%
While a specific protocol for the bromo analog was not found, it is expected to undergo this oxidation under similar conditions with a comparable high yield, as the halogen substituent has a minimal electronic effect on the oxidation of the benzylic alcohol.
Experimental Protocol: Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol to the Corresponding Aldehyde [10]
-
Dissolve (5-chloro-2-(trifluoromethyl)phenyl)methanol (347 mg, 1.66 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add Pyridinium Chlorochromate (PCC) (717 mg, 3.32 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and continue stirring for 1 hour.
-
Filter the mixture through a pad of silica gel to remove insoluble chromium salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 10% ethyl acetate in hexane) to afford 5-chloro-2-(trifluoromethyl)benzaldehyde as a colorless oil (285 mg, 82% yield).[10]
Friedel-Crafts Type Reactions
The benzylic alcohol can be activated under acidic conditions to form a benzylic carbocation, which can then participate in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds.[11][12] The electron-withdrawing trifluoromethyl group at the ortho position will destabilize the carbocation, potentially requiring stronger Lewis acids or more forcing conditions compared to unsubstituted benzyl alcohols. There is likely to be little difference in the reactivity of the bromo and chloro analogs in this type of reaction, as the halogen at the meta position has a less pronounced electronic effect on the benzylic position.
Accessibility and Economic Considerations
In the context of drug development and large-scale synthesis, the cost and availability of starting materials are paramount. Both this compound and its chloro analog are typically synthesized from their corresponding toluene precursors, 4-bromo-2-(trifluoromethyl)toluene and 4-chloro-2-(trifluoromethyl)toluene, respectively. This is usually achieved via a radical bromination of the methyl group followed by hydrolysis.
A survey of chemical suppliers indicates that 4-chloro-2-(trifluoromethyl)toluene is generally more readily available and significantly less expensive than its bromo counterpart.[13] This cost difference propagates to the final benzyl alcohol products, making the chloro analog a more economically viable option for large-scale applications, provided that the potentially harsher conditions required for its subsequent reactions are acceptable within the overall synthetic scheme.
Conclusion: A Strategic Choice Between Reactivity and Cost
The choice between this compound and its chloro analog is a classic synthetic trade-off between reactivity and cost.
Choose this compound when:
-
High reactivity and mild reaction conditions are paramount. This is often the case in the synthesis of complex, late-stage intermediates in medicinal chemistry where preserving sensitive functional groups is crucial.
-
Rapid reaction optimization is required. The higher reactivity of the bromo analog often leads to more predictable and reproducible results with a wider range of standard catalysts.
-
Substrate cost is not the primary limiting factor.
Choose (5-chloro-2-(trifluoromethyl)phenyl)methanol when:
-
Cost-effectiveness and scalability are the main drivers. For industrial applications and the synthesis of early-stage intermediates, the lower cost of the chloro analog can provide a significant economic advantage.
-
The synthetic route can tolerate more forcing reaction conditions. This includes higher temperatures and the use of more specialized and potentially more expensive catalyst systems.
-
The desired transformation does not involve the C-Cl bond, such as the oxidation of the alcohol, where the reactivity is comparable to the bromo analog.
Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge at hand. By understanding the inherent reactivity differences and economic implications of these two valuable building blocks, researchers can design more efficient, robust, and cost-effective synthetic routes to their target molecules.
References
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- LookChem. 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. [Link]
- CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2. [Link]
- RSC Publishing. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
- National Center for Biotechnology Information. (2021).
- Wikipedia. Friedel–Crafts reaction. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Publications. (2005). Pd(η3-1-PhC3H4)(η5-C5H5)
- BYJU'S.
- ResearchGate. (2016). The coupling of chlorobenzene with morpholine. [Link]
- ResearchGate. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- ResearchGate. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). [Link]
- YouTube. (2015).
- Tradeindia. 4-chloro Benzotrifluoride. [Link]
- National Center for Biotechnology Information. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Journal of Biomedical Research & Environmental Sciences. (2024).
- National Center for Biotechnology Information. (2024).
- Google Patents. Process for the synthesis of organic compounds.
- Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
- Google Patents.
- MDPI. (2018). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- Google Patents.
- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
- YouTube. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. [Link].youtube.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jelsciences.com [jelsciences.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. 4-Chloro-2-methyl-1-(trifluoromethyl)benzene|lookchem [lookchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (5-Bromo-2-(trifluoromethyl)phenyl)methanol
As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of reagents like (5-Bromo-2-(trifluoromethyl)phenyl)methanol is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in the principles of chemical compatibility and regulatory compliance. The causality behind each step is explained to ensure that these procedures become an intuitive and self-validating part of your laboratory workflow.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic alcohol. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals provides a strong basis for a cautious approach. Analogous compounds are known to be skin, eye, and respiratory irritants.[1][2][3] Therefore, all handling and disposal operations must be predicated on minimizing exposure.
All operations involving the transfer or disposal of this compound must be conducted within a certified chemical fume hood. Before beginning, ensure all necessary personal protective equipment is in use.
| Hazard Classification (Based on Analogues) | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Potential Skin Irritant[2][3] | GHS07 (Exclamation Mark) | Safety Goggles: Protect against splashes. |
| Potential Serious Eye Irritant[2][3] | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check manufacturer compatibility charts.[4] | |
| Potential Respiratory Irritant[1][2] | Laboratory Coat: Fully buttoned to protect skin and clothing. | |
| Harmful if Swallowed[2] |
The Core Principle: Halogenated Waste Segregation
The single most important step in the disposal of this compound is its correct classification and segregation. Due to the presence of bromine and fluorine atoms, this compound is categorized as a halogenated organic waste .[5][6]
Causality: Halogenated and non-halogenated organic wastes are treated differently at disposal facilities. Halogenated compounds are typically disposed of via high-temperature incineration, which requires specialized equipment to scrub acidic gases (like HBr and HF) produced during combustion. Mixing halogenated waste into non-halogenated streams contaminates the entire volume, leading to significantly higher disposal costs and potential regulatory violations.[7] Proper segregation is therefore both an environmental and economic imperative.
The following decision workflow must be applied to all chemical waste streams in the laboratory.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant.
Step 1: Container Selection and Preparation Select a dedicated, chemically compatible waste container for "Halogenated Organic Waste."[6] Typically, this will be a glass bottle or a high-density polyethylene (HDPE) carboy with a screw-top cap that can be tightly sealed.[8] The container must be in good condition, free of cracks, and clean before the first drop of waste is added.
Step 2: Accurate and Complete Labeling Proper labeling is a non-negotiable safety requirement. Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The full chemical name of all constituents. Write "this compound" and any other chemicals or solvents being added. Do not use abbreviations or chemical formulas.[5][6][8]
-
An approximate percentage or volume of each component.
-
The date the first waste was added.
Step 3: Waste Accumulation
-
Always add waste to the container inside a chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills.
-
Keep the waste container tightly closed at all times , except when actively adding waste.[6][9] This prevents the release of volatile compounds and protects the integrity of the lab atmosphere.
-
Do not overfill the container. A safe maximum is approximately 75-80% of the container's volume to allow for expansion and prevent splashing during transport.[8]
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment tray or cabinet, away from incompatible materials such as strong oxidizing agents, acids, or bases.[6][9] Ensure the storage location is cool, dry, and well-ventilated.[10][11]
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[12] Provide them with the precise information from the waste label. Never attempt to dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[7]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses. All personnel should be familiar with these procedures and the location of safety equipment.
Small Spill (Contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain and absorb the spill using an inert absorbent material like vermiculite, sand, or earth.[10][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated debris into a heavy-duty plastic bag or a separate, sealable container.[11][13]
-
Label the container as "Spill Debris with this compound" and dispose of it as halogenated organic waste.
-
Decontaminate the spill area with soap and water.[13]
Large Spill (Outside of a fume hood or unmanageable):
-
EVACUATE the area immediately. Alert all nearby personnel.[13]
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Call your institution's emergency number and/or 911. Provide the exact location, the chemical name, and the estimated quantity spilled.[4][13]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
- BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT.
- Sigma-Aldrich. (n.d.). (5-bromo-2-(trifluoromethoxy)phenyl)(phenyl)methanol.
- ICL Group Sustainability. (2016). BROMINE BROMINE - Safety Handbook.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-[3-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Home Sunshine Pharma. (n.d.). (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7.
- Synquest Labs. (2017). Safety Data Sheet: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate.
- Fluorochem. (2024). Safety Data Sheet: (3-Bromo-5-(trifluoromethyl)phenyl)methanol.
- Synquest Labs. (2016). Safety Data Sheet: (S)-1-[3-(Trifluoromethyl)phenyl]ethanol.
- ChemicalBook. (2025). (5-bromo-2-(trifluoromethoxy)phenyl)methanol | 685126-86-7.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- Scribd. (n.d.). Standard Operating Procedure: Bromine.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- ChemicalBook. (n.d.). This compound.
- Home Sunshine Pharma. (n.d.). (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 [Persian].
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- University of Wyoming. (2022). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- TCI Chemicals. (n.d.). [2-Bromo-5-(trifluoromethyl)phenyl]methanol.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- BenchChem. (2025). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 1-Bromo-4-(trifluoromethyl)benzene-d4: A Guide for Laboratory Professionals.
Sources
- 1. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to the Safe Handling of (5-Bromo-2-(trifluoromethyl)phenyl)methanol
Hazard Assessment: Understanding the Compound
(5-Bromo-2-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol. Based on data from similar compounds, it is prudent to assume it poses the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The trifluoromethyl group and the bromine atom contribute to the molecule's reactivity and potential for biological effects. Therefore, treating this compound with a high degree of caution is paramount to ensuring personnel safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and depends on the scale and nature of the operation. All handling should, at a minimum, be conducted within a certified chemical fume hood.[5][6]
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical or solvents, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves immediately.[7] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not generally required when handling small quantities in a functioning chemical fume hood. For larger quantities or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents the inhalation of vapors or aerosols, which may cause respiratory tract irritation.[7][8] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from potential spills. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. (5-bromo-2-(trifluoromethoxy)phenyl)(phenyl)methanol [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
